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Core Science & Biosynthesis

Foundational

structure and bonding of 1,4-Diazabicyclo[3.1.1]heptane

An In-Depth Technical Guide to the Structure and Bonding of 1,4-Diazabicyclo[3.1.1]heptane For Researchers, Scientists, and Drug Development Professionals Executive Summary The exploration of novel, three-dimensional che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure and Bonding of 1,4-Diazabicyclo[3.1.1]heptane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel, three-dimensional chemical scaffolds is a cornerstone of modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds and unlock improved physicochemical and pharmacological properties. The bicyclo[3.1.1]heptane (BCH) framework has recently emerged as a promising bioisostere for meta-substituted arenes, lauded for its ability to improve metabolic stability and lipophilicity in drug candidates.[1][2] This guide delves into the structural and electronic properties of a key aza-derivative of this scaffold: 1,4-Diazabicyclo[3.1.1]heptane.

While direct experimental data for this specific diamine is not extensively available in the public domain, this whitepaper provides a comprehensive, predictive analysis grounded in the established chemistry of analogous bicyclic amines and computational studies.[3][4] We will explore the molecule's unique conformational constraints, the nature of its chemical bonding under strain, its predicted spectroscopic signatures, and its potential as a valuable building block in medicinal chemistry. This document serves as a foundational resource for researchers seeking to understand and leverage the unique characteristics of this strained bicyclic diamine.

Introduction: The Rise of Saturated Bicyclic Scaffolds

For decades, medicinal chemists have utilized conformationally restricted molecules to probe the specific spatial requirements of protein binding pockets, leading to enhanced affinity and selectivity.[3] Bicyclic diamines, in particular, serve as rigid scaffolds that orient functional groups in well-defined three-dimensional vectors.[5] The bicyclo[3.1.1]heptane system introduces a significant degree of ring strain, which not only dictates its geometry but also influences its reactivity and electronic properties.[6][7] The strategic incorporation of two nitrogen atoms at the bridgehead (N-1) and a non-bridgehead (N-4) position within this framework is expected to yield a molecule with a unique combination of rigidity, basicity, and hydrogen bonding potential, making it a compelling target for synthesis and application.

Molecular Structure and Conformation

The structure of 1,4-diazabicyclo[3.1.1]heptane is defined by a bicyclic system where two bridgehead atoms (one carbon and one nitrogen) are connected by three bridges of three, one, and one atom(s). This arrangement results in a highly constrained and rigid structure.

The Bicyclo[3.1.1]heptane Framework

The parent hydrocarbon, bicyclo[3.1.1]heptane, is a well-characterized strained system. The introduction of nitrogen atoms is expected to retain the fundamental rigidity of the scaffold. The molecule consists of a six-membered ring fused with a four-membered ring, creating a distinctive "caged" architecture.

Caption: 2D structure of 1,4-Diazabicyclo[3.1.1]heptane with atom numbering.

Predicted Geometric Parameters

Based on computational studies of related bicyclic systems like the [3.2.1] and [3.2.2] scaffolds, we can predict key geometric parameters for 1,4-diazabicyclo[3.1.1]heptane.[3] The inherent ring strain will likely lead to deviations from ideal tetrahedral bond angles.

ParameterPredicted ValueRationale & Comparison
C-N-C Bond Angle (at N1)~109-112°Expected to be slightly compressed due to the bicyclic strain, similar to other bridgehead nitrogen systems.
C-N-C Bond Angle (at N4)~110-114°Less constrained than the bridgehead nitrogen, but still influenced by the six-membered ring's conformation.
C-C-C Bond Angle (at C3)~110-115°Part of the more flexible three-carbon bridge.
Dihedral AnglesHighly ConstrainedThe rigid framework severely restricts bond rotation, locking the molecule into a specific conformation.
N1···N4 Distance~2.5 - 2.8 ÅThis transannular distance is critical for potential intramolecular interactions between the nitrogen lone pairs.

These values are predictive and would require confirmation via X-ray crystallography or high-level computational optimization.

Electronic Structure and Bonding

The unique geometry of 1,4-diazabicyclo[3.1.1]heptane directly impacts its electronic properties, particularly the hybridization of the nitrogen atoms and the orientation of their lone pairs.

Hybridization and Strain

The atoms within the bicyclic system are sp³-hybridized. However, the enforced bond angles due to ring strain can lead to a re-hybridization of the atomic orbitals, affecting bond strengths and reactivity. The four-membered ring component (N1-C7-C5-C6) will be the primary source of strain, similar to that observed in cyclobutane. This strain energy, a form of stored potential energy, can be a driving force for certain chemical reactions.[6]

Nitrogen Lone Pair Interactions

A key feature of bicyclic diamines is the potential for through-space and through-bond interactions between the nitrogen lone pairs.[8][9] In 1,4-diazabicyclo[3.1.1]heptane, the lone pairs of N1 and N4 will be held in a fixed relative orientation. This orientation will dictate the molecule's proton affinity (basicity) and its ability to act as a bidentate ligand in coordination chemistry. Unlike the symmetric 1,4-diazabicyclo[2.2.2]octane (DABCO), where the lone pairs point outwards in an opposing fashion, the lower symmetry of the [3.1.1] system will create a distinct electronic environment for each nitrogen atom.[10]

Spectroscopic Characterization (Predicted)

Unambiguous characterization of this molecule would rely on a combination of spectroscopic techniques. Based on data from analogous bicyclic ketones and amines, we can predict the key features of its NMR spectra.[11][12]

TechniqueParameterPredicted ObservationRationale
¹H NMR Chemical Shift (δ)Multiple distinct signals in the 2.5-4.0 ppm range. Bridgehead proton (on C5) likely deshielded.The low symmetry of the molecule should make most, if not all, protons chemically non-equivalent. Protons adjacent to nitrogen atoms will be shifted downfield.
Coupling Constants (J)Complex splitting patterns with large geminal couplings (~10-12 Hz) and smaller vicinal couplings.The rigid chair-like conformation of the six-membered ring will result in characteristic axial and equatorial proton couplings.[12]
¹³C NMR Chemical Shift (δ)Distinct signals for all 5 carbon atoms. Carbons adjacent to nitrogen (C2, C6, C3, C5) expected in the 40-60 ppm range.The bridgehead carbon (C5) and the methylene bridge carbon (C7) will have unique chemical shifts influenced by strain.
IR C-N Stretch~1000-1250 cm⁻¹Typical for aliphatic amines.
N-H Stretch (protonated)Broad absorption ~2200-3000 cm⁻¹If protonated to form a salt, strong N⁺-H stretching bands would appear.[13]

Computational Analysis Workflow

Given the absence of experimental data, Density Functional Theory (DFT) calculations are essential for a reliable understanding of 1,4-diazabicyclo[3.1.1]heptane. Such computational approaches have been successfully used to study the conformations and energetics of related bicyclic diamines.[3]

Recommended Protocol

A robust computational analysis would involve the following steps:

  • Geometry Optimization: The starting 3D structure is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G* or larger basis set.

  • Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • Property Calculation: NMR chemical shifts, electrostatic potential maps, and orbital energies (HOMO/LUMO) can be calculated on the optimized structure to predict spectroscopic properties and reactivity.

  • Proton Affinity: The gas-phase basicity can be calculated by modeling the protonation at each nitrogen atom and determining the energy difference.

cluster_0 Computational Workflow A Initial 3D Structure B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C E Calculate Properties (NMR, IR, Electrostatic Potential) B->E F Proton Affinity Calculation B->F D Verify Minimum Energy (No Imaginary Frequencies) C->D Confirmation

Caption: A typical workflow for the computational analysis of a novel molecule.

Synthetic Considerations and Potential Applications

Potential Synthetic Routes

The synthesis of 1,4-diazabicyclo[3.1.1]heptane represents a significant chemical challenge. Drawing inspiration from the synthesis of the parent hydrocarbon and other bicyclic amines, potential strategies could include:

  • Intramolecular Cyclization: A suitably functionalized piperidine or cyclohexylamine derivative could undergo an intramolecular C-N bond formation to create the bicyclic system.[14]

  • Functionalization of [3.1.1]Propellane: The highly strained [3.1.1]propellane is a known precursor to bicyclo[3.1.1]heptane derivatives.[2][15][16] A strategy involving the addition of an N-N or C-N synthon across the central bond could be envisioned.

Applications in Drug Development

The primary appeal of this scaffold lies in its potential as a bioisostere. Replacing a meta-substituted phenyl ring with the 1,4-diazabicyclo[3.1.1]heptane core could:

  • Improve Physicochemical Properties: Increase aqueous solubility and reduce lipophilicity, which are often desirable for drug candidates.[1]

  • Enhance Metabolic Stability: The saturated, non-aromatic core is less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Provide Novel Exit Vectors: The nitrogen atoms offer well-defined points for substitution, allowing for the precise orientation of pharmacophoric groups into a binding site.[14]

  • Act as a Privileged Scaffold: The inherent basicity and hydrogen bonding capability of the two nitrogen atoms make it a versatile core for interacting with biological targets.

Conclusion

1,4-Diazabicyclo[3.1.1]heptane stands as a compelling yet underexplored molecular scaffold. While this guide is predictive in nature, it is built upon a solid foundation of chemical principles derived from closely related and well-studied systems. The molecule's highly rigid, strained structure, combined with the presence of two nitrogen atoms in a unique spatial arrangement, endows it with a fascinating profile of predicted properties. Its potential as a three-dimensional bioisostere for meta-substituted arenes makes it a high-value target for synthetic chemists and a promising tool for drug development professionals seeking to navigate beyond the confines of "flat" chemistry. Further experimental and computational investigation is warranted to fully unlock the potential of this intriguing bicyclic diamine.

References

  • Tummalapalli, S. R., Bhat, R., Waitt, C., Eshuis, H., & Rotella, D. P. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(41), 4087-4089.
  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-5568. [Link]

  • Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews.
  • Pickford, H. D., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane.
  • Wang, Y., et al. (2020). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]

  • Fleurisson, C., Benedetti, E., & Micouin, L. (2020). Cyclic cis-1,3-Diamines Derived from Bicyclic Hydrazines: Synthesis and Applications. Accounts of Chemical Research. [Link]

  • Pickford, H. D., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [Link]

  • Ito, H., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • Busch, R., et al. (1998). A short survey of bicyclic diamines – syntheses and properties of N,N′-bridged-1,10-diazabicyclooctadeca-5,14-diynes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Mykhailiuk, P. K. (2025). Scalable Synthesis of 1,5-Diazabicyclo[3.1.0]hexanes Using N-Chlorosuccinimide as Chlorinating Agent. Organic Letters. [Link]

  • Dherange, B. D., et al. (2016). Strain Release Amination. Science. [Link]

  • Aue, D. H., et al. (1985). Proton affinities and ionization energies of bicyclic amines and diamines. Effects of ring strain and of 3-electron .sigma. bonding. Journal of the American Chemical Society. [Link]

  • Pfaendler, H. R., Gosteli, J., Woodward, R. B., & Rihs, G. (1981). Structure, reactivity, and biological activity of strained bicyclic .beta.-lactams. Journal of the American Chemical Society. [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]

  • Miyamura, S., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. [Link]

  • Nack, T., et al. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Hindle, A., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. [Link]

  • Stivison, E. A., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. [Link]

  • Andrzejewski, D., et al. (2025). Crystal structure and Hirshfeld surface analysis of 1,4-diazabicyclo[2.2.2]octanediium bis(tribromide). Acta Crystallographica Section E. [Link]

  • Lekin, K., et al. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry. [Link]

  • Yeleuov, M., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

Sources

Foundational

spectroscopic data of 1,4-Diazabicyclo[3.1.1]heptane

An In-Depth Technical Guide to the Spectroscopic Data of 1,4-Diazabicyclo[3.1.1]heptane Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the key spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1,4-Diazabicyclo[3.1.1]heptane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Diazabicyclo[3.1.1]heptane. As the interest in saturated, three-dimensional bioisosteres for meta-substituted aromatic rings grows within drug discovery, a thorough understanding of the structural and analytical characteristics of novel scaffolds like the diazabicyclo[3.1.1]heptane core is paramount.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the identification, characterization, and quality control of this compound. Methodologies for data acquisition and interpretation are discussed, grounded in established analytical principles to ensure scientific integrity and practical applicability.

Introduction: The Rise of Saturated Bioisosteres

The "escape from flatland" has become a guiding principle in modern medicinal chemistry, advocating for the replacement of planar aromatic rings with three-dimensional, saturated scaffolds.[3] This strategy often leads to significant improvements in key drug-like properties, including solubility, metabolic stability, and lipophilicity.[2] The bicyclo[3.1.1]heptane (BCH) framework has emerged as a promising bioisostere for meta-substituted benzenes, accurately mimicking the substituent exit vectors of the aromatic ring.[4][5] The introduction of nitrogen atoms into this scaffold to create diazabicyclo[3.1.1]heptane variants further expands the chemical space, offering new hydrogen bonding capabilities and modulating physicochemical properties.

1,4-Diazabicyclo[3.1.1]heptane, with its unique bridged structure, presents a rigid framework that is of significant interest for constructing novel chemical entities. A precise understanding of its spectroscopic signature is the foundational requirement for its synthesis, derivatization, and application in drug design programs.

Molecular Structure

The structure of 1,4-Diazabicyclo[3.1.1]heptane consists of a six-membered ring and a four-membered ring fused at two bridgehead carbon atoms, with nitrogen atoms at positions 1 and 4. This strained, bicyclic system dictates the unique chemical environments of its constituent atoms.

Caption: 2D molecular structure of 1,4-Diazabicyclo[3.1.1]heptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,4-Diazabicyclo[3.1.1]heptane, both ¹H and ¹³C NMR are critical for confirming its rigid, bicyclic structure. The data presented below are predicted values based on the analysis of structurally similar aza-bicyclic compounds and standard chemical shift principles, as direct experimental data for the parent compound is not widely published.[6][7]

¹H NMR Spectroscopy

The proton environments in 1,4-Diazabicyclo[3.1.1]heptane are expected to be distinct due to the fixed conformation of the bicyclic system. Protons on the ethylene bridge (C2, C3) and the methylene bridge (C6, C7) will exhibit complex splitting patterns due to geminal and vicinal coupling. The bridgehead proton (C5) will also have a unique chemical shift.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2, H3 2.8 - 3.2 m - 4H
H5 (bridgehead) 2.5 - 2.9 m - 1H

| H6, H7 | 1.8 - 2.2 | m | - | 4H |

Interpretation and Causality:

  • H2 and H3 Protons: These protons are adjacent to nitrogen atoms, which are electronegative. This proximity causes a deshielding effect, shifting their resonance downfield into the 2.8 - 3.2 ppm range. Their signals are expected to be complex multiplets (m) due to coupling with each other and with adjacent protons.

  • H5 Bridgehead Proton: The bridgehead proton is in a unique stereochemical environment. Its chemical shift is influenced by its proximity to both nitrogen atoms and the overall strain of the bicyclic system.

  • H6 and H7 Protons: These protons on the methylene bridges are part of a purely aliphatic environment and are therefore expected to be the most upfield signals. The rigidity of the structure may render the geminal protons on each carbon diastereotopic, leading to further complexity in the observed signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule (C2/C3, C5, C6/C7, and the bridge carbon between them).

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon Position Predicted Chemical Shift (δ, ppm)
C2, C3 50 - 55
C5 (bridgehead) 40 - 45

| C6, C7 | 30 - 35 |

Interpretation and Causality:

  • C2 and C3: Similar to their attached protons, these carbons are directly bonded to nitrogen, resulting in a significant downfield shift into the 50-55 ppm range.

  • C5 (Bridgehead): The bridgehead carbon's chemical shift reflects its unique position within the strained ring system.

  • C6 and C7: These carbons are in a more typical aliphatic environment, and their resonance is expected in the upfield region of the spectrum, characteristic of sp³-hybridized carbons in a saturated ring system.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 1,4-Diazabicyclo[3.1.1]heptane, the key vibrational modes will be associated with C-H and C-N bonds within the saturated heterocyclic system.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
2950 - 2850 C-H Stretch (aliphatic) Strong
1470 - 1430 C-H Bend (scissoring) Medium

| 1250 - 1020 | C-N Stretch | Medium |

Interpretation and Causality:

  • C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations, confirming the saturated nature of the scaffold.[9]

  • C-H Bending: The bands in the 1470-1430 cm⁻¹ region correspond to the bending (scissoring) vibrations of the CH₂ groups.

  • C-N Stretching: The C-N stretching vibrations of the tertiary amines are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The exact position and intensity can be influenced by the ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z (mass/charge) Proposed Assignment
112 [M]⁺ (Molecular Ion)
97 [M - CH₃]⁺
83 [M - C₂H₅]⁺ or Retro-Diels-Alder fragmentation

| 56 | Fragmentation via cleavage of the bicyclic system |

Interpretation and Causality:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₆H₁₂N₂ (112.18 g/mol ). Under electron ionization (EI), this peak should be clearly visible.

  • Fragmentation Pattern: Bicyclic amines are known to undergo characteristic fragmentation pathways. A common pathway involves the loss of alkyl radicals from the ring system. Another possibility is a retro-Diels-Alder type fragmentation, which would cleave the six-membered ring. The strained nature of the [3.1.1] system may lead to unique and complex fragmentation patterns that could serve as a diagnostic fingerprint for this scaffold.[10][11]

Experimental Protocols and Workflows

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental protocols are essential. The following are generalized, field-proven methodologies for the spectroscopic analysis of 1,4-Diazabicyclo[3.1.1]heptane.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 1,4-Diazabicyclo[3.1.1]heptane sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved.

  • Internal Standard: Use the residual solvent peak as a primary internal reference. For CDCl₃, the ¹H signal is at 7.26 ppm and the ¹³C signal is at 77.16 ppm. Alternatively, tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm).[13]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

General Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV. This energy level provides reproducible fragmentation patterns.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like 1,4-Diazabicyclo[3.1.1]heptane.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesized Compound (1,4-Diazabicyclo[3.1.1]heptane) purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir data_proc Data Processing & Analysis nmr->data_proc ms->data_proc ir->data_proc struct_confirm Structure Confirmation data_proc->struct_confirm report Final Report & Archiving struct_confirm->report

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide provides a foundational set of predicted spectroscopic data for 1,4-Diazabicyclo[3.1.1]heptane, a molecule of growing importance in medicinal chemistry. The provided NMR, IR, and MS data, along with their interpretations, serve as a crucial reference for researchers working on the synthesis and application of this and related aza-bicyclic scaffolds. The outlined experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in analytical characterization. As research into this class of compounds continues, the experimental validation of this data will be a critical step in advancing their role as next-generation bioisosteres.

References

  • The Royal Society of Chemistry. (n.d.). Experimental Part S2 2. NMR and IR spectra S12 3. Computational Details S27 4. Single-Crystal X-ray Structure Determinations S34 5. References S37. Retrieved from [Link]

  • Iida, T., Kanazawa, J., Matsunaga, T., Miyamoto, K., Hirano, K., & Uchiyama, M. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • Baran, P. S., & Collins, M. R. (2023). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 24). Infrared spectrum of heptane. Retrieved from [Link]

  • Baran, P. S., & Collins, M. R. (2025, February 17). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Retrieved from [Link]

  • Pickford, H. D., Ripenko, V., McNamee, R. E., Holovchuk, S., Thompson, A. L., Smith, R. C., Mykhailiuk, P. K., & Anderson, E. A. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0191373). Retrieved from [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 24). C-13 NMR spectrum of heptane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PubMed Central. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • American Chemical Society. (2025, October 26). Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Hoff, G. H., & Nudelman, A. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo(3.1.1)heptane. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Protein Sequencing Using In-Source Decay. Application News. Retrieved from [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Retrieved from [Link]

  • van der Doelen, G. A. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

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Exploratory

Escape from Flatland: Computational Profiling and Synthetic Modeling of Bicyclo[3.1.1]heptane Derivatives

Executive Summary The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds—often termed "escaping from flatland"—is a defining strategy in modern medicinal chemistry. While bicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds—often termed "escaping from flatland"—is a defining strategy in modern medicinal chemistry. While bicyclo[1.1.1]pentanes (BCPs) have become established bioisosteres for para-substituted benzenes, identifying a saturated carbocycle that accurately mimics the ~120° exit vectors of meta-substituted benzenes has historically been a challenge.

Recent breakthroughs have established bicyclo[3.1.1]heptane (BCHep) as the premier bioisostere for meta-arenes and, more recently, fused naphthyl systems. As a Senior Application Scientist, I have structured this whitepaper to detail the computational methodologies—spanning Density Functional Theory (DFT) and Molecular Dynamics (MD)—required to validate the conformational mimicry, predict ADMET properties, and model the complex synthetic pathways of BCHep derivatives.

Conformational Rationale: The DFT Perspective on Bioisosterism

The success of a bioisostere hinges on its geometric and electrostatic fidelity to the parent molecule. In meta-substituted benzenes, the substituents are separated by an angle of approximately 120°. Finding a saturated scaffold that replicates this geometry without introducing severe steric clashes or excessive conformational flexibility requires rigorous quantum mechanical profiling.

Computational sampling (e.g., using semi-empirical tight-binding methods like xTB) followed by high-level DFT reoptimization demonstrates that the C1 and C5 bridgehead positions of the BCHep scaffold provide an exit vector angle of ~119°–121°. This makes it a near-perfect geometric match for meta-arenes 1[1]. Furthermore, replacing the aromatic π-system with an aliphatic cage alters the electrostatic potential (ESP) surface, effectively reducing non-specific protein binding and improving aqueous solubility by disrupting flat crystal lattice packing.

Computational Workflow for Bioisosteric Replacement

To systematically evaluate a BCHep derivative before committing to complex wet-lab synthesis, computational chemists employ a self-validating pipeline. The following protocol outlines the causal logic behind each in silico step.

Protocol 1: In Silico Bioisosteric Replacement and Validation

Step 1: Conformational Sampling

  • Action: Generate initial 3D conformers of the BCHep-modified drug candidate using molecular mechanics (e.g., MMFF94).

  • Causality: Unlike rigid benzenes, the non-bridged carbon atoms in BCHeps possess slight flexibility. Identifying the global minimum is critical before initiating computationally expensive quantum mechanical calculations.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformers using DFT at the ωB97X-D/def2-TZVP level.

  • Causality: The inclusion of empirical dispersion (D) is vital for accurately modeling intramolecular non-covalent interactions and steric bulk inherent to 3D bioisosteres.

  • Self-Validation: Perform a vibrational frequency calculation. The presence of zero imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a saddle point.

Step 3: Vector Angle Validation

  • Action: Calculate the angle between the C1-R and C5-R' bonds.

  • Causality: Validating that the angle falls within the 118°–122° range ensures spatial mimicry of the parent meta-arene, guaranteeing that the modified ligand will maintain the correct trajectory to interact with the target protein's binding pocket.

Step 4: MD Simulation and Binding Free Energy

  • Action: Parameterize the ligand (AMBER GAFF2/RESP charges) and run a 100 ns MD simulation in explicit TIP3P water. Calculate binding free energy via MM/GBSA.

  • Causality: Static docking cannot account for the increased steric bulk of the sp³ cage. MD ensures that the BCHep scaffold does not induce unfavorable steric clashes or destabilize the protein backbone over time.

  • Self-Validation: Monitor the Root Mean Square Deviation (RMSD) of the protein-ligand complex. Free energy extraction is only performed after the RMSD plateaus, ensuring thermodynamic equilibrium.

G A Identify Meta-Substituted Arene Target B In Silico Scaffold Hopping (BCHep Substitution) A->B C DFT Geometry Optimization (ωB97X-D / Zero Imaginary Freqs) B->C D Vector Angle Validation (~119°-121° alignment) C->D E MD Simulations & MM/GBSA Binding Energy D->E F ADMET Prediction (CYP stability, Caco-2) D->F G Lead Candidate Selection E->G F->G

Computational workflow for evaluating Bicyclo[3.1.1]heptane bioisosteres.

Physicochemical and ADMET Profiling

The primary driver for incorporating BCHep scaffolds is the profound improvement in pharmacokinetic properties. Studies comparing the anti-cancer drug Sonidegib and the anti-seizure drug URB597 to their BCHep analogues demonstrate significant ADMET enhancements2[2].

The table below summarizes the quantitative shifts in physicochemical properties when transitioning from a meta-arene to a BCHep scaffold:

PropertyMeta-Substituted BenzeneBicyclo[3.1.1]heptane (BCHep)Causality / Computational Insight
Exit Vector Angle ~120°~119° - 121°DFT confirms C1-C5 bridgehead vectors precisely mimic the geometry[1].
Fraction sp³ (Fsp³) LowHigh (Approaching 1.0)Complete saturation of the ring system improves drug-likeness.
Lipophilicity (ClogP) BaselineSimilar to BaselineThe aliphatic cage provides comparable hydrophobicity without planar π-stacking[2].
CYP450 Stability SusceptibleHighly StableElimination of the aromatic π-system removes the metabolic soft spot for epoxidation[2].
Membrane Permeability BaselineImproved (Higher Caco-2)Enhanced 3D character reduces desolvation penalties during membrane transit[2].

Mechanistic Modeling of Synthetic Pathways

Synthesizing highly substituted BCHeps is notoriously difficult. Traditional methods relied on low-yielding ring expansions. However, recent advances utilizing [3.1.1]propellane precursors3[3] and radical cycloadditions have revolutionized access to these scaffolds.

Computational chemistry is essential for elucidating these non-intuitive reaction mechanisms. For example, DFT calculations were recently deployed to map the energy landscape of a novel [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones, revealing a pyridine-assisted boronyl radical catalytic cycle 4[4].

Protocol 2: DFT Modeling of Radical Cycloadditions

Step 1: Transition State (TS) Search

  • Action: Use the Berny algorithm (or similar eigenvector-following methods) to locate first-order saddle points corresponding to the radical attack on the BCB framework.

  • Causality: Radical ring-openings are highly sensitive to steric hindrance; mapping the TS defines the regioselectivity of the reaction.

Step 2: Frequency Verification

  • Action: Perform vibrational frequency calculations on the optimized TS structure.

  • Self-Validation: A valid TS must possess exactly one imaginary frequency. Visualizing this frequency must show the atoms moving along the expected reaction coordinate (e.g., the forming C-C bond).

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

  • Action: Run an IRC calculation from the validated TS.

  • Causality: This self-validating step ensures the TS smoothly and logically connects the pre-reaction radical complex to the final BCHep product, ruling out computational artifacts.

Emerging Frontiers: Naphthyl Bioisosteres and HEDCs

The utility of the BCHep scaffold extends beyond simple benzene replacement.

Naphthyl Bioisosteres: Recent 2024 studies have expanded BCHeps to aryl-fused systems, acting as bioisosteres for naphthalene. By incorporating BCHep-based naphthyl isosteres into molecules like the AhR antagonist ezutromid, researchers maintained biological activity while significantly improving metabolic stability against CYP-mediated degradation, validating them as true 3D replacements for fused bicyclic aromatics 5[5].

High-Energy Density Compounds (HEDCs): Outside of pharmaceuticals, BCHep derivatives are studied computationally as potential HEDCs. When functionalized with aza nitrogen atoms and nitro groups, the inherent ring strain of the BCHep scaffold contributes massively to the Heat of Formation (HOF). DFT calculations (B3LYP/6-311G(d,p)) utilizing isodesmic reactions predict that specific nitro-BCHep derivatives achieve detonation velocities > 9.40 km/s and pressures > 42.0 GPa. This outperforms the benchmark explosive CL-20, while the stable bicyclic framework maintains a safely lower impact sensitivity 6[6].

References

  • Domainex. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes.
  • Journal of the American Chemical Society. Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes.
  • PubMed. Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity.
  • Journal of the American Chemical Society. Selective[2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes.
  • ChemRxiv.
  • ChemRxiv. Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps)

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Foundational

Introduction: The Emergence of Bicyclo[3.1.1]heptane in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure of Bicyclo[3.1.1]heptane In the relentless pursuit of novel molecular architectures with enhanced therapeutic potential, the principle of "escaping from flatland" ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure of Bicyclo[3.1.1]heptane

In the relentless pursuit of novel molecular architectures with enhanced therapeutic potential, the principle of "escaping from flatland" has become a central theme in medicinal chemistry.[1] This strategy involves replacing flat, aromatic rings in drug candidates with three-dimensional, saturated cyclic scaffolds to improve physicochemical properties such as solubility and metabolic stability.[1][2] While bicyclo[1.1.1]pentane (BCP) has been successfully established as a bioisostere for para-substituted arenes, effective mimics for meta-substituted benzenes have been more elusive.[1][3]

Bicyclo[3.1.1]heptane (BCH), a strained bicyclic hydrocarbon, has recently emerged as a premier solution to this challenge.[4][5] Its rigid framework positions substituents at the C1 and C5 bridgehead positions with an exit vector angle of approximately 120°, precisely mimicking the geometry of a meta-substituted benzene ring.[3][4] This guide provides a comprehensive technical overview of the core molecular structure of bicyclo[3.1.1]heptane, its unique conformational and spectroscopic properties, and its strategic application in drug discovery and development.

Core Molecular Architecture and Conformational Analysis

The structure of bicyclo[3.1.1]heptane consists of a six-membered ring constrained by a one-carbon bridge. This arrangement results in a highly strained and rigid system. The IUPAC numbering convention begins at one bridgehead carbon (C1), proceeds through the longest bridge to the second bridgehead carbon (C5), continues through the shorter bridge, and finally numbers the shortest (one-carbon) bridge as C7.

Caption: IUPAC numbering of the bicyclo[3.1.1]heptane scaffold.

The low-energy conformation of the bicyclo[3.1.1]heptane system is similar to that of norbornane (bicyclo[2.2.1]heptane).[6] The six-membered ring is forced into a distinct boat-like conformation. Unlike cyclohexane, which can readily undergo a chair-flip, the bicyclo[3.1.1]heptane framework is conformationally locked.[7] This rigidity is a key attribute for its use as a molecular scaffold, as it precisely controls the spatial orientation of appended functional groups. The inherent ring strain, arising from non-ideal bond angles and eclipsing interactions, is a defining characteristic that influences its reactivity and stability.

The Strategic Advantage: A Bioisostere for meta-Substituted Arenes

The primary driver for the intense interest in the bicyclo[3.1.1]heptane scaffold is its function as a bioisostere of meta-substituted benzene. Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity. The BCH core offers a significant improvement in the fraction of sp³-hybridized carbons (Fsp³), which often correlates with better solubility, enhanced metabolic stability, and improved pharmacokinetic profiles.[4]

The geometric fidelity of the mimicry is paramount. As illustrated below, the C1 and C5 bridgehead positions of the BCH scaffold provide a non-planar, rigid platform that projects substituents at an angle and distance that closely match those of a 1,3-disubstituted (meta) benzene ring.

cluster_benzene meta-Substituted Benzene cluster_bch 1,5-Disubstituted BCH C1b C C2b C C1b->C2b R1b R1 C1b->R1b C3b C C2b->C3b C4b C C3b->C4b R2b R2 C3b->R2b C5b C C4b->C5b C6b C C5b->C6b C6b->C1b label_angle_b ~120° C1 C1 C_bridge C1->C_bridge R1 R1 C1->R1 C5 C5 C5->C_bridge R2 R2 C5->R2 label_angle ~120°

Caption: Geometric mimicry of meta-substituted benzene by the BCH scaffold.

Parametermeta-Xylene1,5-Dimethylbicyclo[3.1.1]heptane
Substituent Exit Angle ~120°~120°
Dihedral Angle ~0°~0°
Scaffold Type Planar, Aromatic3D, Saturated

Table 1: Comparison of key geometric parameters between a meta-substituted arene and its bicyclo[3.1.1]heptane bioisostere.[3][4]

Studies have demonstrated the practical benefits of this substitution. For instance, replacing the meta-phenyl ring in the anti-cancer drug sonidegib with a BCH core resulted in improved membrane permeability.[4] Similarly, a BCH analogue of the anti-seizure drug URB597 showed enhanced microsomal stability and a better CYP inhibition profile.[4]

Spectroscopic Characterization: A Guide to Structural Elucidation

Unambiguous characterization of the bicyclo[3.1.1]heptane core and its derivatives is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as the rigid, strained framework imparts distinct and predictable spectroscopic signatures.[8]

Key NMR Signatures

The chemical shifts of the bridgehead protons (H1, H5) are typically found in a distinct region of the ¹H NMR spectrum. The protons on the methylene bridges (C2, C3, C4, and C6) often exhibit complex splitting patterns due to fixed dihedral angles, making advanced 2D NMR techniques (like COSY and HSQC) invaluable for complete assignment.

NucleusPositionTypical Chemical Shift (δ) Range (ppm)Notes
¹H Bridgehead (H1, H5)2.5 - 3.5Deshielded due to strain and substitution.
Endo ProtonsShieldedSubject to steric compression.
Exo ProtonsDeshieldedLess sterically hindered.
¹³C Bridgehead (C1, C5)40 - 55Chemical shift is sensitive to bridgehead substituent.
Methylene Bridges20 - 40Distinct shifts for each carbon due to asymmetry.
C7 Bridge~30-40Often distinct from the other methylene carbons.

Table 2: Generalized NMR chemical shift ranges for the bicyclo[3.1.1]heptane core. Actual values are highly dependent on substitution and solvent.[8][9]

Experimental Protocol: NMR Analysis of a Bicyclo[3.1.1]heptane Derivative

This protocol provides a self-validating workflow for the structural confirmation of a novel bicyclo[3.1.1]heptane derivative.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent is critical as aromatic solvents can induce significant shifts (solvent-induced shifts) that can aid in resolving overlapping signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum on a spectrometer operating at ≥400 MHz for optimal signal dispersion.

    • Causality: The high magnetic field strength is crucial to resolve the complex spin systems inherent to the rigid bicyclic structure.

    • Integrate all signals and analyze the coupling patterns (multiplicity). The coupling constants (J-values) provide critical information about the dihedral angles between protons, confirming the stereochemistry.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments.

    • If signal-to-noise is low, increase the number of scans and use a relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbons, including quaternary bridgehead carbons.[8]

  • 2D NMR Spectroscopy (Self-Validation):

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum. This experiment will reveal all proton-proton coupling networks. Trace the correlations from the bridgehead protons through the methylene bridges to validate the carbon skeleton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum. This experiment correlates each proton with its directly attached carbon. This is the ultimate validation step, as it must be consistent with both the ¹H and ¹³C assignments and the COSY correlations. Any inconsistency indicates an incorrect assignment.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the internal standard (TMS).

    • Systematically assign all proton and carbon signals, ensuring all 1D and 2D data are mutually consistent.

Synthetic Accessibility: From Propellane to Functionalized Scaffolds

The utility of the BCH scaffold in drug discovery is directly tied to its synthetic accessibility. While classical methods were often lengthy and low-yielding, recent breakthroughs have provided practical and scalable routes.[4] The most prominent modern strategy involves the radical ring-opening of [3.1.1]propellane.[1][3]

[3.1.1]Propellane is a highly strained molecule that acts as a versatile precursor. It readily undergoes reactions with a variety of radical species, generated photochemically or through radical initiators, to install two different functional groups across the central C1-C5 bond, directly yielding the desired 1,5-disubstituted bicyclo[3.1.1]heptane core.[3][10]

start [3.1.1]Propellane (Key Precursor) process Atom-Transfer Radical Addition (e.g., Photocatalysis) start->process product Functionalized Bicyclo[3.1.1]heptanes (BCHs) process->product reagents Radical Precursors (R-I, R-Br, etc.) reagents->process elaboration Further Derivatization (e.g., Kumada Coupling, Hydrolysis) product->elaboration final_products Diverse Drug-like Molecules elaboration->final_products

Caption: Modern synthetic workflow to access functionalized BCH derivatives.

This approach has enabled the synthesis of key BCH building blocks, such as iodides, which can be further elaborated using standard cross-coupling reactions (e.g., iron-catalyzed Kumada coupling) to append a wide range of molecular fragments.[4][10] This modularity is critical for generating compound libraries for screening in drug discovery programs.

Conclusion

Bicyclo[3.1.1]heptane is more than a structural curiosity; it is a validated and highly valuable tool for modern medicinal chemistry. Its unique molecular architecture provides a robust, three-dimensional scaffold that accurately mimics the geometry of meta-substituted arenes while offering superior physicochemical properties. The development of practical synthetic routes and a clear understanding of its spectroscopic features have paved the way for its broad adoption. For researchers, scientists, and drug development professionals, the bicyclo[3.1.1]heptane core represents a prime opportunity to navigate beyond "flatland" and into a new dimension of chemical space, ultimately enabling the design of safer and more effective therapeutics.

References

  • Title: Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.
  • Title: Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps)
  • Title: Spectroscopic Scrutiny: A Comparative Guide to Bicyclo[3.1.
  • Title: Cyclic and Bicyclic Source: University of Wisconsin-Madison, Department of Chemistry URL
  • Title: Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.
  • Title: Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.
  • Title: Practical and Facile Access to Bicyclo[3.1.
  • Title: Nuclear magnetic resonance spectral parameters in bicyclo[3.1.1]heptanes. .alpha.
  • Title: 4.
  • Title: Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.

Sources

Exploratory

discovery of novel 3,6-diazabicyclo[3.1.1]heptane derivatives

Title: Discovery and Application of Novel 3,6-Diazabicyclo[3.1.1]heptane Derivatives in Modern Medicinal Chemistry Executive Summary The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, C(sp3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Discovery and Application of Novel 3,6-Diazabicyclo[3.1.1]heptane Derivatives in Modern Medicinal Chemistry

Executive Summary

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, C(sp3) -rich architectures represents a paradigm shift in modern drug discovery. Among these novel scaffolds, 3,6-diazabicyclo[3.1.1]heptane (3,6-DBH) has emerged as a privileged bridged bicyclic heteroaromatic bioisostere. By serving as a conformationally restricted analog of piperazine and homopiperazine, 3,6-DBH derivatives offer medicinal chemists a powerful tool to mitigate metabolic liabilities, improve aqueous solubility, and precisely tune exit vectors for target engagement. This technical guide explores the structural rationale, synthetic breakthroughs, and therapeutic applications of 3,6-DBH derivatives, providing actionable protocols for drug development professionals.

The Bioisosteric Paradigm: Structural Rationale

The causality behind replacing traditional piperazine rings with 3,6-DBH lies in the thermodynamic and pharmacokinetic vulnerabilities of flat nitrogenous heterocycles. Piperazines are frequently flagged for high metabolic clearance due to rapid cytochrome P450 (CYP)-mediated oxidation.

By introducing a methylene bridge to form the [3.1.1] bicyclic system, researchers achieve two critical outcomes:

  • Metabolic Shielding: The increased C(sp3) character and steric bulk around the nitrogen atoms hinder the approach of metabolizing enzymes, thereby extending the compound's half-life.

  • Vectorial Tuning: The rigid bicyclic framework alters the spatial trajectory of attached substituents (exit vectors). This allows for highly specific binding interactions within deep or narrow receptor pockets that a flexible piperazine cannot achieve.

Bioisosterism Piperazine Piperazine Core (Planar, High Clearance) Bioisostere Bioisosteric Replacement Piperazine->Bioisostere Bicyclic 3,6-Diazabicyclo[3.1.1]heptane (C(sp3)-rich, Rigid) Bioisostere->Bicyclic PK Improved PK (Metabolic Stability) Bicyclic->PK PD Improved PD (Tuned Exit Vectors) Bicyclic->PD

Caption: Logical workflow of bioisosteric replacement from piperazine to 3,6-diazabicyclo[3.1.1]heptane.

Synthetic Innovation: Breaking the "Rule-of-Five"

Historically, synthesizing bridged azabicyclo[n.1.1]alkanes has been severely limited by the empirical "rule-of-five." In traditional intramolecular [2+2] photocycloadditions of unconjugated aza-1,6-dienes, the intermediate 1,2-biradical undergoes a kinetically favored 5-exo-trig cyclization, yielding fused five-membered rings rather than the desired bridged six-membered systems 1[1].

Recent breakthroughs in energy transfer (EnT) photocatalysis have successfully bypassed this limitation. By carefully modifying the aza-1,6-diene substrates and utilizing visible-light-driven EnT catalysis, chemists can now force the system to defy the rule-of-five, enabling the direct, scalable synthesis of highly substituted 3,6-diazabicyclo[3.1.1]heptanes 2[2]. This methodology provides access to the universal building block: tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: 869494-16-6)3[3].

Therapeutic Case Studies & Quantitative Data

The versatility of the 3,6-DBH scaffold is best illustrated through its recent applications across diverse therapeutic areas:

  • Neuropharmacology (nAChR Ligands): The 3,6-DBH core has proven exceptional in targeting neuronal nicotinic acetylcholine receptors (nAChRs). A synthesized library of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives revealed that compound 43 acts as a selective partial agonist with an astonishing Ki​ value of 10 pM for the α4β2 subtype, vastly outperforming the classic ligand epibatidine 4[4].

  • Targeted Protein Degradation (PROTACs): In the development of orally bioavailable RET degraders for resistant mutations, the 3,6-DBH moiety was utilized as a rigidifying linker component in compound RD-23 , successfully enhancing the PROTAC's potency and metabolic stability 5[5].

  • Oncology (Pol θ Helicase Inhibitors): Structure-activity relationship (SAR) studies often reveal the limits of a scaffold. During the optimization of SY-589 for HR-deficient tumors, replacing a neutral oxygen-containing morpholine ring with the basic 3,6-DBH scaffold (Compound B7) significantly reduced activity ( IC50​=158 nM). This causality demonstrates that while 3,6-DBH is structurally advantageous, its basicity can disrupt critical electrostatic interactions in specific solvent-exposed kinase pockets 6[6].

Table 1: Quantitative Pharmacological Data of 3,6-DBH Derivatives
Compound / Derivative ClassTargetKey Structural ModificationBinding Affinity / PotencyReference
Compound 43 nAChR α4β2 3,6-DBH core replacing piperazine Ki​=10 pM[4]
Compound 12g nAChR α4β2 3-(anilino)pyridine 3,6-DBH series Ki​=0.0225 nM[7]
RD-23 RET (Mutant)3,6-DBH integrated into PROTAC linkerHighly selective degrader[5]
Compound B7 Pol θ Helicase3,6-DBH replacing cyclobutyl/morpholineATPase IC50​=158 nM[6]

Self-Validating Experimental Protocol: Synthesis of Aryl-3,6-DBH Derivatives

To ensure high-fidelity synthesis of 3,6-DBH derivatives, the following protocol details a Palladium-catalyzed Buchwald-Hartwig cross-coupling followed by Boc-deprotection. This method incorporates built-in analytical checkpoints to prevent downstream purification failures 8[8].

SyntheticWorkflow Start Aza-1,6-diene Precursor Photo [2+2] Photocycloaddition (Energy Transfer) Start->Photo Breaks 'Rule-of-Five' Intermediate tert-Butyl 3,6-DBH-6-carboxylate Photo->Intermediate Coupling Buchwald-Hartwig / SNAr (Aryl Halide + Pd Catalyst) Intermediate->Coupling Base, Heat Deprotection Boc Deprotection (TFA / DCM) Coupling->Deprotection LC/MS Validation Product Novel 3,6-DBH Derivative Deprotection->Product Purification

Caption: Step-by-step synthetic workflow for generating novel 3,6-diazabicyclo[3.1.1]heptane derivatives.

Step-by-Step Methodology

Phase 1: Palladium-Catalyzed C-N Coupling

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the aryl halide (1.0 equiv, e.g., 5-bromonicotinate) in anhydrous 1,4-dioxane (0.2 M).

  • Reagent Addition: Add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.2 equiv) and Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading: Introduce the precatalyst, e.g., RuPhos Pd G3 or a similar biphenyl-based palladium(II) methanesulfonate complex (0.05 equiv).

  • Reaction Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100 °C.

  • Self-Validation Checkpoint 1 (LC/MS): After 4 hours, extract a 10 μ L aliquot, dilute in MeCN, and analyze via LC/MS. The reaction must show >95% consumption of the aryl halide and the appearance of the [M+H]+ peak corresponding to the Boc-protected intermediate. Causality: Proceeding with unreacted aryl halide will result in co-elution during silica gel chromatography due to matching Rf​ values.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (EtOAc/Hexanes).

Phase 2: Boc Deprotection 7. Acidic Cleavage: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) (0.1 M). Cool to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio. 8. Self-Validation Checkpoint 2 (TLC): Stir at room temperature for 2 hours. Spot on a TLC plate (ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot confirms complete deprotection. 9. Isolation: Remove volatiles under a stream of nitrogen. Neutralize the resulting TFA salt using a saturated aqueous NaHCO3​ solution, extract with 10% MeOH in DCM, dry over Na2​SO4​ , and concentrate to yield the final 3,6-DBH derivative.

Conclusion

The 3,6-diazabicyclo[3.1.1]heptane core is far more than a simple structural novelty; it is a rationally designed solution to the pharmacokinetic and pharmacodynamic limitations of traditional planar heterocycles. By leveraging modern synthetic techniques like EnT photocatalysis to overcome historical "rule-of-five" barriers, medicinal chemists can now routinely incorporate this scaffold into drug discovery pipelines, yielding highly potent, selective, and metabolically robust therapeutics.

References

  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec Source: Università degli Studi di Milano (AIR Unimi) / European Journal of Medicinal Chemistry URL:[Link]

  • Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors Source: ResearchGate URL:[Link]

  • Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres Source: ChemRxiv URL:[Link]

  • Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor for the Treatment of HR-Deficient Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

IUPAC name for 1,4-diazabicyclo[2.2.1]heptane

Executive Summary As drug discovery pivots toward conformationally restricted scaffolds to improve target selectivity and metabolic stability, bridged bicyclic amines have emerged as privileged pharmacophores. This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward conformationally restricted scaffolds to improve target selectivity and metabolic stability, bridged bicyclic amines have emerged as privileged pharmacophores. This technical guide provides a comprehensive analysis of 1,4-diazabicyclo[2.2.1]heptane . By deconstructing its IUPAC nomenclature, detailing its physicochemical properties, and providing field-validated synthetic protocols, this whitepaper serves as an authoritative resource for integrating this core into lead generation workflows.

IUPAC Nomenclature and Structural Elucidation

The nomenclature of 1,4-diazabicyclo[2.2.1]heptane is derived strictly from the von Baeyer system for polycyclic compounds, which dictates the naming of bridged bicyclic systems based on their skeletal connectivity[1].

  • "bicyclo" : Indicates the presence of two fused or bridged rings sharing two or more atoms.

  • "[2.2.1]" : Denotes the number of atoms in each of the three paths connecting the two bridgehead atoms. Specifically, there are two paths containing 2 atoms each, and one path containing 1 atom.

  • "heptane" : Signifies that the core skeleton contains a total of 7 atoms.

  • "1,4-diaza" : Employs replacement nomenclature, indicating that the carbon atoms at positions 1 and 4 (the bridgeheads) have been replaced by nitrogen heteroatoms.

Causality in Pharmacophore Design: The placement of nitrogen atoms at the bridgehead positions introduces a unique pyramidalization. Unlike planar sp2 nitrogens in amides, the bridgehead nitrogens in the[2.2.1] system are locked in an sp3 -hybridized state due to Bredt's rule constraints. This prevents resonance delocalization even if attached to a carbonyl. Consequently, the basicity and rigid vector projection of the lone pairs make this scaffold an excellent bioisostere for piperazine, drastically reducing the entropic penalty upon binding to target proteins.

Physicochemical Profiling

Conformational restriction often improves the physicochemical profile of a drug candidate by reducing the number of rotatable bonds. The computed properties of the unsubstituted 1,4-diazabicyclo[2.2.1]heptane core validate its utility as a highly permeable, lead-like scaffold[1].

PropertyValuePharmacological Implication
Molecular Formula C5H10N2Low molecular weight enables extensive derivatization without exceeding Lipinski's limits.
Molecular Weight 98.15 g/mol Provides a highly efficient ligand efficiency (LE) metric starting point.
Topological Polar Surface Area (TPSA) 6.5 ŲExceptional membrane permeability; ideal for CNS-penetrant drug design.
XLogP3 -0.1Highly hydrophilic core, balancing the lipophilicity of appended aromatic groups.
Hydrogen Bond Donors 0Lack of H-bond donors reduces the efflux ratio and improves oral bioavailability.
Hydrogen Bond Acceptors 2Bridgehead nitrogens serve as critical interaction points for target kinases/receptors.

Pharmacological Applications in Drug Discovery

The 1,4-diazabicyclo[2.2.1]heptane architecture has been strategically deployed in several challenging therapeutic areas:

  • Antineoplastic Agents: Dicationic derivatives, such as 1,4-bis(2'-haloethyl)-1,4-diazabicyclo[2.2.1]heptane, have demonstrated significant antineoplastic activity. The rigid bicyclic core stabilizes the dicationic state, facilitating the DNA cross-linking or intercalation mechanisms critical for tumor growth inhibition[2].

  • Orexin Receptor Antagonists: Derivatives featuring a 1,4-diazabicyclo[2.2.1]heptane-2-one ring system have been synthesized as potent orexin receptor antagonists. The rigid scaffold precisely orients the pharmacophoric appendages to fit the deep lipophilic pockets of the orexin receptors, a critical requirement for treating insomnia and sleep disorders[3].

Experimental Workflows & Methodologies

To successfully leverage this scaffold, application scientists must employ rigorous, self-validating synthetic workflows. Below is the logical progression from core synthesis to in vitro validation.

G N1 Precursor Activation (N,N'-bis(haloethyl) diamines) N2 Intramolecular Cyclization (High Dilution Conditions) N1->N2 Base Catalysis N3 Ion-Exchange Chromatography (Anion Metathesis) N2->N3 Isolate Dication N4 Physicochemical QC (NMR, LC-MS, TPSA check) N3->N4 Purified Salt N5 In Vitro Bioassay (Target Binding / Cytotoxicity) N4->N5 Validated Hit

Caption: High-throughput synthesis and screening workflow for 1,4-diazabicyclo[2.2.1]heptane.

Protocol: Synthesis and Stabilization of 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane Dication

Rationale: This methodology details the formation of the dicationic bicyclic system[2]. The protocol is designed as a self-validating system where intermediate physical states confirm reaction progress.

Reagents & Materials:

  • N,N,N',N'-tetrakis(2-chloroethyl)diaminomethane (Precursor)

  • Diethyl ether (Anhydrous)

  • Amberlite IRA-400 resin (Chloride form)

  • 1 N Nitric acid or Sodium meta-periodate (for anion exchange)

Step-by-Step Methodology:

  • Precursor Cyclization (High Dilution):

    • Dissolve 50 mmol of N,N,N',N'-tetrakis(2-chloroethyl)diaminomethane in 500 mL of anhydrous diethyl ether.

    • Causality: The highly dilute ethereal solution minimizes intermolecular collisions. This thermodynamically drives the intramolecular nucleophilic substitution required to form the bridged[2.2.1] bicyclic core rather than linear polymers.

  • Reaction Monitoring & Isolation:

    • Stir the mixture at room temperature under an inert argon atmosphere for 48 hours.

    • Self-Validation: The formation of the highly polar dicationic species will spontaneously precipitate from the non-polar ether layer. The cessation of precipitate formation indicates reaction completion.

    • Filter the precipitate under vacuum and wash with cold anhydrous ether (3 × 50 mL) to remove unreacted precursor. Dry under high vacuum to yield the dichloride salt.

  • Anion Metathesis (Stabilization Step):

    • Causality: The dichloride salt is inherently less stable and prone to degradation. Converting it to a more stable counterion (e.g., dinitrate or diperiodate) ensures long-term stability for biological assays[2].

    • Prepare an Amberlite IRA-400 ion-exchange column. Convert the resin to the nitrate form by eluting with 400 mL of 1 N nitric acid.

    • Self-Validation: Wash the resin with water until the eluate is strictly neutral to pH paper, validating the removal of excess acid.

    • Pass a 1 L aqueous solution of the dichloride salt (50 mmol) slowly over the resin. Lyophilize the neutral eluate to yield the stabilized dinitrate derivative.

  • Structural Validation:

    • Confirm the rigid architecture via 1 H-NMR (D 2​ O). The methylene bridge protons will exhibit distinct, rigid coupling constants characteristic of the locked [2.2.1] framework, confirming successful bicyclic formation.

References

  • Title: 1,4-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 20558928 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Stability of the 1,4-bis(2'-haloethyl)-1,4-diazabicyclo[2.2.1]heptane dication Source: Canadian Journal of Chemistry (Pettit, G. R., et al., 1981) URL: [Link]

  • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (Stasi, L. P., et al., 2013) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of Bicyclo[3.1.1]heptan-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract Bicyclo[3.1.1]heptan-3-one, a saturated bicyclic ketone, presents a unique and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum. The rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.1.1]heptan-3-one, a saturated bicyclic ketone, presents a unique and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum. The rigid, strained ring system of this molecule, also known as norpinan-3-one, dictates distinct chemical shifts and coupling constants for its protons, providing a wealth of structural information.[1] This guide offers a detailed analysis of the ¹H NMR spectrum of bicyclo[3.1.1]heptan-3-one, intended for researchers and professionals in the fields of chemistry and drug development. Understanding the nuances of this spectrum is crucial for the structural elucidation of related compounds and for the design of novel molecular entities.

Introduction

The bicyclo[3.1.1]heptane framework is a key structural motif in a variety of natural products and synthetic molecules of medicinal interest.[2][3] Its rigid conformation and inherent ring strain influence the electronic environment of its constituent atoms, leading to characteristic spectroscopic signatures. ¹H NMR spectroscopy is an indispensable tool for the structural characterization of such molecules. In the case of bicyclo[3.1.1]heptan-3-one, the presence of a carbonyl group further influences the chemical shifts of nearby protons, adding another layer of complexity and information to the spectrum. A thorough understanding of the ¹H NMR spectrum is therefore paramount for confirming the synthesis of this ketone and for studying its reactivity and interactions.

Molecular Structure and Proton Environment

To comprehend the ¹H NMR spectrum, it is essential to first visualize the three-dimensional structure of bicyclo[3.1.1]heptan-3-one and identify the different types of protons. The molecule consists of a six-membered ring fused to a four-membered ring, creating a bridged bicyclic system. The protons in the molecule can be categorized based on their position relative to the carbonyl group and the bicyclic framework.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup Spectrometer transfer->instrument acquire Acquire Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Figure 2. Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of bicyclo[3.1.1]heptan-3-one is a powerful tool for its structural verification and for the analysis of related compounds. The rigid and strained nature of the bicyclic framework gives rise to a complex but highly informative spectrum, characterized by distinct chemical shifts and coupling patterns. A thorough analysis of these spectral features, aided by two-dimensional NMR techniques such as COSY and HSQC, can lead to the unambiguous assignment of all proton signals. This detailed understanding is of significant value to researchers in synthetic chemistry, medicinal chemistry, and drug discovery, enabling the confident characterization of novel molecules containing the bicyclo[3.1.1]heptane scaffold.

References

  • Wiberg, K. B., & Hess, Jr., B. A. (1966). 6-Substituted Bicyclo[3.1.1]heptanes. The Journal of Organic Chemistry, 31(7), 2250–2254. [Link]

  • Cooper, M. A., & Salmon, J. M. (1968). Nuclear magnetic resonance spectral parameters in bicyclo[3.1.1]heptanes. .alpha.-Pinene, myrtenal, and verbenone. The Journal of Organic Chemistry, 33(5), 2109-2111. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo[3.1.1]heptan-3-one. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1α,2α,5α)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1α,2β,5α)-. NIST Chemistry WebBook. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (1991). Preparation of chiral inducers having the bicyclo[3.1.1]heptane framework. Assignment of diastereomer configuration by NMR and comparison of calculated and observed coupling constants. The Journal of Organic Chemistry, 56(1), 345-349. [Link]

  • Pickford, H. D., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols, 20(7), 2056-2082. [Link]

  • Shibuya, K., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society, 144(46), 21346–21352. [Link]

  • Revie, R. I., et al. (2024). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]

  • Revie, R. I., et al. (2024). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. Request PDF. [Link]

  • De Kimpe, N., & De Buyck, L. (1982). 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Magnetic Resonance in Chemistry, 20(4), 231-234. [Link]

  • Leon, L. A., & Jaramillo, L. M. (2023). Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Solvothermal Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Reagent Bottle Solvothermal synthesis stands as a cornerstone technique in modern materials science, enabling the crystallization o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Reagent Bottle

Solvothermal synthesis stands as a cornerstone technique in modern materials science, enabling the crystallization of complex structures under elevated temperature and pressure.[1][2] This method's power lies in its ability to produce thermodynamically stable and even metastable phases with controlled morphologies, from nanoparticles to intricate three-dimensional frameworks.[2][3] Within the vast toolkit of reagents available for solvothermal synthesis, 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, has emerged as a uniquely versatile and powerful molecule.

DABCO is far more than a simple base or catalyst; it is a multi-functional building block and reaction modulator whose strategic application is critical for the rational design of advanced materials.[4][5] Its rigid bicyclic structure, nucleophilic nitrogen centers, and tunable basicity allow it to play several distinct roles within a single solvothermal reaction, often simultaneously. This guide provides an in-depth exploration of the multifaceted functions of DABCO, moving beyond simple procedural lists to explain the underlying chemical principles. We will provide field-proven protocols and insights to empower researchers to leverage DABCO for the synthesis of Metal-Organic Frameworks (MOFs), hybrid halides, and other functional materials.

The Multifaceted Roles of DABCO in Solvothermal Synthesis

The efficacy of DABCO in solvothermal synthesis stems from its ability to act as a structure-directing agent, a pH modulator and template, a coordinating ligand, and a catalyst. Understanding these roles is key to controlling the outcome of a synthesis.

Structure-Directing Agent (SDA) and Pillar

In the construction of Metal-Organic Frameworks (MOFs), DABCO is renowned for its role as a "pillar." Its rigid, cage-like structure and the ditopic nature of its two nitrogen atoms make it an ideal linker to connect two-dimensional sheets of metal-ligand networks into robust three-dimensional architectures.[6]

A classic example is the synthesis of pillared-paddlewheel MOFs. In these structures, metal ions (like Zn²⁺) are coordinated by carboxylate linkers (like 1,4-benzenedicarboxylic acid, BDC) to form 2D layers. DABCO molecules then coordinate to the axial positions of the metal centers, bridging the layers and creating a porous 3D framework. The length and rigidity of the DABCO pillar are crucial in defining the interlayer spacing and, consequently, the pore size and volume of the final material.[7] This structural role is fundamental to designing MOFs with tailored properties for applications like gas storage and catalysis.[8]

cluster_0 2D Layer 1 (e.g., Zn-BDC) cluster_1 2D Layer 2 (e.g., Zn-BDC) Metal1 Zn Linker1 BDC Metal1->Linker1 Pillar DABCO Pillar Metal1->Pillar Coordination Metal2 Zn Linker1->Metal2 Metal3 Zn Linker2 BDC Metal3->Linker2 Metal4 Zn Linker2->Metal4 Pillar->Metal3 Coordination

Caption: DABCO as a pillar connecting two 2D MOF layers.

pH Modulator and Cationic Template

DABCO is an effective, non-toxic organic base.[4][5] In solvothermal synthesis, it acts as a pH modulator, controlling the deprotonation rate of acidic organic linkers. This is a critical kinetic control factor. A rapid deprotonation can lead to fast, uncontrolled precipitation, resulting in amorphous or poorly crystalline materials.[7] By moderating the pH, DABCO promotes slower, more orderly crystal growth, yielding larger, higher-quality single crystals.

Furthermore, in the presence of protic solvents or acidic reagents, DABCO can become protonated to form DABCOH⁺ or (DABCOH₂) ²⁺.[6][9] These cations can then serve two purposes:

  • Charge-Balancing: They can act as counterions to balance the charge of an anionic inorganic or metal-organic framework.

  • Templating: The size and shape of the protonated DABCO cation can direct the formation of specific framework topologies, acting as a template around which the structure crystallizes.

In the synthesis of the iodobismuthate (C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆], both neutral DABCO (as a ligand) and diprotonated (DABCOH₂) ²⁺ (as a countercation) are present, showcasing its remarkable versatility within a single system.[6]

DABCO DABCO (Base) DABCO_H DABCOH⁺ (Template / Counter-ion) DABCO->DABCO_H + H⁺ H_plus H⁺ (from solvent/acid) DABCO_H->DABCO - H⁺ Framework Anionic Framework Assembly DABCO_H->Framework Directs Structure A 1. Prepare Precursor Solution (Metal Salt, Organic Linker, DABCO) B 2. Dissolve in Solvent (e.g., DMF, Ethylene Glycol) A->B C 3. Seal in Teflon-Lined Autoclave B->C D 4. Heat at Defined Temperature (e.g., 90-140°C) C->D E 5. Hold for Reaction Time (Hours to Days) D->E F 6. Cool to Room Temperature E->F G 7. Isolate Product (Filtration/Centrifugation) F->G H 8. Wash and Dry G->H I 9. Characterize (XRD, SEM, FTIR) H->I

Caption: General workflow for solvothermal synthesis using DABCO.

Protocol 1: Synthesis of a Pillared-Layer MOF, Zn₂(BDC)₂(DABCO)

This protocol details the synthesis of a well-studied MOF where DABCO acts as a structural pillar. [10]The resulting material has applications in gas separation and catalysis.

Rationale: In this synthesis, zinc acetate provides the metal nodes, BDC acts as the planar organic linker to form 2D sheets, and DABCO serves as the N-donor pillar to connect these sheets into a 3D framework. DMF is used as the solvent due to its high boiling point and its ability to dissolve the precursors. [11]The reaction temperature is a critical parameter; lower temperatures may result in smaller particles, while higher temperatures can promote crystal growth. [10] Reagents and Equipment:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • 1,4-benzenedicarboxylic acid (BDC, H₂-BDC)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • 25 mL Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hot plate

  • Centrifuge or filtration setup

  • Oven

Experimental Parameters:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Ratio
Zn(OAc)₂·2H₂O219.511320.62
BDC166.131000.62
DABCO112.17340.31
Solvent Volume (mL)
DMF25

Step-by-Step Procedure:

  • Precursor Preparation: In a 50 mL beaker, weigh and combine 132 mg of Zn(OAc)₂·2H₂O, 100 mg of BDC, and 34 mg of DABCO.

  • Dissolution: Add 25 mL of DMF to the beaker. Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Solvothermal Reaction: Transfer the mixture into a 25 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Heating: Place the sealed autoclave in a preheated oven at 90 °C. Maintain this temperature for 24 hours.

  • Cooling: After 24 hours, turn off the oven and allow the autoclave to cool down slowly to room temperature.

  • Product Isolation: Open the autoclave and collect the white crystalline product by centrifugation or vacuum filtration.

  • Washing: Wash the collected solid three times with fresh DMF to remove any unreacted precursors, followed by three washes with a more volatile solvent like ethanol or methanol.

  • Drying: Dry the final product in a vacuum oven at 80 °C overnight.

Expected Results: The procedure should yield a white microcrystalline powder. SEM imaging is expected to show cubic-shaped crystals. [10]X-ray diffraction (XRD) should confirm the formation of the crystalline Zn₂(BDC)₂(DABCO) phase.

Protocol 2: Synthesis of a Hybrid Iodobismuthate, (C₆H₁₂N₂)BiI₃

This protocol demonstrates the role of DABCO as a direct coordinating ligand in a hybrid inorganic-organic material. [6][12] Rationale: In this synthesis, there is no acidic linker. DABCO remains unprotonated and coordinates directly to the bismuth centers, linking [BiI₆] octahedra. Ethylene glycol is chosen as the solvent for its high boiling point and coordinating ability, which can influence the crystallization process. The higher temperature and longer reaction time are necessary to drive the formation of this specific crystalline phase.

Reagents and Equipment:

  • Bismuth(III) iodide (BiI₃)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethylene glycol

  • 25 mL Teflon-lined stainless steel autoclave

  • Oven

Experimental Parameters:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
BiI₃589.690.5901.01
DABCO112.170.0840.750.75
Solvent Volume (mL)
Ethylene glycol10

Step-by-Step Procedure:

  • Precursor Preparation: Weigh 0.590 g of BiI₃ and 0.084 g of DABCO directly into the Teflon liner of a 25 mL autoclave.

  • Solvent Addition: Add 10 mL of ethylene glycol to the Teflon liner.

  • Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat to 140 °C and hold for 5 days.

  • Cooling: After 5 days, allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Open the autoclave. The product will consist of red crystals. [12]Isolate the crystals by decanting the solvent or by filtration.

  • Washing: Gently wash the crystals with a small amount of ethanol to remove residual ethylene glycol.

  • Drying: Air-dry the crystals or dry them under a gentle stream of nitrogen.

Troubleshooting and Key Considerations

  • Purity of DABCO: DABCO is hygroscopic and can absorb moisture and CO₂ from the air. [13]For best results, use freshly sublimed or properly stored DABCO.

  • Crystal Quality: If the product is amorphous or polycrystalline, consider slowing down the reaction. This can be achieved by lowering the temperature, reducing the concentration of reactants, or adding a modulator like HCl to slow linker deprotonation. [7]* Product Stability: Be aware that some MOFs, particularly those with open metal sites, can be sensitive to air and humidity. [7]Handle and store activated samples in an inert atmosphere (e.g., in a glove box) to preserve their porosity and reactivity.

  • Solvent Choice: The solvent is not merely a medium but an active participant. It influences precursor solubility, pressure inside the autoclave, and can even be incorporated into the final structure. [11][14]The choice of solvent is a critical variable to explore when optimizing a synthesis.

Conclusion

1,4-Diazabicyclo[2.2.2]octane is a uniquely versatile tool in the solvothermal synthesis of advanced materials. Its ability to function as a structural pillar, a cationic template, a pH modulator, and a coordinating ligand provides chemists with multiple levers to control crystal formation, structure, and functionality. By understanding the fundamental principles behind these roles and applying robust, well-reasoned protocols, researchers can effectively harness the power of DABCO to design and create novel materials for a wide range of applications, from drug delivery and catalysis to energy storage and beyond.

References

  • Cai, Y., Chippindale, A. M., Curry, R. J., & Vaqueiro, P. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry, 60(8), 5646–5655. [Link]

  • Rahvar, Y., Motakef-Kazemi, N., & Hosseini Doust, R. (2021). Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods and evaluation of its anti-bacterial activity. Nanomedicine Research Journal, 6(4), 360-368. [Link]

  • Procopio, D. D., & Dichtel, W. R. (2012). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (67), e4168. [Link]

  • Cai, Y., Chippindale, A. M., Curry, R. J., & Vaqueiro, P. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry. [Link]

  • Rahvar, Y., Motakef-Kazemi, N., & Hosseini Doust, R. (2021). Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods and evaluation of its anti-bacterial. Nanomedicine Research Journal. [Link]

  • Willis, M. C., et al. (2012). 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). Organic Syntheses, 89, 219. [Link]

  • Klimenko, N. M., et al. (2020). Four zinc metal-organic frameworks (MOFs) with 1,4-diazabicyclo[2.2.2]octane N,N′-dioxide (odabco) as a bridging ligand. ResearchGate. [Link]

  • Kargar, S., et al. (2025). DABCO-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives. Frontiers in Chemistry. [Link]

  • Jain, S., et al. (2019). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Organocatalysis, 6(2), 99-120. [Link]

  • Kargar, S., et al. (2025). DABCO-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives. Frontiers in Chemistry. [Link]

  • Sharma, P., & Kumar, A. (2022). The versatility of DABCO as a reagent in organic synthesis: a review. RSC Advances, 12(45), 29285-29310. [Link]

  • Osipov, A. V., et al. (2025). Structures of 1,4-DiazabicycloO[10][10][10]ctane Diacetylene Disalicylate and Nitrate. Journal of Structural Chemistry. [Link]

  • Kim, J. H., et al. (2000). DMF Solvothermal Synthesis and Structural Characterization of [dabcoH] 2 [(CH 3 ) 2 NH 2 ] 2 [Sn 2 Se 6 ]. Bulletin of the Korean Chemical Society, 21(5), 543-546. [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]

  • Patsnap. (2025). How Solvothermal Synthesis Affects Thermal Conductivity. Patsnap Eureka. [Link]

  • ResearchGate. (2025). DABCO Catalyzed Synthesis of β-Hydroxy Ketones Derived from α-Methyl Ketones and Ninhydrin under Microwave Irradiations. [Link]

  • Wang, H., & Qian, X. (2017). Application of Hydrothermal and Solvothermal Method in Synthesis of MoS2. REVISTA DE CHIMIE, 68(10), 2433-2439. [Link]

  • Al-Zoubi, R. M., & González-López, J. (2024). Water as a Reactant: DABCO-Catalyzed Hydration of Activated Alkynes for the Synthesis of Divinyl Ethers. The Journal of Organic Chemistry. [Link]

  • Kargar, S., et al. (2025). DABCO-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). Synthesis of CoO nanoparticles by esterification reaction under solvothermal conditions. [Link]

  • Jensen, K. M. Ø., et al. (2015). Formation Mechanisms of Pt and Pt3Gd Nanoparticles under Solvothermal Conditions: An in Situ Total X-ray Scattering Study. The Journal of Physical Chemistry C. [Link]

  • Drobczyński, S., et al. (2016). The formation mechanism of iron oxide nanoparticles within the microwave-assisted solvothermal synthesis and its correlation with the structural and magnetic properties. Dalton Transactions, 45(31), 12593-12603. [Link]

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Application

synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands

Application Notes & Protocols Topic: Synthesis of 3,6-Diazabicyclo[3.1.1]heptanes as Novel Ligands For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 3,6-Diazabicyclo[3....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Synthesis of 3,6-Diazabicyclo[3.1.1]heptanes as Novel Ligands For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,6-Diazabicyclo[3.1.1]heptane in Modern Drug Discovery

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a conformationally restricted diamine that has garnered significant attention in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it an excellent bioisostere for commonly used motifs like meta-substituted arenes, offering a pathway to escape the "flatland" of traditional aromatic-rich drug candidates and improve properties such as solubility and metabolic stability.[2][3][4] This bicyclic core serves as a privileged structure for developing novel ligands targeting a range of receptors, most notably neuronal nicotinic acetylcholine receptors (nAChRs) and opioid receptors, which are implicated in numerous central nervous system (CNS) disorders.[5][6][7][8]

The inherent challenge and opportunity in synthesizing these ligands lie in the precise control over the functionalization of the two distinct nitrogen atoms (N3 and N6). This regiochemical control is paramount for systematically exploring the structure-activity relationship (SAR) and optimizing ligand-receptor interactions. The following guide provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and the scientific rationale behind key procedural choices, enabling research teams to efficiently generate libraries of novel 3,6-diazabicyclo[3.1.1]heptane-based ligands for drug discovery programs.

Core Synthetic Strategy: A Logic-Driven Approach

The synthesis of diversely functionalized 3,6-diazabicyclo[3.1.1]heptanes hinges on a logical, multi-stage workflow. The primary challenge is the selective manipulation of two chemically similar secondary amine groups. Therefore, an effective strategy must incorporate orthogonal protecting groups, which can be removed under different conditions without affecting each other.

This allows for the sequential introduction of various substituents at the N3 and N6 positions, a critical step for generating a library of diverse chemical entities for biological screening. The overall workflow is designed to build complexity in a controlled manner, starting from the formation of the core bicyclic structure.

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Orthogonal Protection cluster_2 Phase 3: Diversification & Final Ligand Synthesis A Starting Materials (e.g., Cyclobutane Derivatives) B Key Cyclization Reaction A->B C Formation of Bicyclic Core (e.g., N,N'-Dibenzyl-3,6-diazabicyclo[3.1.1]heptane) B->C D Debenzylation C->D Scaffold for functionalization E Mono-Protection (e.g., Boc) D->E F Protected Scaffold (e.g., N-Boc-3,6-diazabicyclo[3.1.1]heptane) E->F G N-Functionalization (Alkylation/Acylation) F->G Ready for diversification H Deprotection G->H I Final Ligand H->I

Caption: General workflow for the synthesis of 3,6-diazabicyclo[3.1.1]heptane ligands.

Detailed Experimental Protocols

The following protocols outline a validated, multi-step synthesis to produce a selectively functionalized 3,6-diazabicyclo[3.1.1]heptane derivative. This route is designed for adaptability, allowing researchers to substitute different reagents in the functionalization steps to create a library of analogs.

Protocol 1: Synthesis of the Core Scaffold: 3-Benzyl-6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane

This procedure details the creation of a key intermediate where one nitrogen is protected by a benzyl (Bn) group and the other by a tert-butoxycarbonyl (Boc) group. This orthogonal protection is the cornerstone of selective functionalization. The benzyl group can be removed via hydrogenolysis, while the Boc group is labile under acidic conditions.[9]

G start 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane reagent1 Di-tert-butyl dicarbonate (Boc)₂O THF, 0 °C to RT product 3-Benzyl-6-Boc-3,6-diazabicyclo[3.1.1]heptane reagent1->product Selective N-protection workup Aqueous Workup & Purification product->workup

Caption: Synthesis of the orthogonally protected bicyclic core.

Materials:

  • 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane (1.0 eq)

  • Di-tert-butyl dicarbonate [(Boc)₂O] (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-benzyl-3,6-diazabicyclo[3.1.1]heptane (7.0 mmol, 1.32 g) in anhydrous THF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (7.7 mmol, 1.68 g) in THF (10 mL).

  • Add the (Boc)₂O solution dropwise to the cooled amine solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Work-up:

    • Add 10% aqueous NaHCO₃ solution (20 mL) to quench the reaction.

    • Extract the aqueous layer with ethyl ether (2 x 20 mL).[10]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

    • Combine the fractions containing the desired product and concentrate to yield 3-benzyl-6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane as a clear oil.

Scientist's Note (Causality): The use of (Boc)₂O allows for the clean and high-yielding protection of one of the amine groups.[11] Performing the reaction at 0 °C initially helps to control the exothermicity and improve selectivity, although mono-protection of symmetrical diamines can sometimes be challenging. The aqueous bicarbonate workup removes any unreacted (Boc)₂O and acidic byproducts.

Protocol 2: N-Functionalization via Reductive Amination

This protocol demonstrates how to functionalize the N3 position after selective debenzylation. Reductive amination is a robust and versatile method for forming C-N bonds.

Step 2a: Debenzylation to Expose the N3 Position

  • Dissolve the product from Protocol 1 (5.0 mmol) in methanol (50 mL).

  • Add 10% Palladium on carbon (Pd/C) (10% w/w).

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the mono-Boc protected scaffold, 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane. This product is often used directly in the next step.

Step 2b: Reductive Amination

  • Dissolve the mono-Boc protected scaffold (4.8 mmol) and a selected aldehyde (e.g., cinnamaldehyde, 1.05 eq) in acetonitrile (35 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.4 eq) portion-wise over 5 minutes.[10]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by slowly adding water (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography as described in Protocol 1 to isolate the N3-functionalized, N6-Boc-protected product.

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Scientist's Note (Trustworthiness): Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is selective for the protonated iminium ion intermediate, reducing the likelihood of reducing the starting aldehyde. Monitoring the reaction by TLC or LC-MS is crucial to ensure the consumption of the starting amine.

Protocol 3: Final Deprotection and Salt Formation

The final step involves removing the Boc protecting group to reveal the second amine, which is often crucial for receptor binding (as a cationic center). Conversion to a hydrochloride salt enhances stability and water solubility for biological assays.

  • Dissolve the purified product from Protocol 2b (4.0 mmol) in dichloromethane (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA) (20 eq) and stir at room temperature for 2-4 hours.[10]

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and add a 20% aqueous NaOH solution to achieve an alkaline pH.

    • Extract the free base into DCM (3 x 15 mL).

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final ligand as a free base.

  • Salt Formation:

    • Dissolve the free base in a suitable solvent like ethyl ether or methanol.

    • Add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final ligand as a hydrochloride salt.

Scientist's Note (Expertise): The large excess of TFA ensures the rapid and complete cleavage of the acid-labile Boc group.[9] The subsequent basic workup is necessary to neutralize the TFA salts and isolate the neutral free base before forming the desired hydrochloride salt. Handling the final product as a salt prevents degradation and simplifies weighing and dissolution for assays.[12]

Data Presentation: Characterization of a Ligand Series

Systematic variation of the R¹ and R² groups is key to exploring the SAR. The data below represents a hypothetical series of analogs synthesized using the described protocols.

Compound IDR¹ Substituent (at N3)R² Substituent (at N6)Yield (%)Purity (HPLC, %)m/z [M+H]⁺
LIG-001PropionylCinnamyl55>98313.2
LIG-002CyclopropylcarbonylBenzyl62>99285.2
LIG-003H3-Phenylpropyl71>98217.2
LIG-004Acetyl(4-Fluorophenyl)ethyl58>97263.2

Conclusion and Outlook

This guide provides a robust and logically structured framework for the synthesis of novel 3,6-diazabicyclo[3.1.1]heptane-based ligands. The emphasis on orthogonal protection strategies is central to enabling the controlled and diverse functionalization required for modern drug discovery campaigns. By understanding the causality behind each experimental step—from the choice of protecting groups to the specific conditions for their removal and subsequent derivatization—researchers can troubleshoot effectively and adapt these protocols to generate proprietary libraries of high-value compounds. These scaffolds will continue to be instrumental in developing next-generation therapeutics, particularly for challenging CNS targets where precise three-dimensional molecular architecture is a prerequisite for success.

References

  • M. Loriga, et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-91.
  • G. A. Pinna, et al. (2012). Synthesis of Biologically Active Bridged Diazabicycloheptanes. Letters in Drug Design & Discovery.
  • D. C. Kombo, et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry.
  • G. Murineddu, et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-50.
  • Loriga, M., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. Google Patents (WO2005108402A1).
  • Z. Li, et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Journal of Medicinal Chemistry.
  • A. Scott, et al. (2024). Targeted protein degradation in CNS disorders: a promising route to novel therapeutics?. Trends in Pharmacological Sciences.
  • A. V. Strelenko, et al. (2021). Bicyclic Conformationally Restricted Diamines. Chemical Reviews.
  • J. D. Bailey, et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development.
  • S. H. Lee, et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. Available at: [Link]

  • R. I. Revie, et al. (2024). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols.
  • D. Dibchak, et al. (2023). Known synthetic approaches toward 3‐azabicyclo[3.1.1]heptanes. ResearchGate. Available at: [Link]

  • R. I. Revie, et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Available at: [Link]

  • J. An. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • K. M. G. O’Connell, et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. Available at: [Link]

  • J. D. Griffin, et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. Available at: [Link]

Sources

Method

photocatalytic Minisci reaction for synthesis of aza-bicyclo[3.1.1]heptanes

Application Note & Protocol Harnessing the Power of Light: A Practical Guide to the Photocatalytic Minisci Reaction for the Synthesis of Novel Aza-bicyclo[3.1.1]heptanes Abstract Saturated bicyclic scaffolds are of immen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Harnessing the Power of Light: A Practical Guide to the Photocatalytic Minisci Reaction for the Synthesis of Novel Aza-bicyclo[3.1.1]heptanes

Abstract

Saturated bicyclic scaffolds are of immense interest in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds and improve key pharmacological properties.[1] Among these, aza-bicyclo[3.1.1]heptanes have emerged as promising bioisosteres for substituted pyridines, capable of enhancing metabolic stability and modulating lipophilicity.[2][3] However, their synthesis and functionalization often present significant challenges. This guide details a robust and mild photocatalytic Minisci-type reaction for the direct C-H functionalization of aza-bicyclo[3.1.1]heptane scaffolds. By leveraging visible-light photoredox catalysis, this protocol enables the coupling of bridgehead radical precursors with a diverse range of N-heteroarenes, providing a powerful tool for late-stage functionalization and the rapid generation of novel, three-dimensional chemical entities for drug development pipelines.[2][4][5][6]

Introduction: The Need for 3D Scaffolds in Medicinal Chemistry

For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic rings as core structural motifs. While effective, this has led to an over-exploration of flat, two-dimensional chemical space. The "escape from flatland" is a strategic imperative in modern drug discovery, aiming to increase the three-dimensionality of drug candidates.[1] Incorporating C(sp³)-rich, rigid scaffolds like aza-bicyclo[3.1.1]heptanes can lead to significant improvements in:

  • Physicochemical Properties: Enhanced solubility and reduced lipophilicity.[3]

  • Pharmacokinetics: Improved metabolic stability by removing sites susceptible to oxidative metabolism.[3]

  • Target Engagement: Novel three-dimensional exit vectors for probing protein binding pockets.

Aza-bicyclo[3.1.1]heptanes are particularly valuable as potential bioisosteres of 3,5-disubstituted pyridines.[2][3] Despite their potential, the synthesis of functionalized aza-bicyclo[3.1.1]heptanes has been hampered by a lack of modular and mild synthetic methods. Classical approaches often require harsh conditions and multi-step sequences that are not amenable to library synthesis.[7][8]

The photocatalytic Minisci reaction has emerged as a transformative technology for C-H functionalization. Traditional Minisci reactions often require super-stoichiometric amounts of strong oxidants and high temperatures, limiting their functional group tolerance.[9] In contrast, visible-light-mediated protocols offer remarkably mild conditions, broad substrate scope, and exceptional functional group compatibility, making them ideal for the late-stage functionalization of complex molecules.[9][10] This application note describes a protocol that adapts this powerful reaction for the synthesis of heteroaryl-substituted aza-bicyclo[3.1.1]heptanes.[2][4][5]

The Mechanism: A Light-Driven Radical Cascade

The power of this methodology lies in its ability to generate a key bridgehead alkyl radical from a stable precursor under exceptionally mild conditions. The reaction detailed here is a Minisci-type decarboxylative coupling, which utilizes a redox-active ester (RAE), specifically an N-hydroxyphthalimide (NHP) ester, as the radical precursor.[2][11] This approach cleverly avoids the need for a harsh external oxidant.[2]

The proposed catalytic cycle proceeds as follows:

  • Photoexcitation: The photocatalyst (PC), typically a ruthenium or iridium complex, absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant and engages in a single electron transfer with the NHP ester. This reduces the NHP ester, which rapidly fragments.

  • Decarboxylation & Radical Generation: The fragmentation process involves the loss of carbon dioxide and the phthalimide anion, generating the desired aza-bicyclo[3.1.1]heptane bridgehead radical.

  • Minisci Addition: This nucleophilic alkyl radical adds to a protonated (and therefore electron-deficient) N-heteroarene at a C-H position. This step is highly regioselective for the most electron-deficient positions (typically C2 or C4 of pyridines and quinolines).

  • Rearomatization & Catalyst Regeneration: The resulting radical cation intermediate is oxidized by the oxidized photocatalyst (PC+), which was formed in Step 2. This regenerates the photocatalyst ground state, completing the catalytic cycle, and releases a proton to afford the final, rearomatized product.

Photocatalytic Minisci Cycle Figure 1: Proposed Catalytic Cycle cluster_fragmentation PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_plus PC+ PC_star->PC_plus SET PC_plus->PC e- from Adduct RAE Aza-BCH-CO-ONHP (Redox-Active Ester) RAE_anion [RAE]•- RAE->RAE_anion e- from PC* Radical Aza-BCH• (Alkyl Radical) RAE_anion->Radical Fragmentation Frag_Products CO₂ + NHP- Adduct_Radical [HetH-Aza-BCH]•+ Radical->Adduct_Radical + HetH+ HetH N-Heteroarene (HetH+) Product Product (Het-Aza-BCH) Adduct_Radical->Product Oxidation - H+

Caption: Proposed Catalytic Cycle for the Decarboxylative Minisci Reaction.

Application Protocol: Synthesis of a Heteroaryl-Aza-bicyclo[3.1.1]heptane

This section provides a detailed, step-by-step methodology for a representative reaction.

3.1. Materials and Equipment

  • Reagents:

    • Aza-bicyclo[3.1.1]heptane-N-hydroxyphthalimide ester (Starting Material 1, SM-1)

    • N-Heteroarene (e.g., Isoquinoline, Starting Material 2, SM-2)

    • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst)[2]

    • Trifluoroacetic Acid (TFA)

    • Anhydrous, degassed solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Syringes

    • Visible light source (e.g., 20W Blue LED lamp, 460 nm)[12]

    • Cooling fan to maintain room temperature

    • Magnetic stir plate

    • Rotary evaporator

    • Standard glassware for workup and purification

    • Thin-Layer Chromatography (TLC) plates and chamber

3.2. Experimental Workflow

Caption: Step-by-Step Experimental Workflow Diagram.

3.3. Step-by-Step Procedure

Causality and Rationale are provided in italics.

  • Reagent Preparation: To an oven-dried 4 mL reaction vial containing a magnetic stir bar, add the aza-bicyclo[3.1.1]heptane NHP-ester (SM-1, 0.1 mmol, 1.0 equiv.), the N-heteroarene (SM-2, 0.3 mmol, 3.0 equiv.), and the photocatalyst (e.g., 4CzIPN, 0.002 mmol, 2 mol%).

    • Rationale: Using an excess of the N-heteroarene ensures it acts as both reactant and solvent, maximizing the probability of the desired radical addition.

  • Reaction Setup & Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Rationale: Degassing is crucial to remove molecular oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates, leading to lower yields and side products.[9][10][13]

  • Solvent and Additive Addition: Using a syringe, add anhydrous, degassed acetonitrile (1.0 mL, 0.1 M). Finally, add trifluoroacetic acid (TFA, 0.15 mmol, 1.5 equiv.).

    • Rationale: The acid protonates the N-heteroarene, lowering its LUMO and making it more electrophilic and thus more susceptible to attack by the nucleophilic alkyl radical. This is a key principle of the Minisci reaction.

  • Photocatalysis: Place the vial approximately 5-10 cm from a 20W blue LED lamp. Ensure the reaction is stirred vigorously. Use a small fan to maintain the reaction temperature at approximately 25-30 °C. Irradiate for 16-24 hours.

    • Rationale: Consistent light flux and temperature are critical for reproducibility. Overheating can lead to thermal degradation of reactants or products.

  • Reaction Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, remove the vial from the light source. Dilute the reaction mixture with dichloromethane (DCM, 10 mL) and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL).

    • Rationale: The NaHCO₃ wash neutralizes the TFA and helps remove the protonated heteroarene and some of the photocatalyst byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Expected Results & Troubleshooting

The photocatalytic Minisci reaction is generally robust, but optimization may be required for specific substrates.

4.1. Representative Data

The following table presents literature-reported data for the coupling of an aza-bicyclo[3.1.1]heptane redox-active ester with various heterocycles, demonstrating the scope of the reaction.[2]

EntryN-HeteroareneProductYield (%)[2]
1Isoquinoline7a70
2Quinoline7b64
3Pyridine Derivative7c61

4.2. Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient degassing (O₂ quenching)- Insufficient light source intensity- Decomposed photocatalyst- Improve degassing technique (freeze-pump-thaw)- Move light source closer or use a higher power LED- Use fresh, high-purity photocatalyst
Low Yield - Poor radical trapping by heteroarene- Competing side reactions (e.g., radical dimerization)- Increase concentration or equivalents of the heteroarene- Screen different solvents or acids to improve reaction kinetics
Multiple Products - Isomeric products from non-selective C-H addition- Double addition of the alkyl radical- This is inherent to the heteroarene's electronics; purification is key- Reduce the equivalents of the radical precursor (NHP-ester)

Conclusion

The visible-light photocatalytic Minisci reaction represents a paradigm shift in the functionalization of saturated heterocycles.[14] This protocol provides a reliable, mild, and highly effective method for synthesizing novel heteroaryl-substituted aza-bicyclo[3.1.1]heptanes.[2][5] Its operational simplicity, broad functional group tolerance, and applicability to late-stage functionalization make it an invaluable tool for researchers, scientists, and drug development professionals seeking to explore new, three-dimensional chemical space. By enabling the rapid generation of diverse and complex molecular architectures, this chemistry is poised to accelerate the discovery of next-generation therapeutics.

References

  • Haughey, M. et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(14), 2843-2846. Available from: [Link]

  • Chen, J. et al. (2019). Visible-light-mediated photoredox minisci C–H alkylation with alkyl boronic acids using molecular oxygen as an oxidant. Chemical Communications. Available from: [Link]

  • Chen, J. et al. (2019). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science. Available from: [Link]

  • Haughey, M. et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. National Center for Biotechnology Information. Available from: [Link]

  • Chen, J. et al. (2019). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. National Center for Biotechnology Information. Available from: [Link]

  • König, B. et al. (2016). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Synfacts. Available from: [Link]

  • Dong, J. & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Semantic Scholar. Available from: [Link]

  • Stephenson, C. R. J. et al. (2018). Photoredox-Catalyzed C–H Functionalization Reactions. National Center for Biotechnology Information. Available from: [Link]

  • Patureau, F. W. et al. (2023). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate. Available from: [Link]

  • Haughey, M. et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. PubMed. Available from: [Link]

  • Gilmour, R. et al. (2022). Regiodivergent α- and β-Functionalization of Saturated N -Heterocycles by Photocatalytic Oxidation. ResearchGate. Available from: [Link]

  • Wang, P. et al. (2023). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. ACS Publications. Available from: [Link]

  • Gilmour, R. et al. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ACS Publications. Available from: [Link]

  • MacMillan, D. W. C. et al. (2014). Direct α-Arylation of Ethers through the Combination of Photoredox- Mediated CH Functionalization and the Minisci Reaction. Macmillan Group Princeton University. Available from: [Link]

  • Haughey, M. et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. ACS Publications. Available from: [Link]

  • Carreira, E. M. et al. (2023). Photocatalytic Minisci Approach to Chiral 2-Hetaryl-1,2-aminoalcohols from β-Hydroxy-α-amino Acid-Derived Redox Active Esters. ACS Publications. Available from: [Link]

  • MacMillan, D. W. C. et al. (2021). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group Princeton University. Available from: [Link]

  • Ananikov, V. P. et al. (2023). Plausible mechanism of the photocatalytic Minisci reaction. ResearchGate. Available from: [Link]

  • Haughey, M. et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. ResearchGate. Available from: [Link]

  • Gilmour, R. et al. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. PubMed. Available from: [Link]

  • Sarlah, D. et al. (2020). a) Potential of azabicyclo[2.1.1]hexanes (aza-BCHs) as structural... ResearchGate. Available from: [Link]

  • Sarlah, D. (2023). Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. University of Illinois Urbana-Champaign. Available from: [Link]

  • Sarlah, D. et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Aza-Bicyclo[2.1.1]hexanes. ChemRxiv. Available from: [Link]

  • Kananovich, D. et al. (2020). Synthesis of aza‐bicyclic building blocks for medicinal chemistry.... ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Smallest Bicycles in Medicinal Chemistry: Where Are We Now?. ACS Publications. Available from: [Link]

Sources

Application

Application Notes & Protocols: Bicyclo[3.1.1]heptanes as Meta-Substituted Arene Isosteres

Executive Summary The "escape from flatland" paradigm has revolutionized modern drug discovery by replacing planar, sp2-rich aromatic rings with rigid, sp3-rich three-dimensional scaffolds. While bicyclo[1.1.1]pentanes (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The "escape from flatland" paradigm has revolutionized modern drug discovery by replacing planar, sp2-rich aromatic rings with rigid, sp3-rich three-dimensional scaffolds. While bicyclo[1.1.1]pentanes (BCPs) are now standard bioisosteres for para-substituted benzenes, identifying a geometrically accurate mimic for meta-substituted arenes has historically been a significant challenge due to the difficulty of matching the 120° exit vector angle.

Recent synthetic breakthroughs have established the bicyclo[3.1.1]heptane (BCHep) scaffold as a premier meta-arene isostere[1]. With an exit vector angle of ~119° and comparable C–C bond distances, BCHeps perfectly replicate the spatial arrangement of meta-substituents while significantly increasing the fraction of sp3 carbons (Fsp3)[2]. This application note details the physicochemical rationale, synthetic workflows, and validated protocols for incorporating BCHeps and their hydrophilic 3-oxa derivatives into drug discovery pipelines.

The Geometric and Physicochemical Rationale

Escaping Flatland: Causality Behind the Upgrades

The transition from a planar meta-substituted benzene to a 3D BCHep core is not merely structural; it fundamentally alters the molecule's interaction with its environment[1]:

  • Enhanced Permeability: The 3D nature of BCHeps disrupts the planar π-π stacking typical of aromatic rings. This lowers the crystal lattice energy (and melting point), which thermodynamically favors dissolution and improves membrane permeability (e.g., Caco-2 assays)[1].

  • Metabolic Stability: Removing the electron-rich aromatic system eliminates primary sites for cytochrome P450 (CYP)-mediated oxidative metabolism (such as epoxidation or hydroxylation), thereby reducing hepatic clearance rates[3].

  • Solubility via Hetero-Isosterism: While standard carbocyclic BCHeps can sometimes increase lipophilicity (ClogP), the strategic incorporation of an oxygen atom to form 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps) counters this lipophilic burden. The ether oxygen acts as a hydrogen bond acceptor, lowering ClogP and drastically improving aqueous solubility while maintaining the 118° exit vector[4].

Data Presentation: Physicochemical Profiling

To validate these claims, researchers synthesized analogues of the anticancer drug Sonidegib, replacing its central meta-phenyl ring with BCHep and oxa-BCHep scaffolds[1],[4].

Table 1: Comparative Physicochemical Profiling of Sonidegib Analogues

MetricSonidegib (meta-Phenyl)BCHep-Sonidegib3-Oxa-BCHep-Sonidegib
Scaffold Type Planar, sp2-rich3D, sp3-rich3D, sp3-rich, Heteroatom
Exit Vector Angle 120°119°118°
Permeability (Caco-2) BaselineImprovedImproved
Metabolic Stability BaselineImproved (Reduced CYP oxidation)Slightly Lower
Aqueous Solubility BaselineSimilar / Slightly LowerSignificantly Improved

Mechanistic Workflows & Visualization

To access these advanced scaffolds, two primary methodologies are utilized: Photoredox-catalyzed Atom Transfer Radical Addition (ATRA) for carbocyclic BCHeps[5], and Acid-Mediated Isomerization for oxa-BCHeps[4].

BioisostereMapping MetaBenzene meta-Substituted Benzene (Planar, sp2-rich) Exit Vector: 120° BCHep Bicyclo[3.1.1]heptane (3D, sp3-rich) Exit Vector: 119° MetaBenzene->BCHep Bioisosteric Replacement OxaBCHep 3-Oxa-BCHep (Hydrophilic 3D) Exit Vector: 118° MetaBenzene->OxaBCHep Hetero-Bioisosteric Replacement Properties Physicochemical Upgrades • Higher Fsp3 • Enhanced Permeability • Tunable Solubility BCHep->Properties Escaping Flatland OxaBCHep->Properties Enhanced Solubility

Diagram 1: Bioisosteric mapping of meta-benzene to BCHep scaffolds and their resulting property upgrades.

PhotoredoxCycle Propellane [3.1.1]propellane (Strained Precursor) RadicalInt Bridgehead Radical Intermediate Propellane->RadicalInt ATRA Reaction (Strain Release) Photocatalyst Photocatalyst (Ir(ppy)3) + 456 nm Photocatalyst->RadicalInt Single Electron Transfer Product 1,5-Disubstituted BCHep Product RadicalInt->Product Halogen Abstraction

Diagram 2: Photoredox-catalyzed ATRA workflow for the synthesis of 1,5-disubstituted BCHeps.

Validated Experimental Protocols

Protocol A: Photocatalytic Synthesis of 1,5-Disubstituted BCHeps

This protocol utilizes a photoredox-catalyzed ATRA reaction to open the highly strained [3.1.1]propellane precursor[5].

Mechanistic Causality: The 456 nm blue light selectively excites the Ir(ppy)3 photocatalyst to its long-lived triplet Metal-to-Ligand Charge Transfer (MLCT) state. This state donates an electron to the alkyl/aryl iodide, generating an electrophilic carbon radical. The radical attacks the central C-C bond of[3.1.1]propellane. The massive strain release of the propellane core provides the thermodynamic driving force for the reaction, yielding a bridgehead radical that abstracts an iodine atom to propagate the chain and close the cycle[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkyl iodide (1.0 equiv) and fac-Ir(ppy)3 (1.0 mol%).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill the Schlenk tube with dry Argon (repeat 3 times) to ensure a strictly oxygen-free environment, as oxygen quenches the triplet excited state of the photocatalyst.

  • Reagent Addition: Inject a freshly prepared solution of [3.1.1]propellane (1.5 equiv) in anhydrous THF (0.2 M) via syringe.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 456 nm blue LEDs. Stir the mixture vigorously at room temperature for 6–8 hours. Use a cooling fan to maintain the temperature at ~25 °C, preventing thermal degradation of the propellane.

  • Workup: Quench the reaction by exposing it to air. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 1,5-disubstituted BCHep iodide.

Protocol B: Synthesis of 3-Oxa-BCHeps via Acid-Mediated Isomerization

This protocol describes the synthesis of the hydrophilic 3-oxa-BCHep scaffold via a Wagner-Meerwein-type rearrangement[4].

Mechanistic Causality: Pyridinium chloride (PyrHCl) is selected as a mild, precisely tuned Brønsted acid. It protonates the primary alcohol of the (2-oxaspiro[3.3]heptan-6-yl)methanol precursor, converting it into a superior leaving group. The inherent ring strain of the spiro-cyclobutane drives a 1,2-alkyl shift, expanding the system to the bridged 3-oxabicyclo[3.1.1]heptane core. Using stronger mineral acids would lead to complete degradation or cleavage of the ether linkages, hence the strict requirement for PyrHCl[4],[6].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL microwave vial containing a magnetic stir bar, add (2-oxaspiro[3.3]heptan-6-yl)methanol derivative (1.0 equiv) and Pyridinium chloride (PyrHCl, 20 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.5 M concentration) to the vial. Dioxane is chosen for its boiling point and ability to solubilize both the organic substrate and the PyrHCl catalyst.

  • Heating: Seal the vial with a Teflon-lined crimp cap. Transfer the vial to a pre-heated oil bath at 90 °C and stir overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction via TLC or LC-MS until complete consumption of the spiro-starting material is observed.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with saturated aqueous NaHCO3 (to neutralize the PyrHCl) and extract three times with Ethyl Acetate.

  • Drying & Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting residue via flash chromatography to yield the functionalized 3-oxa-BCHep.

References

  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes Source: Domainex (Reviewing Nature 2022, 611, 721–726) URL:[Link]

  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes Source: Journal of the American Chemical Society (2022) URL:[Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane Source: Nature Protocols (2025) URL:[Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: Organic Letters (2025) URL:[Link]

Sources

Method

Application Notes & Protocols: The Multifaceted Role of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Iodobismuthate Synthesis

Abstract Hybrid organic-inorganic iodobismuthates are at the forefront of materials science research, positioned as promising, less-toxic alternatives to lead-based perovskites for optoelectronic applications.[1][2][3] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hybrid organic-inorganic iodobismuthates are at the forefront of materials science research, positioned as promising, less-toxic alternatives to lead-based perovskites for optoelectronic applications.[1][2][3] The synthesis of these materials, however, presents a significant challenge in controlling the vast structural diversity of the anionic iodobismuthate frameworks, which can range from discrete 0D clusters to extended 1D, 2D, or 3D networks.[4] The organic component is paramount in directing the final architecture and, consequently, the material's properties. This guide provides an in-depth analysis of the versatile roles of 1,4-diazabicyclo[2.2.2]octane (DABCO), a seemingly simple organic amine, in the solvothermal synthesis of iodobismuthates. We will explore how DABCO functions not merely as a passive template but as an active, tunable component that can act as a charge-balancing countercation, a direct-coordinating linker, and even an in-situ reactant, profoundly influencing the final product. Detailed, field-tested protocols are provided to guide researchers in harnessing the unique chemical functionalities of DABCO to achieve targeted iodobismuthate structures.

Introduction: The Structural Challenge of Iodobismuthates

The Bi³⁺ cation, being isoelectronic with Pb²⁺, is an ideal candidate for designing lead-free perovskite-like materials.[1][2] Unlike the relatively rigid frameworks of lead-halide perovskites, iodobismuthate anions ([BiₓIᵧ]ⁿ⁻) exhibit remarkable structural flexibility. They readily form a variety of polynuclear anions through the edge- or face-sharing of [BiI₆]³⁻ octahedra, leading to common motifs like [Bi₂I₉]³⁻, [Bi₂I₁₀]⁴⁻, and even larger clusters.[1][5]

The specific anionic structure that crystallizes from solution is critically dependent on the size, shape, and charge of the organic cation used in the synthesis. This cation acts as a "structure-directing agent" or "template," filling the voids within the inorganic framework and balancing its charge.[6] Understanding and controlling the role of this organic component is the key to rational design in this materials system. DABCO, with its rigid bicyclic structure and two strategically positioned nitrogen atoms, offers a unique and versatile platform for this purpose.

The Versatile Roles of DABCO in Synthesis

Our research and analysis of authoritative literature reveal that DABCO can adopt at least four distinct roles during the solvothermal synthesis of iodobismuthates, often dictated by subtle changes in the reaction environment, such as pH and the presence of other metal cations.[1][7]

DABCO_Roles cluster_roles Functional Roles in Iodobismuthate Synthesis DABCO 1,4-Diazabicyclo[2.2.2]octane (DABCO) Countercation Charge-Balancing Countercation (Template) DABCO->Countercation Protonation (e.g., +HI) Forms (DABCOH₂)₂⁺ Ligand Ditopic Ligand (Linker) DABCO->Ligand Neutral Conditions N atoms link Bi centers Coordinator Coordinator to Secondary Metals (e.g., Cu⁺, K⁺) DABCO->Coordinator Presence of Co-metal Salts (e.g., CuI, KI) Reactant In-Situ Reactant (Alkylation) DABCO->Reactant Solvothermal Conditions (e.g., with Ethanol)

Caption: The multifaceted roles of DABCO in iodobismuthate synthesis.

Role 1: The Charge-Balancing Countercation (Template)

In acidic conditions, the nitrogen atoms of DABCO are readily protonated, forming dicationic (C₆H₁₄N₂)₂⁺, also known as dabconium.[8] This doubly-charged cation acts as a template around which the anionic iodobismuthate framework assembles. Its rigid, globular shape influences the size and connectivity of the resulting inorganic cavities.

  • Causality: The pKa of the second protonation is low (pKa₂ ≈ 2.97), meaning a strong acid is required for complete protonation.[8] In solvothermal synthesis, trace amounts of water or acidic species can facilitate this.

  • Example: In the complex 3D framework of (C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆], the (DABCOH₂)₂⁺ dication occupies large channels within the structure, balancing the charge of the [KBiI₆]⁻ framework.[1][7]

Role 2: The Neutral Ditopic Ligand (Linker)

When conditions are not sufficiently acidic, DABCO can remain in its neutral, unprotonated state. In this form, the lone pair of electrons on each of its two nitrogen atoms allows it to function as a ditopic linker, bridging two different metal centers.

  • Causality: The rigid, ~7 Å separation of the nitrogen atoms makes DABCO an excellent "pillar" or "linker" for constructing extended networks, a role it famously plays in the synthesis of certain metal-organic frameworks (MOFs).[9]

  • Example: In the compound (C₆H₁₂N₂)BiI₃, neutral DABCO molecules directly link pairs of edge-sharing [Bi₂I₈]²⁻ dimers, forming one-dimensional hybrid ribbons.[1][3][7] This demonstrates its ability to directly integrate into the primary framework.

Role 3: The Coordinator to Secondary Metal Ions

The synthetic complexity and potential functionality of iodobismuthates can be expanded by introducing other metal cations, such as Cu⁺ or K⁺. In these ternary or quaternary systems, DABCO shows a remarkable ability to coordinate selectively with these secondary metals.

  • Causality: The Lewis basicity of DABCO's nitrogen atoms allows for coordination with various metal ions. The specific coordination preference can be influenced by factors like solvent and the relative concentration of metal precursors.

  • Example: In the synthesis of copper-iodobismuthates, DABCO has been shown to coordinate directly to copper centers.[1][7] For instance, in , monoprotonated DABCO cations are coordinated to copper atoms within discrete trinuclear clusters.[2][7]

Role 4: The In-Situ Reactant

Under the elevated temperatures and pressures of solvothermal synthesis, the solvent can become a reactant. When ethanol is used as a solvent, it can react with DABCO in situ to form mono- and diethylated derivatives.[5] These modified organic cations then incorporate into the final crystal structure.

  • Causality: This in-situ modification highlights the dynamic nature of solvothermal synthesis. The resulting ethylated DABCO cations (e.g., (EtDABCO)⁺) have a different size, shape, and charge distribution than the original DABCO or its simple protonated forms, leading to entirely new crystal structures.

  • Example: The compound (C₈H₁₇N₂)₂Bi₂Cu₂I₁₀ contains ethylated DABCO cations, (EtDABCO)⁺, which are coordinated to copper within the iodobismuthate clusters.[1][3]

Summary of Representative DABCO-Iodobismuthate Systems

The specific role adopted by DABCO directly correlates with the final structure and properties of the material, as summarized in the table below.

Compound FormulaRole of DABCOInorganic Framework StructureOptical Band Gap (eV)Reference
(C₆H₁₂N₂)BiI₃Neutral Ditopic Linker1D hybrid ribbons of [Bi₂I₈]²⁻ dimers linked by DABCO~2.27[1][7]
(C₈H₁₇N₂)₂Bi₂Cu₂I₁₀Ethylated Cation (In-situ Reactant), Coordinated to Cu⁺0D discrete [Bi₂Cu₂I₁₀]²⁻ tetranuclear clusters~1.82[3][7]
Monoprotonated Cation, Coordinated to Cu⁺0D discrete [BiCu₂I₇]²⁻ trinuclear clusters~1.95[2][7]
(C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆]Diprotonated Cation (Template) & Neutral Coordinator to K⁺3D framework with 1D hexagonal channels~2.27[1][3][7]

Experimental Protocols

The following protocols are derived from established literature and provide a reliable method for synthesizing representative DABCO-iodobismuthate compounds.[7]

Safety Precaution: These syntheses involve high temperatures and pressures. All solvothermal reactions must be carried out in a properly sealed Teflon-lined stainless-steel autoclave. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

General Solvothermal Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Workup & Analysis a Weigh Precursors (BiI₃, DABCO, etc.) b Add to Teflon Liner a->b c Add Solvent (e.g., Ethylene Glycol) b->c d Seal Liner & Autoclave c->d e Place in Oven Heat to Target Temp (e.g., 140-170 °C) d->e f Hold for Several Days (e.g., 5 days) e->f g Controlled Cooling to Room Temp. f->g h Isolate Product (Vacuum Filtration) g->h i Wash Crystals (e.g., with Ethanol) h->i j Dry Under Vacuum i->j k Characterize (XRD, UV-Vis, etc.) j->k

Caption: General workflow for the solvothermal synthesis of iodobismuthates.

Protocol 1: Synthesis of (C₆H₁₂N₂)BiI₃ (DABCO as Linker)

This protocol yields red crystals where neutral DABCO molecules link bismuth iodide units into ribbons.[7]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Amount (mmol)Mass (g)Purity
Bismuth(III) Iodide (BiI₃)589.691.00.589799%
DABCO112.170.750.0841≥99%
Ethylene Glycol62.07--≥99%

Procedure:

  • Preparation: In a 23 mL Teflon-lined stainless-steel autoclave, combine BiI₃ (0.5897 g, 1.0 mmol) and DABCO (0.0841 g, 0.75 mmol).

  • Solvent Addition: Add 10 mL of ethylene glycol to the Teflon liner.

  • Sealing: Seal the autoclave tightly.

    • Experimental Insight: Ethylene glycol is used as a high-boiling point solvent, which allows for the necessary reaction temperatures to be reached under moderate pressure, promoting the crystallization of the product.

  • Reaction: Place the sealed autoclave in a programmable oven. Heat to 140 °C over ~3.5 hours (heating rate of 0.67 °C/min). Hold at 140 °C for 5 days.

  • Cooling: Cool the autoclave to room temperature over ~3.5 hours (cooling rate of 0.67 °C/min).

    • Experimental Insight: Slow, controlled cooling is crucial for the formation of high-quality single crystals suitable for X-ray diffraction. Rapid cooling often leads to powders or poorly crystalline material.

  • Isolation: Open the autoclave in a fume hood. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected red crystals with ethanol to remove any unreacted starting materials or solvent residue, then dry under vacuum.

  • Yield: The typical yield of red crystals of (C₆H₁₂N₂)BiI₃ is approximately 70%.[2][7]

Protocol 2: Synthesis of (C₈H₁₇N₂)₂Bi₂Cu₂I₁₀ (DABCO as In-Situ Reactant)

This protocol yields a copper-containing iodobismuthate where DABCO is ethylated in situ by the ethanol solvent.[7]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Amount (mmol)Mass (g)Purity
Bismuth(III) Iodide (BiI₃)589.691.00.594999%
Copper(I) Iodide (CuI)190.451.00.1924≥99%
Potassium Iodide (KI)166.002.00.3320≥99%
DABCO112.170.750.0831≥99%
Ethanol (Absolute)46.07--≥99.5%

Procedure:

  • Preparation: In a 23 mL Teflon-lined autoclave, combine BiI₃ (0.5949 g, 1.0 mmol), CuI (0.1924 g, 1.0 mmol), KI (0.3320 g, 2.0 mmol), and DABCO (0.0831 g, 0.75 mmol).

    • Experimental Insight: KI is added here as an iodide source to help solubilize the metal precursors and facilitate the formation of complex iodometalate anions in solution.

  • Solvent Addition: Add 10 mL of absolute ethanol.

  • Sealing: Seal the autoclave tightly.

  • Reaction: Place the autoclave in a programmable oven. Heat to 170 °C over ~3.5 hours (heating rate of 0.83 °C/min). Hold at 170 °C for 5 days.

  • Cooling: Cool the autoclave to room temperature over ~3.5 hours (cooling rate of 0.83 °C/min).

  • Isolation & Purification: Open the autoclave. Collect the solid product by vacuum filtration. Wash the red crystals with ethanol and dry under vacuum.

  • Yield: The typical yield of red crystals of (C₈H₁₇N₂)₂Bi₂Cu₂I₁₀ is approximately 70%.[2][7]

Conclusion

1,4-diazabicyclo[2.2.2]octane is far more than a simple organic spacer in the synthesis of hybrid iodobismuthates. It is a chemically versatile tool whose structural role can be intelligently manipulated through careful control of the synthetic environment. By adjusting parameters such as solvent, acidity, and the presence of co-reagents, researchers can steer DABCO to act as a linker, a template, a coordinator, or even an in-situ reactant. This high degree of control allows for the targeted synthesis of a diverse range of iodobismuthate architectures, from discrete 0D clusters to extended 3D frameworks, paving the way for the rational design of novel, lead-free materials for advanced optoelectronic applications.

References

  • Cai, Y., Chippindale, A. M., & Vaqueiro, P. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry, 60(8), 5969–5977. [Link]

  • Cai, Y., Chippindale, A. M., & Vaqueiro, P. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. PMC. [Link]

  • Cai, Y., Chippindale, A. M., & Vaqueiro, P. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. CentAUR. [Link]

  • Cai, Y., Chippindale, A. M., & Vaqueiro, P. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. PubMed. [Link]

  • Mercier, N., Louvain, N., & Bi, W. H. (2008). Reversible dynamic isomerism change in the solid state, from Bi4I16 clusters to BiI4 1D chains in L-cystine based hybrids: templating effect of cations in iodobismuthate network formation. Chemical Communications, (44), 5743-5745. [Link]

  • Guesmi, A., et al. (2023). Unexpected Formation of the Iodobismuthate Salt (C14H15S2N2)2(C9H10SN)2[Bi4I16] upon Reaction of the Unsaturated Ligand Z-PySCH2CH=CHCH2SPy with BiI3. MDPI. [Link]

  • Motakef Kazemi, N., & Rahmani, F. (2021). Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods and evaluation of its anti-bacterial. Avicenna Journal of Pharmaceutical Sciences. [Link]

  • Cai, Y., Chippindale, A. M., & Vaqueiro, P. (2022). Synthesis and Characterisation of Iodobismuthates Containing N-substituted 1,4-Diazabicyclo[2.2.2]octane. ResearchGate. [Link]

  • Ren, P., et al. (2018). Organic–inorganic haloargentate hybrids of [Me-dabco]Ag2X3 (X = I or Br) with halide ions manipulating the crystal structure, phase transition, and dielectric behavior. Dalton Transactions, 47(2), 523-531. [Link]

  • Aamer, I., et al. (2021). Synthesis, characterization and CO2 adsorption studies of DABCO based pillared Zn-BDC and Co-BDC metal organic frameworks. Inorganic and Nano-Metal Chemistry, 52(7), 808-817. [Link]

  • Zi, Y., & Huang, W. (2022). DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. RSC Advances, 12(12), 7115-7119. [Link]

  • Bolte, M., & Bende, D. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 227(3), 333-336. [Link]

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Application

Application Note: Synthesis and Evaluation of 3-Azabicyclo[3.1.1]heptanes as Saturated Bioisosteres

Introduction & Strategic Rationale The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich saturated architectures is a cornerstone of modern drug discovery. Increasing the fraction of sp³...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich saturated architectures is a cornerstone of modern drug discovery. Increasing the fraction of sp³ carbons (Fsp³) in a drug candidate frequently correlates with improved physicochemical properties, including enhanced aqueous solubility, reduced off-target toxicity, and increased metabolic stability [1].

While bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes have been validated as bioisosteres for para- and meta-substituted benzenes respectively [2], the replacement of heteroaromatic systems like pyridine has remained challenging. The 3-azabicyclo[3.1.1]heptane core addresses this gap, serving as a saturated, three-dimensional bioisostere for 3,5-disubstituted pyridines. This application note details a highly scalable, chromatography-free protocol for synthesizing 3-azabicyclo[3.1.1]heptanes via the reductive cyclization of spirocyclic oxetanyl nitriles [1].

Mechanistic Pathway & Causality

The synthesis relies on a fortuitous but highly reproducible cascade reaction. The process begins with the reduction of a spirocyclic oxetanyl nitrile. Standard reduction (e.g., using LiAlH₄) initially yields a primary amine intermediate. However, instead of isolating this amine, the presence of lithium ions (acting as a Lewis acid) facilitates a spontaneous ring-expansion and cyclization event. The oxetane oxygen is displaced as the primary amine attacks, forming the strained 3-azabicyclo[3.1.1]heptane core [1].

Causality Check: The use of LiAlH₄ is dual-purpose. The hydride acts as the reducing agent for the nitrile, while the resulting Li⁺ ions are strictly required to coordinate with the oxetane oxygen, lowering the activation energy for the subsequent intramolecular nucleophilic attack by the newly formed amine.

Mechanism A Spirocyclic Oxetanyl Nitrile B Primary Amine Intermediate (Li+ Coordinated) A->B LiAlH4 Reduction (Hydride Transfer) C 3-Azabicyclo[3.1.1]heptane Core B->C Intramolecular Nucleophilic Attack (Ring Expansion)

Figure 1: Mechanistic workflow for the reductive cyclization of spirocyclic oxetanyl nitriles.

Experimental Protocol: Multigram Scalable Synthesis

This protocol is designed for multigram scalability and avoids the need for column chromatography, making it highly suitable for early-stage process chemistry and library generation [1].

Materials & Reagents
  • Spirocyclic oxetanyl nitrile precursor

  • Lithium aluminum hydride (LiAlH₄), 2.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Fieser workup reagents: Water, 15% NaOH (aq)

  • Anhydrous HCl in dioxane (for salt formation)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

    • Dissolve the spirocyclic oxetanyl nitrile (1.0 equiv, e.g., 100 mmol) in anhydrous THF (0.2 M concentration) under an argon atmosphere.

    • Expert Insight: Ensure the THF is strictly anhydrous. Trace water will prematurely quench the LiAlH₄, leading to incomplete nitrile reduction and lower yields.

  • Reduction & Cyclization:

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Add the LiAlH₄ solution (2.5 equiv) dropwise over 30 minutes to control the exothermic reduction.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validating Step: Monitor the disappearance of the nitrile peak (~2240 cm⁻¹) via IR spectroscopy or TLC to confirm complete reduction to the primary amine intermediate.

  • Quenching (Fieser Method):

    • Cool the mixture back to 0 °C.

    • Carefully quench the reaction using the Fieser method: For every x grams of LiAlH₄ used, add x mL of H₂O, followed by x mL of 15% NaOH (aq), and finally 3x mL of H₂O.

    • Stir vigorously for 30 minutes until a granular white precipitate (lithium aluminate salts) forms.

    • Expert Insight: The Fieser workup is critical here. It traps the aluminum byproducts in a highly filterable matrix, preventing emulsion formation and allowing for a chromatography-free isolation.

  • Isolation & Salt Formation:

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude free base.

    • Dissolve the crude product in a minimal amount of diethyl ether and add 4.0 M HCl in dioxane (1.2 equiv) dropwise at 0 °C to precipitate the hydrochloride salt.

    • Filter the solid, wash with cold ether, and dry under high vacuum to afford the pure 3-azabicyclo[3.1.1]heptane·HCl salt.

Physicochemical Data & Bioisosteric Validation

To validate the utility of the 3-azabicyclo[3.1.1]heptane core, researchers incorporated it into the structure of the antihistamine drug Rupatidine , replacing its native pyridine ring [1]. The resulting saturated analogue demonstrated a dramatic improvement in key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Table 1: Comparative Physicochemical Properties of Rupatidine vs. Saturated Analogue
ParameterRupatidine (Pyridine Core)Saturated Analogue (3-Azabicyclo[3.1.1]heptane Core)Impact on Drug Profile
Fsp³ Fraction LowHighImproved 3D complexity; lower off-target toxicity.
LogD (Lipophilicity) HigherDecreasedBetter partitioning; reduced non-specific binding.
Aqueous Solubility BaselineSignificantly IncreasedEnhanced oral bioavailability potential.
Metabolic Stability BaselineIncreasedLonger half-life; resistance to CYP450 oxidation.

Data summarized from Dibchak et al., 2023[1].

Conclusion

The synthesis of 3-azabicyclo[3.1.1]heptanes from spirocyclic oxetanyl nitriles offers a robust, scalable, and chromatography-free pathway to a highly valuable sp³-rich scaffold. By leveraging the dual reducing and Lewis-acidic nature of LiAlH₄, researchers can efficiently access saturated bioisosteres that dramatically improve the physicochemical properties of legacy heteroaromatic drug candidates.

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. Y., Rzepa, H. S., & Mykhailiuk, P. K. (2023). "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres." Angewandte Chemie International Edition, 62(39), e202304246. URL:[Link]

  • Anderson, E. A., et al. (2022). "Bicyclo[1.1.1]pentanes as bioisosteres of benzenes." Nature, 611, 721-728. URL:[Link]

Method

protocol for multigram scale synthesis of [3.1.1]propellane

An Application Note and Protocol for the Multigram Scale Synthesis of [3.1.1]Propellane Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of [3.1.1]Propellane in Medicinal Chemistry In the lan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Multigram Scale Synthesis of [3.1.1]Propellane

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of [3.1.1]Propellane in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance. Saturated small-ring bridged hydrocarbons have gained significant attention as bioisosteres for aromatic rings, offering a three-dimensional architecture that can lead to improved solubility and metabolic stability.[1] While bicyclo[1.1.1]pentane (BCP) has been successfully employed as a para-substituted arene mimic, a geometrically accurate bioisostere for meta-substituted benzenes remained a challenge.[2] The development of a scalable synthesis for bicyclo[3.1.1]heptanes (BCHeps) has addressed this gap, with these molecules precisely mimicking the 120° bond vector of meta-substituted arenes.[2] The key to accessing these valuable BCHep scaffolds is the highly strained and reactive molecule, [3.1.1]propellane.[1][3]

This application note provides a detailed, field-proven protocol for the multigram scale synthesis of [3.1.1]propellane. The synthetic route described herein is a five-step sequence starting from the commercially available ethyl 4-chlorobutanoate, which has been demonstrated to be a reliable and scalable method.[3][4][5] This protocol is intended for researchers, scientists, and drug development professionals who require a practical and efficient means of producing [3.1.1]propellane for the synthesis of BCHep-based compounds and other applications.

Synthetic Strategy: A Streamlined Approach to a Strained System

The multigram synthesis of [3.1.1]propellane is achieved through a five-step sequence that has been optimized to minimize the number of challenging purification steps.[6] The overall strategy is depicted in the workflow diagram below. The key transformations include a Kulinkovich cyclopropanation, a mesylation, a titanium(IV) chloride-mediated chlorinative rearrangement, a dibromocyclopropanation, and a final ring closure using phenyllithium.[2][7][8] This approach has been shown to provide [3.1.1]propellane in an overall yield of 26-37%.[3][4][5]

G cluster_0 Synthetic Workflow for [3.1.1]Propellane A Ethyl 4-chlorobutanoate B 1-(3-chloropropyl)cyclopropan-1-ol A->B  Kulinkovich Cyclopropanation   C 1-(3-chloropropyl)cyclopropyl methanesulfonate B->C  Mesylation   D 1-allyl-1-chlorocyclobutane C->D  TiCl4-mediated Rearrangement   E 1-chloro-1-(2,2-dibromocyclopropyl)cyclobutane D->E  Dibromocyclopropanation   F [3.1.1]Propellane E->F  Ring Closure with PhLi  

Figure 1: Overall synthetic workflow for the multigram synthesis of [3.1.1]propellane.

Detailed Experimental Protocol

Safety First: This protocol involves the use of hazardous materials, including pyrophoric reagents (organolithiums), corrosive substances (TiCl4), and potentially unstable intermediates. All manipulations should be performed in a well-ventilated fume hood by personnel trained in handling such reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[9] An inert atmosphere (nitrogen or argon) is required for several steps.

Step 1: Kulinkovich Cyclopropanation to Afford 1-(3-chloropropyl)cyclopropan-1-ol

This initial step utilizes the Kulinkovich reaction to form the cyclopropanol from the starting ester. This reaction is a powerful tool for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.

Reaction Scheme: (A schematic representation of the conversion of ethyl 4-chlorobutanoate to 1-(3-chloropropyl)cyclopropan-1-ol)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl 4-chlorobutanoate150.6030.1 g0.201.0
Titanium(IV) isopropoxide284.225.69 g0.020.1
Ethylmagnesium bromide (3.0 M in diethyl ether)-147 mL0.442.2
Anhydrous diethyl ether74.12500 mL--
Saturated aqueous NH4Cl-200 mL--
Saturated aqueous NaCl (brine)-200 mL--
Anhydrous MgSO4120.37---

Procedure:

  • To a flame-dried 1 L round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add titanium(IV) isopropoxide (5.69 g, 0.02 mol) and anhydrous diethyl ether (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (147 mL of a 3.0 M solution in diethyl ether, 0.44 mol) to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of ethyl 4-chlorobutanoate (30.1 g, 0.20 mol) in anhydrous diethyl ether (300 mL) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl (200 mL).

  • Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product. The product is often used in the next step without further purification.

Step 2-4: A One-Pot Sequence to 1-chloro-1-(2,2-dibromocyclopropyl)cyclobutane

This sequence involves mesylation of the alcohol, a titanium-mediated rearrangement, and a subsequent dibromocyclopropanation. Performing these steps in a streamlined manner with a single chromatographic purification significantly improves the efficiency of the synthesis on a multigram scale.[8]

Reaction Scheme: (A schematic representation of the multi-step conversion)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (for 0.20 mol scale)MolesEquivalents
Crude 1-(3-chloropropyl)cyclopropan-1-ol136.61~27.3 g~0.201.0
Triethylamine101.1940.5 g (55.8 mL)0.402.0
Methanesulfonyl chloride114.5525.2 g (17.0 mL)0.221.1
Titanium(IV) chloride (1.0 M in DCM)189.6820 mL0.020.1
Bromoform252.73101 g (35.0 mL)0.402.0
Potassium tert-butoxide112.2144.9 g0.402.0
Anhydrous Dichloromethane (DCM)84.93800 mL--
Pentane72.15---

Procedure:

  • Dissolve the crude 1-(3-chloropropyl)cyclopropan-1-ol in anhydrous DCM (400 mL) in a 2 L round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (40.5 g, 0.40 mol) followed by the dropwise addition of methanesulfonyl chloride (25.2 g, 0.22 mol). Stir at 0 °C for 1 hour.

  • To this mixture, add titanium(IV) chloride (20 mL of a 1.0 M solution in DCM, 0.02 mol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to -20 °C (ice/salt bath).

  • In a separate flask, prepare a solution of potassium tert-butoxide (44.9 g, 0.40 mol) in anhydrous DCM (400 mL).

  • To the cooled reaction mixture, add bromoform (101 g, 0.40 mol) followed by the slow, dropwise addition of the potassium tert-butoxide solution over 1.5 hours, maintaining the internal temperature below -15 °C.

  • Stir the reaction at -20 °C for an additional 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of water (200 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with pentane) to afford 1-chloro-1-(2,2-dibromocyclopropyl)cyclobutane as a colorless oil. A typical yield for this three-step sequence is around 58%.[8]

Step 5: Ring Closure to [3.1.1]Propellane

The final step involves a double dehalogenation and intramolecular cyclization to form the highly strained propellane cage. This reaction is highly sensitive to air and moisture.

G cluster_1 Final Ring Closure Mechanism A 1-chloro-1-(2,2-dibromocyclopropyl)cyclobutane B Intermediate Carbenoid A->B  2 eq. PhLi, Dibutyl ether, -78 °C to rt   C [3.1.1]Propellane B->C  Intramolecular Cyclization  

Figure 2: Simplified mechanism of the final ring closure to form [3.1.1]propellane.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (for ~0.116 mol scale)MolesEquivalents
1-chloro-1-(2,2-dibromocyclopropyl)cyclobutane290.3533.7 g0.1161.0
Phenyllithium (1.9 M in dibutyl ether)84.04135 mL0.2552.2
Anhydrous dibutyl ether130.23300 mL--

Procedure:

  • To a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under an inert atmosphere, add a solution of 1-chloro-1-(2,2-dibromocyclopropyl)cyclobutane (33.7 g, 0.116 mol) in anhydrous dibutyl ether (300 mL).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add phenyllithium (135 mL of a 1.9 M solution in dibutyl ether, 0.255 mol) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • The resulting solution contains [3.1.1]propellane. This solution can be used directly for subsequent reactions. For purification, the volatile propellane can be transferred under vacuum to a cold trap (-78 °C).[7][8] The concentration of the propellane solution can be determined by reacting an aliquot with a known amount of a titrant like thiophenol and analyzing by ¹H NMR.[10]

  • The solution of [3.1.1]propellane in dibutyl ether (typically 0.25–0.50 M) can be stored at -20 °C for several months with minimal decomposition.[7][8]

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the multigram synthesis of [3.1.1]propellane, a key precursor for the synthesis of bicyclo[3.1.1]heptanes (BCHeps). By following this five-step procedure, researchers can gain access to this valuable building block for applications in medicinal chemistry and drug discovery, particularly for the development of novel meta-substituted arene bioisosteres. The streamlined nature of the synthesis, with a single chromatographic purification, makes it an attractive and efficient route for producing [3.1.1]propellane on a scale relevant for research and development activities.

References

  • Anderson, E. A., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721–726. [Link]

  • Anderson, E. A., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [Link]

  • Domainex. (2023, January 24). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. [Link]

  • Gassman, P. G., & Proehl, G. S. (1980). [3.1.1]Propellane. Journal of the American Chemical Society, 102(22), 6862–6863. [Link]

  • Uchiyama, M., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society, 144(48), 21848–21852. [Link]

  • The University of Tokyo. (n.d.). Safety Manual. Retrieved from [Link]

  • Wiberg, K. B., & Waddell, S. T. (1990). Reactions of [1.1.1]propellane. Journal of the American Chemical Society, 112(6), 2194–2216. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Harnessing the 3-Azabicyclo[3.1.1]heptane Core for Enhanced Physicochemical Properties

Welcome to the technical support center for the application of the 3-azabicyclo[3.1.1]heptane scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of the 3-azabicyclo[3.1.1]heptane scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this unique structural motif to improve the physicochemical properties of their compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

The 3-azabicyclo[3.1.1]heptane core has emerged as a valuable bioisostere for common aromatic and heteroaromatic rings, such as pyridine and meta-substituted benzene.[1][2] Its rigid, three-dimensional structure can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, ultimately enhancing the developability of new therapeutic agents.[3] This guide will provide you with the practical knowledge to successfully incorporate this scaffold into your molecules and navigate the potential challenges of its synthesis and purification.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with the 3-azabicyclo[3.1.1]heptane core.

Q1: What are the primary advantages of using the 3-azabicyclo[3.1.1]heptane core in drug design?

A1: The primary advantages of incorporating the 3-azabicyclo[3.1.1]heptane scaffold include:

  • Improved Physicochemical Properties: It can significantly enhance aqueous solubility and metabolic stability while reducing lipophilicity compared to its aromatic counterparts.[3]

  • Bioisosteric Replacement: It serves as a saturated, three-dimensional bioisostere for planar moieties like pyridine and meta-substituted benzene rings, often maintaining or improving biological activity.[1][2]

  • Increased 3D Character: Moving away from "flatland" by introducing sp³-rich scaffolds like this can lead to improved target engagement and a better overall pharmacological profile.

  • Novel Chemical Space: It provides access to new and patentable chemical entities.

Q2: What are the main synthetic routes to access the 3-azabicyclo[3.1.1]heptane core?

A2: A prevalent and effective method is the reductive ring-opening of spirocyclic oxetanyl nitriles.[1][3] This approach offers a scalable and often high-yielding pathway to the core structure. Other methods, such as intramolecular cyclizations, have also been reported.[4]

Q3: Can the nitrogen in the 3-azabicyclo[3.1.1]heptane core be further functionalized?

A3: Yes, the nitrogen atom provides a convenient handle for further derivatization. It can be alkylated, acylated, or used in various coupling reactions to introduce additional diversity and modulate the properties of the final compound.

Q4: How does the 3-azabicyclo[3.1.1]heptane core compare to other saturated bicyclic scaffolds?

A4: While other scaffolds like bicyclo[1.1.1]pentane (BCP) are excellent bioisosteres for para-substituted rings, the 3-azabicyclo[3.1.1]heptane core is particularly well-suited to mimic the bond vectors of meta-substituted systems. The introduction of the nitrogen atom also offers opportunities to fine-tune properties like solubility and basicity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of 3-azabicyclo[3.1.1]heptane derivatives.

Synthesis: Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles

Problem 1: Low or no yield of the desired 3-azabicyclo[3.1.1]heptane product.

  • Possible Cause 1: Incomplete reduction of the nitrile.

    • Solution: Ensure your reducing agent (e.g., LiAlH₄) is fresh and used in sufficient excess. The reaction may require elevated temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Possible Cause 2: Instability of the intermediate primary amine.

    • Solution: The initially formed aminomethyl oxetane intermediate can be unstable under certain conditions. The choice of solvent can be critical. While the isomerization to the desired product proceeds well in some solvents, others may lead to decomposition.[3] It is recommended to perform the reaction and work-up at low temperatures if instability is suspected.

  • Possible Cause 3: Suboptimal reaction conditions.

    • Solution: The choice of reducing agent and solvent system can significantly impact the outcome. While LiAlH₄ in THF is commonly used, other reducing systems like NaBH₄/CoCl₂ have also been reported.[3] A systematic optimization of these parameters may be necessary for your specific substrate.

Problem 2: Formation of significant side products.

  • Possible Cause: Over-reduction or side reactions of other functional groups.

    • Solution: If your substrate contains other reducible functional groups (e.g., esters, amides), they may also react with strong reducing agents like LiAlH₄. Consider using a milder reducing agent or protecting sensitive functional groups prior to the reduction of the nitrile.

Purification

Problem 3: Difficulty in purifying the final 3-azabicyclo[3.1.1]heptane product.

  • Possible Cause 1: High polarity of the amine product.

    • Solution: Basic amines can interact strongly with acidic silica gel, leading to streaking and poor separation during column chromatography.[5]

      • Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system to improve peak shape and recovery.

      • Employ an alternative stationary phase: Amine-functionalized silica or alumina can be effective for purifying basic compounds.[5]

      • Reversed-phase chromatography: If the compound is sufficiently soluble in the mobile phase, reversed-phase chromatography (e.g., C18) with a suitable buffer can be a good alternative.

  • Possible Cause 2: Product is highly water-soluble, making extraction difficult.

    • Solution:

      • Salt formation and extraction: Convert the amine to its hydrochloride salt by adding HCl in a suitable solvent (e.g., dioxane, ether). The salt may precipitate or be more readily extracted from the aqueous phase.

      • Continuous liquid-liquid extraction: For highly water-soluble compounds, continuous extraction can be an effective method to isolate the product.

      • Lyophilization: If the product is stable, lyophilization (freeze-drying) can be used to remove water without the need for extraction.

Data on Physicochemical Property Enhancement

The incorporation of the 3-azabicyclo[3.1.1]heptane core can lead to a remarkable improvement in the physicochemical properties of a molecule. Below are two case studies demonstrating this effect.

Case Study 1: Rupatadine Analog

Replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in its properties.[2][3]

PropertyRupatadine (Parent Drug)3-Azabicyclo[3.1.1]heptane AnalogFold Improvement
Solubility (μM) 29365>12x
clogP 5.15.2-
logD at pH 7.4 >4.53.8Lower Lipophilicity
Intrinsic Clearance (μL/min/mg) 4819>2.5x
Half-life (t½, min) 1436>2.5x

Data sourced from Mykhailiuk, et al. (2023).[2][3]

Case Study 2: Sonidegib Analog

In a similar strategy, replacing a meta-substituted benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane core (a closely related scaffold) also led to favorable changes in its properties.[6]

PropertySonidegib (Parent Drug)3-Oxabicyclo[3.1.1]heptane AnalogFold Improvement
clogD 6.84.8Lower Lipophilicity
Solubility (μM) 634>5x
Intrinsic Clearance (μL/min/mg) 1628-

Data sourced from Mykhailiuk, et al. (2023).[6]

Experimental Protocols

Protocol 1: General Synthesis of a 3-Azabicyclo[3.1.1]heptane Core via Reductive Ring-Opening

This protocol is a generalized procedure based on the work of Mykhailiuk and coworkers.[1][3]

Materials:

  • Spirocyclic oxetanyl nitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2-4 equivalents) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Add a solution of the spirocyclic oxetanyl nitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration: A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in Et₂O and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-azabicyclo[3.1.1]heptane product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mobile phase containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexanes) or by another suitable method as described in the troubleshooting guide.

G start Spirocyclic Oxetanyl Nitrile reagent1 LiAlH4, Anhydrous THF reaction Reductive Ring-Opening (0°C to rt, 12-24h) start->reaction reagent1->reaction workup Quench (H2O, NaOH) Filter, Extract reaction->workup product Crude 3-Azabicyclo[3.1.1]heptane workup->product purification Purification (Column Chromatography) product->purification final_product Pure 3-Azabicyclo[3.1.1]heptane purification->final_product

Synthetic workflow for the 3-azabicyclo[3.1.1]heptane core.

Logical Relationships in Physicochemical Property Enhancement

The decision to incorporate a 3-azabicyclo[3.1.1]heptane core is often driven by the need to address specific liabilities in a lead compound. The following diagram illustrates the logical flow of how this scaffold can improve key drug-like properties.

G cluster_0 Initial Compound Liabilities cluster_1 Scaffold Hopping Strategy cluster_2 Improved Physicochemical Properties Poor Solubility Poor Solubility Incorporate 3-Azabicyclo[3.1.1]heptane Incorporate 3-Azabicyclo[3.1.1]heptane Poor Solubility->Incorporate 3-Azabicyclo[3.1.1]heptane High Lipophilicity High Lipophilicity High Lipophilicity->Incorporate 3-Azabicyclo[3.1.1]heptane Metabolic Instability Metabolic Instability Metabolic Instability->Incorporate 3-Azabicyclo[3.1.1]heptane Increased Aqueous Solubility Increased Aqueous Solubility Incorporate 3-Azabicyclo[3.1.1]heptane->Increased Aqueous Solubility Reduced Lipophilicity (logD) Reduced Lipophilicity (logD) Incorporate 3-Azabicyclo[3.1.1]heptane->Reduced Lipophilicity (logD) Enhanced Metabolic Stability Enhanced Metabolic Stability Incorporate 3-Azabicyclo[3.1.1]heptane->Enhanced Metabolic Stability

Decision-making workflow for property enhancement.

References

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis of compound 52—saturated analog of Rupatadine. Solubility... ResearchGate. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Polysubstituted 3-Azabicyclo[3.1.1]heptanes

Welcome to the technical support center for the synthesis of polysubstituted 3-azabicyclo[3.1.1]heptanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of polysubstituted 3-azabicyclo[3.1.1]heptanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable and challenging scaffold. As bioisosteres of meta-substituted arenes and pyridines, these compounds hold significant promise in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of their synthesis.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: Low or No Product Yield
  • Inefficient Ring Formation: The core bicyclic structure is strained, and its formation can be energetically demanding. The choice of synthetic route and reaction conditions is critical.

  • Decomposition of Starting Materials or Intermediates: Some precursors, particularly highly functionalized ones, may be unstable under the reaction conditions.

  • Suboptimal Catalyst Activity: In metal-catalyzed reactions, such as silver-enabled cycloadditions, the catalyst's activity can be diminished by impurities or improper handling.[4][5]

  • Protecting Group Issues: The choice of nitrogen protecting group can influence the reactivity of the molecule and may not be stable to the reaction conditions, or its cleavage could be problematic.

  • Re-evaluate Your Synthetic Strategy:

    • For intramolecular [2+2] cycloadditions, ensure the dienophile and diene are appropriately activated. Thermal conditions may require high temperatures, while photochemical approaches need the correct wavelength and sensitizer.[6]

    • When using the reduction of spirocyclic oxetanyl nitriles, the choice of reducing agent is crucial. While LiAlH₄ is commonly used, other reagents might be more suitable for your specific substrate.[7][8]

  • Optimize Reaction Conditions:

    • Temperature: For thermally sensitive compounds, consider running the reaction at a lower temperature for a longer duration.

    • Solvent: The polarity of the solvent can significantly impact the reaction rate and pathway. Screen a range of solvents to find the optimal one for your system.

    • Concentration: In intramolecular reactions, high dilution can favor the desired cyclization over intermolecular side reactions.

  • Catalyst Management (for catalyzed reactions):

    • Ensure the catalyst is fresh and from a reliable source.

    • Use anhydrous and deoxygenated solvents, as many catalysts are sensitive to air and moisture.

    • Consider a higher catalyst loading or the use of a co-catalyst if the reaction is sluggish.

Problem 2: Poor Diastereoselectivity
  • Low Facial Selectivity: The approach of the reacting moieties to form the bicyclic system may not have a strong energetic preference for one orientation over another.

  • Flexible Transition State: A non-rigid transition state can lead to the formation of multiple stereoisomers.

  • Epimerization: The product or intermediates may be susceptible to epimerization under the reaction conditions, especially if there are acidic or basic sites.

  • Modify Reaction Conditions to Influence the Transition State:

    • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. .

    • Solvent: The solvent can influence the geometry of the transition state. Experiment with solvents of varying polarity and coordinating ability.

  • Substrate Control:

    • Steric Hindrance: Introduce bulky substituents on your starting material to sterically disfavor one approach trajectory.

    • Chiral Auxiliaries: Employ a chiral auxiliary to direct the stereochemical outcome of the reaction.

  • Catalyst Control:

    • In metal-catalyzed reactions, the choice of ligand can have a profound impact on stereoselectivity. Consider screening a library of ligands to find one that provides the desired diastereomer in high excess.

Detailed Protocol: Improving Diastereoselectivity in the Reduction of a Substituted 3-Azabicyclo[3.1.1]heptan-6-one

This protocol provides a general framework for optimizing the diastereoselective reduction of a ketone on the 3-azabicyclo[3.1.1]heptane core.

  • Initial Screening with Standard Conditions:

    • Dissolve the ketone (1.0 eq) in methanol (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Troubleshooting Poor Diastereoselectivity:

    • If the diastereomeric ratio is low (< 3:1):

      • Lower the temperature: Repeat the reaction at -78 °C.

      • Use a bulkier reducing agent: Substitute sodium borohydride with a bulkier reagent like lithium tri-sec-butylborohydride (L-Selectride®). This will increase steric hindrance and may favor the approach of the hydride from the less hindered face.

      • Chelation control: If there is a nearby coordinating group, consider using a reducing agent that can chelate, such as zinc borohydride.

Problem 3: Product Instability or Decomposition
  • Ring Strain: The inherent strain of the bicyclo[3.1.1]heptane system can make it susceptible to decomposition, especially in the presence of acids, bases, or heat.

  • Reactive Functional Groups: The substituents on the ring may be labile and prone to degradation during workup or purification.

  • Mild Workup Conditions:

    • Use a buffered aqueous solution for quenching if your compound is sensitive to pH changes.

    • Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

  • Purification Strategy:

    • If the compound is unstable on silica gel, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based resin.

    • For highly sensitive compounds, purification by crystallization may be a better option than chromatography.

  • Storage:

    • Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to minimize degradation over time.

Problem 4: Difficult Purification
  • Polarity: The presence of the basic nitrogen atom often makes these compounds highly polar, leading to tailing on silica gel columns.

  • Formation of Viscous Oils: The products can be difficult to handle and purify if they are non-crystalline oils.

  • Inseparable Diastereomers: In some cases, the diastereomers may have very similar polarities, making their separation by standard chromatography challenging.

  • Chromatography of Basic Amines:

    • To prevent tailing on silica gel, add a small amount of a basic modifier to the eluent system, such as 0.1-1% triethylamine or ammonia in methanol.

    • Alternatively, use a deactivated silica gel or a different stationary phase like alumina.

  • Inducing Crystallization:

    • Salt Formation: Convert the basic amine to a salt (e.g., hydrochloride or fumarate) to improve its handling properties and induce crystallization.

  • Separation of Diastereomers:

    • If the diastereomers are inseparable, consider derivatizing them to increase their polarity difference before attempting separation.

    • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase may be necessary for the separation of enantiomers or challenging diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to polysubstituted 3-azabicyclo[3.1.1]heptanes?

A1: The most common routes include:

  • Reduction of spirocyclic oxetanyl nitriles: This method provides a general and scalable approach to the core structure.[7][8]

  • Intramolecular [2+2] Cycloaddition: This can be achieved either thermally or photochemically and is useful for creating specific substitution patterns.[6]

  • Silver-enabled cycloaddition of bicyclobutanes with isocyanides: This is a more recent and efficient method for accessing polysubstituted derivatives in a single step.[4][5]

  • From 1,3-disubstituted cyclobutane precursors: This involves the cyclization of appropriately functionalized cyclobutane derivatives.[6]

Q2: How do I choose the right nitrogen protecting group for my synthesis?

A2: The choice of protecting group depends on the specific reaction conditions you plan to use.

  • Boc (tert-butoxycarbonyl): This is a common choice as it is stable to many reaction conditions but can be easily removed with acid.

  • Cbz (carboxybenzyl): This group is stable to acidic conditions and can be removed by hydrogenolysis.

  • Nosyl (2-nitrobenzenesulfonyl): This group is robust and can be removed under mild conditions, making it suitable for complex syntheses.

Q3: What analytical techniques are most useful for characterizing these compounds?

A3: A combination of techniques is essential for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is crucial for determining the connectivity and stereochemistry of the molecule. The rigid bicyclic structure often gives rise to complex splitting patterns.

  • Mass Spectrometry (HRMS): This is used to confirm the molecular formula.

  • X-ray Crystallography: This provides unambiguous proof of the structure and stereochemistry, especially for complex polysubstituted derivatives.

  • Chiral HPLC or SFC: This is necessary to determine the enantiomeric excess of chiral products.

Q4: Are there any computational studies that can help predict the outcome of these reactions?

A4: Yes, Density Functional Theory (DFT) calculations can be a powerful tool for understanding the reaction mechanisms and predicting the stereochemical outcomes of cycloaddition reactions.[9][10][11][12][13][14] These studies can help rationalize the observed diastereoselectivity and guide the optimization of reaction conditions.

Data Summary

Table 1: Comparison of Selected Synthetic Routes to 3-Azabicyclo[3.1.1]heptanes

Synthetic RouteKey Reaction TypeStarting MaterialsTypical YieldsDiastereoselectivityReference
Reduction of Spirocyclic Oxetanyl NitrilesReduction/RearrangementSpirocyclic oxetanyl nitrilesGood to ExcellentSubstrate dependent[7][8]
Intramolecular [2+2] CycloadditionPericyclic reactionFunctionalized 1,3-dienesModerate to GoodGood, endo-preference observed[6][15]
Silver-enabled CycloadditionCycloadditionBicyclobutanes and isocyanidesGoodSubstrate dependent[4][5]
From 1,3-disubstituted CyclobutanesCyclization1,3-functionalized cyclobutanesGoodHigh (via diastereoselective Strecker)[6]

Visualizations

General Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Impure Starting Materials? Optimize Reaction Conditions (T, t, C) Optimize Reaction Conditions (T, t, C) Low Yield->Optimize Reaction Conditions (T, t, C) Suboptimal Conditions? Poor Diastereoselectivity Poor Diastereoselectivity Poor Diastereoselectivity->Optimize Reaction Conditions (T, t, C) Kinetically Controlled? Screen Solvents Screen Solvents Poor Diastereoselectivity->Screen Solvents Transition State Geometry? Change Catalyst/Ligand Change Catalyst/Ligand Poor Diastereoselectivity->Change Catalyst/Ligand Catalyst Influence? Modify Substrate Modify Substrate Poor Diastereoselectivity->Modify Substrate Steric/Electronic Effects? Purification Issues Purification Issues Adjust Purification Method Adjust Purification Method Purification Issues->Adjust Purification Method Compound Properties?

Caption: A decision tree for troubleshooting common synthetic issues.

Factors Influencing Diastereoselectivity in Intramolecular Cycloadditions

Reactant Reactant Transition State Transition State Reactant->Transition State Substrate Geometry Reaction Conditions Reaction Conditions Reaction Conditions->Transition State Temperature, Solvent, Catalyst Product (Diastereomer A) Product (Diastereomer A) Transition State->Product (Diastereomer A) Lower Energy Pathway Product (Diastereomer B) Product (Diastereomer B) Transition State->Product (Diastereomer B) Higher Energy Pathway

Caption: Key factors determining the stereochemical outcome.

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., & Grygorenko, O. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry.
  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres.
  • Glorius, F., et al. (2024). Silver‐Enabled Cycloaddition of Bicyclobutanes with Isocyanides for the Synthesis of Polysubstituted 3‐Azabicyclo[3.1.1]heptanes.
  • Gholipour, A. R., & Vessally, E. (2015). Theoretical study of the mechanism of highly diastereoselective formation of a strained 3-azabicyclo[3.2.0]heptane derivative. Journal of Molecular Modeling, 21(4), 86.
  • Glorius, F., et al. (2024). Silver‐Enabled Cycloaddition of Bicyclobutanes with Isocyanides for the Synthesis of Polysubstituted 3‐Azabicyclo[3.1.1]heptanes.
  • Ságner, P., Růžička, A., & Svoboda, J. (2012). Stereoselective synthesis of bicyclo[3.1.1]heptane derivatives via intramolecular photocycloaddition reaction.
  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Singleton, D. A., et al. (2022). Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. PMC.
  • Li, P., et al. (2023). Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society.
  • Du, M., et al. (2017). Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. Journal of Molecular Modeling, 24(1), 17.
  • Jasim, S. B., Al Furaiji, K. H. M., & Ali, A. H. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences.
  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
  • Waser, J., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.
  • Waser, J., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed.
  • Searcey, M., et al. (1969). Synthesis of 3-oxabicyclo[6][6]heptanes by rearrangement of 3-oxaspiroheptanes. Journal of the Chemical Society C: Organic.

  • Pescitelli, G., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. PMC.
  • Siaka, A., et al. (2026). DFT (B3LYP) Computational Study on the Mechanisms of Formation of Some Semicarbazones.
  • Siaka, A., et al. (2016). DFT (B3LYP) COMPUTATIONAL STUDY ON THE MECHANISMS OF FORMATION OF SOME SEMICARBAZONES. Academia.edu.

Sources

Troubleshooting

Technical Support Center: Purification of 3,6-Diazabicyclo[3.1.1]heptane Derivatives

Welcome to the Application Support Center. This guide provides advanced troubleshooting, frequently asked questions (FAQs), and validated methodologies for the isolation and purification of 3,6-diazabicyclo[3.1.1]heptane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides advanced troubleshooting, frequently asked questions (FAQs), and validated methodologies for the isolation and purification of 3,6-diazabicyclo[3.1.1]heptane derivatives. As a highly strained, bridged bicyclic piperazine scaffold, this core is critical in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands 1 and selective RET kinase inhibitors 2. However, its dual basic nitrogen atoms and high polarity present unique chromatographic challenges.

Purification Workflow & Decision Matrix

PurificationWorkflow Start Crude 3,6-diazabicyclo[3.1.1]heptane Reaction Mixture CheckBoc Is the derivative N-protected (e.g., Boc)? Start->CheckBoc BocYes Yes: Low Polarity (Masked Amine) CheckBoc->BocYes BocNo No: High Polarity (Free Amine) CheckBoc->BocNo NP_Flash Normal Phase Silica (e.g., Hexane/EtOAc) BocYes->NP_Flash Standard Elution RP_HPLC Reverse Phase Prep-HPLC (H2O/MeCN + 0.1% NH4OH) BocNo->RP_HPLC High Purity Required Alumina Basic Alumina / Amine-Silica (CHCl3/MeOH 9:1) BocNo->Alumina Avoid Silica Tailing Pure Purified Target Compound (>95% Purity) NP_Flash->Pure RP_HPLC->Pure Alumina->Pure

Decision tree for selecting purification methods for 3,6-diazabicyclo[3.1.1]heptane derivatives.

Frequently Asked Questions (FAQs)

Q: Why do free 3,6-diazabicyclo[3.1.1]heptane amines streak severely on standard silica gel? A: The secondary and tertiary amines in the 3,6-diazabicyclo[3.1.1]heptane core have high pKa values. This leads to strong hydrogen bonding and electrostatic interactions with the acidic silanol groups (Si-OH) on standard silica gel, causing severe peak tailing and irreversible adsorption. To resolve this, use amine-functionalized silica, basic alumina, or add a basic modifier (e.g., 1–5% triethylamine or aqueous NH₄OH) to your mobile phase.

Q: What is the preferred protecting group strategy to ease purification? A: The tert-butoxycarbonyl (Boc) group is the industry standard. Reagents like tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate are widely used as starting materials 3 because the Boc group effectively masks the basicity of the secondary amine. This significantly reduces the molecule's polarity, allowing for standard normal-phase flash chromatography without the need for aggressive basic modifiers 2.

Q: How do I efficiently remove trifluoroacetic acid (TFA) salts after Boc deprotection without losing my product? A: Deprotection with TFA/DCM leaves the compound as a highly polar TFA salt. To isolate the free base, you must evaporate the volatile solvents, neutralize the residue with saturated aqueous NaHCO₃ to a basic pH, and extract with a polar organic solvent like ethyl acetate 4. Alternatively, using a basic ion-exchange resin (e.g., Amberlyst A21) can scavenge the TFA directly from the organic phase, bypassing the aqueous workup entirely.

Troubleshooting Guide

Q: I am observing co-elution of N3 and N6 regioisomers during normal-phase chromatography. How can I resolve them? A: Root Cause: The steric and electronic differences between the N3 and N6 positions in the bridged system are sometimes insufficient for standard silica separation. Resolution: Switch to a fluorinated stationary phase (e.g., PFP - Pentafluorophenyl) in Reverse-Phase HPLC. PFP columns offer alternative selectivity based on shape, dipole, and fluorine interactions, which excel at separating rigid bicyclic regioisomers.

Q: My recovery of the free base is extremely low (<30%) after aqueous workup. Where is my compound going? A: Root Cause: The deprotected 3,6-diazabicyclo[3.1.1]heptane core is highly water-soluble. If the aqueous layer is not sufficiently basic, the amine remains protonated and will not partition into the organic phase. Resolution: Ensure the aqueous phase is adjusted to pH > 10 using 1M NaOH rather than weak bases. Furthermore, switch your extraction solvent from pure DCM or EtOAc to a 3:1 mixture of Chloroform/Isopropanol, which is vastly superior for extracting highly polar, water-soluble amines.

Validated Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography for Acylated/Protected Derivatives

Context: Purifying propionyl or Boc-protected 3,6-diazabicyclo[3.1.1]heptanes 5.

  • Column Preparation : Pack the column with 200-300 mesh silica gel. For slightly basic acylated derivatives, pre-treat the silica by flushing with 1 column volume (CV) of 1% Triethylamine (TEA) in Hexane to neutralize acidic silanols.

  • Sample Loading : Dissolve the crude oil in a minimal amount of dichloromethane (DCM). If the sample is insoluble, dry-load it onto Celite.

  • Elution : Elute using a gradient of Chloroform-Methanol, starting at 99:1 and ramping to 9:1 5. The protected core typically elutes cleanly at the 9:1 ratio.

  • Self-Validating System Check : Perform TLC on the eluted fractions. Since Boc-protected aliphatic amines lack strong UV chromophores, dip the TLC plate in a Ninhydrin stain and heat to 120°C. Causality: The heat thermally deprotects the Boc group on the plate, allowing the free amine to react with Ninhydrin to form a visible purple/blue spot. This validates the product's presence before pooling fractions.

Protocol B: TFA Deprotection and Free Base Isolation

Context: Removing the Boc group to yield the free amine for subsequent coupling 4.

  • Reaction : Dissolve the Boc-protected compound in DCM (3 mL per 100 mg). Add Trifluoroacetic acid (TFA, 1 mL) and stir at room temperature for 2 hours 4.

  • Concentration : Evaporate the mixture to dryness under reduced pressure. Causality: Removing excess volatile TFA shifts the equilibrium, preventing the formation of highly stable, non-extractable poly-TFA salts.

  • Neutralization & Extraction : Add saturated aqueous sodium bicarbonate (NaHCO₃) to adjust the pH to >9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) 4.

  • Self-Validating System Check : Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate and stain with Dragendorff's reagent. A lack of orange spots in the aqueous lane validates that the highly polar free base has been completely transferred to the organic phase, ensuring no yield is lost down the drain.

Quantitative Chromatographic Data

Use the following reference parameters to design your chromatographic methods:

Derivative TypeRecommended Stationary PhaseRecommended Mobile PhaseTypical Rf / RTDetection Method
Boc-Protected Core Standard Silica (Si-OH)Hexane/EtOAc (1:1)0.35 - 0.45Ninhydrin (with heat)
Acylated/Propionyl Standard Silica (Si-OH)Chloroform/MeOH (9:1)0.40 - 0.50UV (210 nm), Iodine
Free Amine (N-Alkyl) Amine-Functionalized SilicaDCM/MeOH (95:5)0.20 - 0.30Dragendorff's Reagent
Free Amine (N-Aryl) C18 Reverse PhaseH₂O/MeCN + 0.1% NH₄OHRT: 4.5 - 8.0 minUV (254 nm), MS (ESI+)

References

  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec - AIR Unimi - 1

  • 3,6-diazabicyclo[3.1.1]heptane derivatives with analgesic activity (WO2005108402A1) - Google Patents - 5

  • 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester - ChemShuttle - 3

  • Design and Discovery of Novel Selective RET Inhibitors with High Central Nervous System Penetration, Enhanced Pharmacokinetics, and Pharmacodynamics - Journal of Medicinal Chemistry - 2

  • INHIBITOR CONTAINING BICYCLIC DERIVATIVE, PREPARATION METHOD THEREFOR AND USE THEREOF (EP 3971187 B1) - European Patent Office -4

Sources

Optimization

Technical Support Center: Scalability of 3-Azabicyclo[3.1.1]heptane Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 3-azabicyclo[3.1.1]heptanes. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks researchers face wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-azabicyclo[3.1.1]heptanes. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks researchers face when scaling this highly prized saturated bioisostere. Replacing meta-substituted benzenes or pyridines with the 3-azabicyclo[3.1.1]heptane core significantly improves 3D character, lowers logD, and enhances metabolic stability[1]. However, traditional synthetic routes relying on photochemistry or strain-release tactics often fail beyond the milligram scale[2]. This guide focuses on two validated, scalable methodologies: the reductive rearrangement of oxetanyl nitriles[1] and the intramolecular imide formation from cyclobutanes[3].

Troubleshooting Guides & FAQs

Q1: During the reductive cyclization of spirocyclic oxetanyl nitriles with LiAlH₄, I am observing a complex mixture and low yields of the 3-azabicyclo[3.1.1]heptane core. What is driving this, and how do I fix it? Root Cause & Causality: The formation of the 3-azabicyclo[3.1.1]heptane core via this route is not a direct reduction; it is a fortuitous cascade reaction[1]. The initial reduction of the nitrile yields a primary amine intermediate. This intermediate must undergo a spontaneous ring expansion driven by the relief of the oxetane ring strain to form the target azabicycle[2]. If your reaction is stalling, it is likely due to insufficient thermodynamic driving force or premature quenching before the rearrangement completes. Solution: Ensure you are using a sufficient excess of LiAlH₄ and maintaining the reaction at reflux (or appropriate elevated temperature depending on the solvent) for the full duration. Do not quench the reaction immediately upon disappearance of the starting nitrile; the primary amine intermediate requires time to rearrange[2]. Verify the disappearance of the primary amine via LC-MS before initiating the Fieser workup.

Q2: We need to produce 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione on a >20 g scale, but column chromatography is creating a massive bottleneck. How can we bypass this? Root Cause & Causality: Chromatographic bottlenecks at scale are typical when relying on highly polar intermediates. The utilizes an intramolecular imide formation that is specifically designed to be chromatography-free[3]. Solution: Transition to the cyclobutane-derived imide formation route. By performing a diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate, you generate a 1,3-functionalized cyclobutane[3]. After selective partial hydrolysis of the nitrile, the cyclization is promoted by t-BuOK. The key to avoiding chromatography is the final debenzylation step: the resulting 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione can be isolated purely via precipitation and filtration from acidic media (e.g., anhydrous HCl in dioxane)[3].

Q3: In the Strecker reaction of 3-oxocyclobutanecarboxylate, how do I ensure the correct diastereomer is formed for subsequent cyclization? Root Cause & Causality: The relative stereochemistry of the amino and carboxylate groups on the cyclobutane ring dictates whether the intramolecular cyclization can physically occur. Trans-isomers cannot bridge to form the [3.1.1] system due to extreme geometric strain. Solution: The Strecker reaction on 3-oxocyclobutanecarboxylate is inherently diastereoselective under thermodynamic control[3]. Ensure the reaction is allowed to equilibrate fully. The bulky substituents will adopt the pseudo-equatorial positions, favoring the cis-configuration required for the subsequent base-promoted closure.

Data Presentation: Comparison of Scalable Routes

ParameterRoute A: Reductive CyclizationRoute B: Intramolecular Imide Formation
Primary Mechanism Oxetane ring-opening / amine rearrangementBase-promoted intramolecular cyclization
Starting Material Spirocyclic oxetanyl nitriles3-oxocyclobutanecarboxylate
Key Reagents LiAlH₄ (or specific reductive conditions)t-BuOK, Pd/C (H₂)
Max Validated Scale Multigram (~5-10 g)Decagram (~30 g)
Chromatography Required? No (for optimized substrates)No (relies on crystallization/precipitation)
Best Used For Alkyl/Aryl-substituted 3-azabicyclo[3.1.1]heptanes1-amino-3-azabicyclo[3.1.1]heptane derivatives

Experimental Protocols: Self-Validating Workflows

Protocol A: Reductive Cyclization (Mykhailiuk Route)

Purpose: Synthesis of substituted 3-azabicyclo[3.1.1]heptanes via strain-release rearrangement[1].

  • Preparation: Suspend LiAlH₄ (3.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool to 0 °C.

  • Addition: Dropwise add a solution of the spirocyclic oxetanyl nitrile (1.0 equiv) in THF.

    • Self-Validation Check: Observe mild effervescence; ensure the internal temperature does not exceed 10 °C during addition to prevent runaway reduction.

  • Rearrangement Phase: Heat the reaction mixture to reflux. The nitrile reduces to the primary amine, which subsequently attacks the oxetane ring[2]. Maintain reflux for 12-24 hours.

  • Monitoring: Sample the reaction. The intermediate primary amine must be completely consumed before proceeding.

  • Workup: Cool to 0 °C and perform a strict Fieser workup ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O for n grams of LiAlH₄). Filter the granular aluminum salts.

  • Isolation: Concentrate the filtrate. The product can typically be isolated as an HCl salt by treating the ethereal solution with HCl in dioxane, yielding the product without chromatography[1].

Protocol B: Intramolecular Imide Formation (Grygorenko Route)

Purpose: Decagram-scale synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione[3].

  • Strecker Reaction: React methyl 3-oxocyclobutanecarboxylate with the appropriate amine and cyanide source to yield the 1,3-functionalized cyclobutane[3].

  • Partial Hydrolysis: Treat the intermediate with carefully controlled aqueous base to selectively hydrolyze the nitrile to an amide without cleaving the ester.

  • Cyclization: Dissolve the intermediate in anhydrous THF and add t-BuOK (1.2 equiv) at room temperature[3].

    • Self-Validation Check: The intramolecular attack of the amide onto the ester forms the imide. LC-MS should show a mass shift corresponding to the loss of methanol.

  • Debenzylation & Precipitation: Subject the protected imide to hydrogenolysis (Pd/C, H₂ balloon) in methanol[3]. Filter the catalyst.

  • Isolation: Dissolve the crude product in THF and acidify with anhydrous HCl (ca. 3.6 M in dioxane). Filter the resulting precipitate and dry under high vacuum to obtain the pure 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride salt on a >20 g scale[3].

Mechanistic Visualizations

ReductiveCyclization N1 Spirocyclic Oxetanyl Nitrile N2 Primary Amine Intermediate N1->N2 LiAlH4 Reduction N3 Relief of Oxetane Ring Strain N2->N3 Intramolecular Attack N4 3-Azabicyclo[3.1.1]heptane Core N3->N4 Rearrangement (Spontaneous)

Mechanistic pathway of the reductive cyclization of spirocyclic oxetanyl nitriles.

ImideFormation S1 3-Oxocyclobutane- carboxylate S2 Diastereoselective Strecker Reaction S1->S2 S3 cis-1,3-Functionalized Cyclobutane S2->S3 Thermodynamic Control S4 Base-Promoted Cyclization (t-BuOK) S3->S4 Partial Hydrolysis S5 1-Amino-3-azabicyclo- [3.1.1]heptane-2,4-dione S4->S5 Intramolecular Imide Formation

Chromatography-free workflow for decagram-scale intramolecular imide formation.

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. Y., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition, 62(39), e202304246.[Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry, 28(17), e202400938.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Bicyclo[3.1.1]heptanes

Welcome to the technical support center for the synthesis of bicyclo[3.1.1]heptane (BCHep) derivatives. As a critical structural motif in modern medicinal chemistry, serving as a bioisostere for meta-substituted arenes,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of bicyclo[3.1.1]heptane (BCHep) derivatives. As a critical structural motif in modern medicinal chemistry, serving as a bioisostere for meta-substituted arenes, the successful synthesis of BCHeps is paramount.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and mechanistic principles to help you navigate the complexities of their synthesis.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of bicyclo[3.1.1]heptane scaffolds. Each entry details the problem, its likely mechanistic cause, and provides actionable protocols for remediation.

Problem 1: Low Yields in Radical Ring-Opening of [3.1.1]Propellane

Symptom: The atom-transfer radical addition (ATRA) reaction of [3.1.1]propellane with an alkyl halide (R-X) results in a low yield of the desired functionalized bicyclo[3.1.1]heptane, often accompanied by a complex mixture of byproducts or unreacted starting material.

Potential Causes & Mechanistic Insights:

  • Inefficient Radical Initiation: The photocatalyst or radical initiator may not be functioning optimally, leading to a slow or stalled reaction. For photoredox-catalyzed processes, this can be due to an inappropriate choice of catalyst, insufficient light intensity, or quenching of the excited state.

  • Premature Radical Termination: The key bridgehead radical intermediate may be quenched by trace oxygen or other impurities before it can propagate the chain or react with the desired trapping agent.

  • Alternative Radical Pathways: The highly reactive [3.1.1]propellane can be susceptible to alternative radical functionalization methods that may compete with the desired pathway.[3]

Diagnostic Steps:

  • Analyze the Crude Reaction Mixture: Use ¹H NMR to identify the major species. Look for unreacted propellane, the desired product, and any potential homocoupling of the alkyl halide (R-R).

  • Monitor Reaction Kinetics: Take aliquots at regular intervals to determine if the reaction is stalling prematurely.

  • Control Experiments: Run the reaction in the absence of the light source (for photoredox reactions) or initiator to confirm that the transformation is not proceeding through an undesired thermal background reaction.

Corrective Actions & Protocols:

  • Optimize Radical Initiation:

    • Photoredox Catalysis: Ensure the chosen photocatalyst has a suitable triplet energy for the substrate.[4] For many ATRA reactions involving propellanes, iridium-based photocatalysts are effective.[3]

    • Protocol: Increase the concentration of the photocatalyst in small increments (e.g., from 1 mol% to 2.5 mol%). Ensure the light source (e.g., 456 nm blue light) is positioned for maximum irradiation of the reaction vessel.[5][6]

  • Ensure Rigorous Anhydrous and Anaerobic Conditions:

    • Protocol: Degas the solvent thoroughly using a freeze-pump-thaw technique (3 cycles). Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • Adjust Reagent Stoichiometry:

    • Protocol: While the propellane is often the limiting reagent, an excess of the alkyl halide radical precursor can sometimes push the reaction to completion. Try increasing the equivalents of the alkyl halide from 1.1 to 1.5.

Problem 2: Formation of Regioisomeric Byproducts in [2+2] Cycloadditions

Symptom: An intramolecular photochemical [2+2] cycloaddition designed to form a bicyclo[3.1.1]heptane framework yields a significant amount of the regioisomeric bicyclo[3.2.0]heptane.

Potential Causes & Mechanistic Insights:

The regioselectivity of intramolecular [2+2] photocycloadditions is dictated by the stability of the diradical intermediate formed after the initial bond formation. The reaction proceeds via an excited state of a styrene or other conjugated system.[4] Formation of the bicyclo[3.1.1]heptane requires a "crossed" cycloaddition pathway, while the bicyclo[3.2.0]heptane arises from a "straight" pathway. The relative stability of the 1,4-diradical intermediates determines the product ratio. A stabilized benzylic radical intermediate is often key to achieving high selectivity for the desired bicyclo[3.1.1]heptane.[4]

Visualizing the Competing Pathways:

Caption: Competing pathways in intramolecular [2+2] photocycloadditions.

Corrective Actions & Protocols:

  • Modify Substrate Electronics: The electronic nature of the alkene partner is critical. Electron-deficient alkenes often favor the desired crossed cycloaddition pathway when paired with an excited styrene.[4]

    • Protocol: If possible, modify the substrate to increase the electronic disparity between the two alkene moieties. For example, ensure one alkene is part of an electron-rich styrene system and the other is an electron-poor acrylate or acrylamide.

  • Choice of Photosensitizer/Catalyst: The triplet energy of the photosensitizer can influence the reaction pathway.

    • Protocol: An iridium photocatalyst with a suitable triplet energy (e.g., ~60 kcal/mol) and a long-lived triplet state has been shown to be effective in promoting the selective formation of the aryl-fused BCHep framework.[4] Screen different photocatalysts if selectivity is poor.

  • Solvent and Temperature Effects: While less common for dictating regioselectivity in photochemical reactions, solvent polarity and temperature can occasionally influence the stability and lifetime of intermediates.

    • Protocol: Screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, dichloromethane). Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C) to see if selectivity improves, though this may decrease the reaction rate.

Problem 3: Skeletal Rearrangement to Adamantane or Other Cages

Symptom: The reaction produces rearranged carbocyclic skeletons instead of the target bicyclo[3.1.1]heptane, particularly under acidic conditions or in reactions involving carbocation intermediates.

Potential Causes & Mechanistic Insights:

The bicyclo[3.1.1]heptane system is susceptible to carbocation-mediated rearrangements, most notably the Wagner-Meerwein rearrangement.[7][8] If a carbocation is formed at a bridgehead or adjacent carbon, a 1,2-shift of an alkyl group can occur to relieve ring strain and/or form a more stable (e.g., tertiary) carbocation.[9][10] This process can cascade, leading to thermodynamically more stable cage structures like adamantanes.

Visualizing the Rearrangement Cascade:

G start Bicyclo[3.1.1]heptyl Cation (Less Stable) intermediate Intermediate Cation start->intermediate Wagner-Meerwein [1][5]-Shift side_product Elimination/Substitution Product start->side_product Trapping of Initial Cation product Rearranged Product (e.g., Adamantyl Cation) (More Stable) intermediate->product Further Rearrangement

Caption: Potential carbocation rearrangement pathway.

Corrective Actions & Protocols:

  • Avoid Protic/Lewis Acids: If the desired reaction does not require an acid, ensure the reaction medium is free from acidic impurities.

    • Protocol: Use freshly distilled, neutral solvents. If an acid scavenger is compatible with the reaction, consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge.

  • Switch to a Non-Cationic Route: If rearrangements are unavoidable, the synthetic strategy must be changed to one that proceeds via radical or concerted mechanisms.

    • Protocol: Employ methods like the radical ring-opening of [3.1.1]propellane or a photochemical cycloaddition, which do not involve discrete carbocation intermediates.[1][5]

  • Lower Reaction Temperature: Carbocation rearrangements have an activation energy. Lowering the temperature can disfavor the rearrangement pathway relative to the desired reaction.

    • Protocol: Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate (e.g., -78 °C).

Frequently Asked Questions (FAQs)

Q1: My synthesis of a bicyclo[3.1.1]heptane derivative is low-yielding. What are the first things I should check?

A1: Start with the fundamentals.

  • Purity of Starting Materials: Ensure your precursors, especially highly reactive ones like bicyclo[1.1.0]butanes or [3.1.1]propellane, are pure and free from decomposition products.

  • Reaction Conditions: Confirm that your reaction is truly anaerobic and anhydrous, as many of the catalysts and intermediates are sensitive to oxygen and water.

  • Catalyst Activity: If using a photocatalyst, ensure your light source is emitting at the correct wavelength and intensity. For other catalysts, ensure they have not degraded during storage.

Q2: I am adapting a protocol from bicyclo[1.1.1]pentane (BCP) synthesis. Why isn't it working for my bicyclo[3.1.1]heptane (BCHep) synthesis?

A2: While both BCPs and BCHeps can be synthesized from their respective propellanes, their reactivities differ. Some methods, particularly those involving anionic ring-opening, that are well-established for [1.1.1]propellane do not translate effectively to [3.1.1]propellane.[2] The larger, more flexible bicyclo[3.1.1]heptane system has different ring strain and orbital alignments, which can lead to different reaction outcomes. It is crucial to consult literature specifically for BCHep synthesis rather than relying on direct analogy to BCP chemistry.[3][6]

Q3: How can I minimize byproduct formation in my (3+3) cycloaddition reaction to form an indole-fused bicyclo[3.1.1]heptane?

A3: For the (3+3) cycloaddition of 2-indolylmethanols with bicyclo[1.1.0]butanes, the choice of catalyst and additives is critical. While a Brønsted acid catalyst is necessary, the addition of hexafluoroisopropanol (HFIP) as an additive has been shown to reduce the formation of byproducts.[11] HFIP can stabilize intermediates and modulate the acidity of the medium, promoting the desired cycloaddition pathway over competing reactions.

Q4: What are the primary methods for synthesizing the bicyclo[3.1.1]heptane core structure?

A4: Modern, highly effective methods include:

  • Radical ring-opening reactions of [3.1.1]propellane: A versatile method for installing a wide range of functional groups at the bridgehead position.[5][6]

  • Cycloaddition reactions using bicyclo[1.1.0]butanes (BCBs): These include photocatalytic [3σ+2σ] cycloadditions with cyclopropylamines[1] and Lewis acid-catalyzed (3+3) cycloadditions.[12]

  • Intramolecular Photochemical [2+2] Cycloaddition: Effective for creating aryl-fused BCHep systems.[4]

  • Radical Cyclization Cascades: Can form the bicyclo[3.1.1]heptane skeleton in a single, complex step from an acyclic precursor.[13]

References

  • Frank, N., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols.
  • Zheng, Y., et al. (2022). Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society.
  • Wikipedia. Wagner–Meerwein rearrangement. Available at: [Link]

  • Stephenson, C. R. J., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Available at: [Link]

  • Domainex Synthesis Group. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. Available at: [Link]

  • Anderson, E. A., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Available at: [Link]

  • Wang, Q., et al. (2025). Synthesis of Indole-Fused Bicyclo[3.1.1]heptanes through (3+3) Cycloaddition of 2-Indolylmethanols with Bicyclo[1.1.0]butanes. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. Available at: [Link]

  • Reddy, R. S., et al. (2023). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Indoxyl-Fused Bicyclo[3.1.1]heptanes. ChemRxiv. Available at: [Link]

  • Van der Eycken, E. V., et al. (2025). Recent Progress in (3+3) Cycloadditions of Bicyclobutanes to Access Bicyclo[3.1.1]heptane Derivatives. ResearchGate. Available at: [Link]

  • Saha, et al. Rearrangements in Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2021). Wagner-Meerwein Rearrangement. Available at: [Link]

  • Ollivier, C., Renaud, P., et al. (2005). Study of a Radical Cyclizations Cascade Leading to Bicyclo[3.1.1]heptanes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: 3,6-Diazabicyclo[3.1.1]heptane HCl

Welcome to the technical support guide for 3,6-Diazabicyclo[3.1.1]heptane Hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common question...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3,6-Diazabicyclo[3.1.1]heptane Hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during the storage, handling, and experimental use of this compound. Our goal is to provide not just procedures, but the scientific rationale behind them, ensuring both safety and experimental success.

Section 1: Compound Identification and Key Properties

For accurate experimental planning and safety management, it is crucial to be familiar with the fundamental properties of 3,6-Diazabicyclo[3.1.1]heptane HCl. The following table summarizes its key characteristics.

PropertyValueSource(s)
IUPAC Name 3,6-diazabicyclo[3.1.1]heptane;dihydrochloride[1]
CAS Number 2250242-19-2 (hydrochloride); 2725791-26-2 (dihydrochloride)[1][2][3]
Molecular Formula C₅H₁₂Cl₂N₂ (dihydrochloride)[1]
Molecular Weight 171.07 g/mol (dihydrochloride)[1]
Physical Form White to Yellow Solid[2]
Purity Typically ≥95%[2][3]
InChI Key UEHJAUIRFYIZTD-UHFFFAOYSA-N[2][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of the compound.

Q1: What are the optimal storage conditions for 3,6-Diazabicyclo[3.1.1]heptane HCl?

This compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[1] The recommended environment is a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.[1][4] For long-term stability, storing under an inert gas atmosphere (like argon or nitrogen) is also advisable, though not always mandatory for short-term use.

  • Causality: As a hydrochloride salt, the compound can be hygroscopic (attract water from the atmosphere). Absorbed moisture can lead to clumping, inaccurate weighing, and potentially promote degradation over time. Storing in a cool, dark place minimizes the risk of thermal or light-induced decomposition.

Q2: What is the recommended Personal Protective Equipment (PPE) when working with this compound?

Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses or goggles.[1][5]

  • Hand Protection: Compatible chemical-resistant gloves.[1][5] It is crucial to inspect gloves before use and use a proper removal technique to avoid skin contact.[5]

  • Body Protection: A lab coat or protective clothing.[1][5]

  • Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. However, all handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[1][6]

Q3: Is this compound stable at room temperature?

Yes, 3,6-Diazabicyclo[3.1.1]heptane HCl is stable under normal, recommended storage conditions, which includes ambient room temperature.[1][6] However, stability is contingent on proper storage as outlined in Q1. Avoid exposure to incompatible materials.

Q4: What materials and substances are incompatible with 3,6-Diazabicyclo[3.1.1]heptane HCl?

Avoid contact with strong oxidizing agents, reducing agents, strong acids, and strong bases.[1]

  • Causality:

    • Strong Bases: Can deprotonate the hydrochloride salt, converting it to the free base. This change in chemical form will alter its solubility, reactivity, and biological activity.

    • Strong Oxidizing/Reducing Agents: Can lead to uncontrolled and potentially hazardous reactions, degrading the bicyclic core.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental challenges.

Problem: The compound is difficult to dissolve or fails to dissolve completely.

Root Cause Analysis: The solubility profile for 3,6-Diazabicyclo[3.1.1]heptane HCl is not extensively documented in publicly available literature.[1] Difficulty in dissolution often stems from using an inappropriate solvent or attempting to create a solution that is above the compound's solubility limit. Its nature as a hydrochloride salt suggests it will favor polar protic solvents.

Solutions:

  • Solvent Selection: Start with polar protic solvents. Given its salt form, solubility is likely highest in water, followed by alcohols like methanol (MeOH) or ethanol (EtOH). For organic reactions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) may be effective.

  • Perform a Solubility Test: Before committing your bulk material, perform a small-scale test. See the protocol below.

  • Gentle Heating & Sonication: Mild warming (e.g., to 40-50°C) and sonication can aid dissolution. However, be cautious, as prolonged heating can degrade the compound. Always monitor for any color change, which could indicate decomposition.

Protocol: Small-Scale Solubility Test
  • Accurately weigh approximately 1-2 mg of the compound into a small glass vial.

  • Add the chosen solvent dropwise (e.g., 100 µL at a time) while stirring or vortexing.

  • Observe for dissolution after each addition.

  • Continue adding solvent until the solid is fully dissolved or it becomes clear that the compound is insoluble at a practical concentration.

  • Document the approximate concentration (e.g., mg/mL) for future reference.

Problem: My reaction yielded unexpected byproducts or failed completely.

Root Cause Analysis: Reaction failure can be multifactorial. Assuming other reagents and conditions are correct, the issue may lie with the integrity of the starting material or an unforeseen incompatibility.

Solutions & Investigation Workflow:

Below is a logical workflow to diagnose the issue.

Troubleshooting workflow for reaction failures.

Problem: The solid material has turned from white to yellow or brown.

Root Cause Analysis: A color change is a strong indicator of chemical degradation. This is often caused by oxidation from improper storage (exposure to air) or a reaction with trace impurities (e.g., residual solvent).[1][6]

Solutions:

  • Do Not Use: It is highly recommended to discard the discolored material as the impurities could compromise your experimental results.

  • Review Storage Protocol: Ensure that all lab members are adhering to the correct storage procedures.[1] If the compound is used frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock.

Section 4: Standard Operating Protocols

Protocol: Safe Weighing of Solid 3,6-Diazabicyclo[3.1.1]heptane HCl
  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood and analytical balance are clean and certified.

  • Tare: Place a clean weighing vessel on the balance and tare it.

  • Dispensing: Inside the fume hood, carefully open the container. Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating airborne dust.[5]

  • Sealing: Immediately and tightly seal the main container.[1]

  • Measurement: Record the final weight.

  • Cleanup: Clean the spatula and the balance area thoroughly. Dispose of contaminated wipes in a designated hazardous waste container. Wash hands after handling is complete.[7]

Section 5: Safety Information Summary

This compound must be handled with care. The following is a summary of key hazard information. Always refer to the full Safety Data Sheet (SDS) before use.[1]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3][7]

  • Precautionary Statements:

    • Avoid breathing dust.[5]

    • Wash skin and hands thoroughly after handling.[5][7]

    • Use only in a well-ventilated area or outdoors.[1][5]

    • Wear protective gloves, clothing, and eye protection.[1][5]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1][5]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]

References

  • Gadiv Petrochemical Industries Ltd. (n.d.). Heptane Safety Data Sheet. Retrieved from [Link]

  • SK Global Chemical. (2022). SAFETY DATA SHEET(SDS) Heptane Mixture. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Heptane. Retrieved from [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

strategies to improve yield in [3.1.1]propellane synthesis

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for [3.1.1]propellane synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for [3.1.1]propellane synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the challenges of synthesizing this valuable molecule. As a key precursor to bicyclo[3.1.1]heptanes (BCHeps)—a geometrically precise bioisostere for meta-substituted arenes—mastering the synthesis of [3.1.1]propellane is critical for advancing drug discovery programs.[1][2][3] This resource provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is [3.1.1]propellane and why is it synthetically important?

[3.1.1]Propellane is a highly strained, polycyclic hydrocarbon. Its significance lies in its role as a versatile precursor to bicyclo[3.1.1]heptanes (BCHeps).[2] BCHeps are sought-after in medicinal chemistry because their bridgehead substituents perfectly mimic the 120° bond angle of meta-substituted benzene rings.[4][5] Replacing planar aromatic rings with three-dimensional, saturated scaffolds like BCHeps can significantly improve a drug candidate's physicochemical properties, such as metabolic stability and solubility, a strategy often referred to as "escaping flatland".[1][6]

Q2: What is a realistic overall yield for a multigram synthesis of [3.1.1]propellane?

Recent scalable synthetic routes report an overall yield of 26–37% over five steps, starting from commercially available ethyl 4-chlorobutanoate.[7][8] Another efficient method starting from a dibromocyclopropane precursor reports yields of 43-61% for the final cyclization step.[4][9]

Q3: How is [3.1.1]propellane typically stored?

Due to its strained nature, [3.1.1]propellane is sensitive to decomposition. It is best handled as a solution in an inert solvent. A solution of 0.25–0.50 M in dibutyl ether can be stored at –20 °C for several months with minimal degradation.[9] Heterocyclic variants, such as oxa- and thia-[3.1.1]propellanes, are also typically used directly as solutions in diethyl ether (Et₂O).[10]

Q4: What are the primary challenges in synthesizing [3.1.1]propellane?

Historically, the main challenge was the lack of a scalable synthesis, with early methods only producing milligram quantities.[5] Current challenges revolve around optimizing the multi-step synthesis of the key tetrahalide precursor and efficiently executing the final, sensitive cyclization step to form the strained propellane structure.[5][9] Minimizing decomposition during and after synthesis is also a critical consideration.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of [3.1.1]propellane and its precursors.

Issue 1: Low Yield in the Final Cyclization Step to Form [3.1.1]Propellane

Question: My final reaction step, converting the dibromocyclopropane precursor to [3.1.1]propellane using an organolithium reagent, is giving very low yields. What are the likely causes and how can I fix it?

Answer: This is a critical step where precision is key. Low yields are often traced back to the choice and stoichiometry of the organolithium reagent or suboptimal reaction conditions.

Causality and Optimization:

The mechanism involves a sequential lithium-halogen exchange and elimination to form the strained central bond. Incomplete reaction or side reactions are common pitfalls.

  • Incorrect Stoichiometry: Using only one equivalent of the organolithium reagent is a frequent mistake. Two equivalents are essential. [4][9] The first equivalent performs the lithium-halogen exchange, and the second acts as a base to facilitate the elimination that closes the final ring.

  • Suboptimal Organolithium Reagent: While t-butyllithium (tBuLi) can be effective for generating [3.1.1]propellane from a diiodo-BCH precursor, phenyllithium (PhLi) is reported to be highly effective for the dibromocyclopropane precursor .[6][9] Phenyllithium is generally less prone to side reactions in this specific transformation.

  • Temperature Control: These reactions are typically run at low temperatures to prevent decomposition of the organolithium reagents and any unstable intermediates. Conduct the reaction at the temperature specified in established protocols, often starting at low temperatures and allowing a slow warm-up.

  • Solvent Choice: Ethereal solvents are standard. The choice of solvent can influence reactivity; dibutyl ether is a common choice for generating the final propellane solution for storage.[9]

Troubleshooting Decision Workflow

G start Low Yield in Final Cyclization check_stoi Verify Stoichiometry: Are you using ≥2.0 eq. of organolithium? start->check_stoi check_reagent Evaluate Organolithium Reagent: Using PhLi for dibromo-precursor? check_stoi->check_reagent Yes action_stoi Action: Increase organolithium reagent to 2.0-2.2 eq. check_stoi->action_stoi No check_temp Check Temperature Protocol: Maintained low temp during addition? check_reagent->check_temp Yes action_reagent Action: Switch to phenyllithium (PhLi) for the dibromocyclopropane precursor. check_reagent->action_reagent No action_other Action: Ensure strict temperature control as per protocol. check_temp->action_other No final_check Consider reagent quality and inert atmosphere integrity. check_temp->final_check Yes success Yield Improved action_stoi->success action_reagent->success action_other->success

Caption: Troubleshooting tree for low-yield cyclization.

Issue 2: Poor Overall Yield During Synthesis of the Dibromocyclopropane Precursor

Question: I'm following a multi-step synthesis to get to the key dibromocyclopropane intermediate, but my yield is very low after several steps and purifications. How can I make this more efficient?

Answer: The synthesis of the propellane precursor is a known bottleneck. Older synthetic routes were often cumbersome. A modern, streamlined approach has been developed to address this exact problem, significantly improving efficiency by minimizing the number of purifications.

Streamlined Synthetic Protocol:

A highly successful four-step, one-purification sequence has been reported to produce the dibromocyclopropane precursor in 58% overall yield on a multigram scale.[4][9][12] This approach avoids the isolation and purification of intermediates, which is where material is often lost.

StepReactionKey ReagentsReported Yield (Overall)
1Kulinkovich CyclopropanationTi(Oi-Pr)₄, EtMgBr\multirow{4}{*}{58%}
2MesylationMsCl, Et₃N
3Cyclopropyl-Allyl RearrangementTiCl₄
4DibromocyclopropanationCHBr₃, KOtBu
Data synthesized from multiple sources describing the same core pathway.[4][5][9]

Experimental Causality:

The key to this strategy's success is telescoping the reactions. The Kulinkovich reaction forms a cyclopropanol, which is then mesylated. The subsequent addition of TiCl₄ mediates a chlorinative rearrangement. Finally, dibromocyclopropanation yields the key precursor. By performing these steps sequentially without intermediate column chromatography, mechanical losses are drastically reduced. The final product is stable enough to be purified effectively.

Overall Synthetic Workflow Diagram

G cluster_precursor Precursor Synthesis (One Purification) cluster_final Final Product Generation start Ethyl 4-chlorobutanoate step1 Kulinkovich Cyclopropanation start->step1 step2 Mesylation step1->step2 step3 TiCl4-mediated Rearrangement step2->step3 step4 Dibromo- cyclopropanation step3->step4 precursor Dibromocyclopropane Precursor step4->precursor cyclization Cyclization (2 eq. PhLi) precursor->cyclization product [3.1.1]Propellane (in Dibutyl Ether) cyclization->product

Caption: Scalable workflow for [3.1.1]propellane synthesis.

Detailed Experimental Protocol: Scalable Synthesis of [3.1.1]Propellane

This protocol is an synthesis of methodologies reported in the literature and should be adapted with appropriate safety precautions.[4][5][7][9]

Part A: Synthesis of the Dibromocyclopropane Precursor

  • Kulinkovich Cyclopropanation: To a solution of ethyl 4-chlorobutanoate in an anhydrous ether solvent, add Ti(Oi-Pr)₄. Cool the mixture and slowly add a solution of ethylmagnesium bromide (EtMgBr). Allow the reaction to proceed until completion (monitor by TLC/GC-MS).

  • Mesylation: Quench the reaction carefully. After workup, dissolve the crude cyclopropanol intermediate in a suitable solvent (e.g., DCM) and cool. Add triethylamine (Et₃N) followed by methanesulfonyl chloride (MsCl).

  • Rearrangement: After workup to remove the salts, dissolve the crude mesylate in an anhydrous solvent and treat with titanium tetrachloride (TiCl₄) to induce the cyclopropyl-allyl chlorinative rearrangement.

  • Dibromocyclopropanation: Following workup, dissolve the crude rearranged product in an anhydrous solvent. Cool the mixture and add bromoform (CHBr₃) followed by a strong base like potassium tert-butoxide (KOtBu) portion-wise.

  • Purification: After aqueous workup, the crude product is purified by a single column chromatography to yield the pure dibromocyclopropane precursor.

Part B: Final Cyclization to [3.1.1]Propellane

  • Reaction Setup: Dissolve the purified dibromocyclopropane precursor in anhydrous dibutyl ether under an inert atmosphere (Argon or Nitrogen).

  • Cyclization: Cool the solution to the recommended temperature (e.g., -78 °C). Slowly add two equivalents of phenyllithium (PhLi) solution.

  • Completion: Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

  • Storage & Use: The resulting solution of [3.1.1]propellane in dibutyl ether is not isolated further. It should be titrated to determine the exact concentration and then stored in a freezer (-20 °C) for direct use in subsequent reactions.

References
  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Available at: [Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Available at: [Link]

  • Modular Synthesis and Reactivity of Hetero[3.1.1]propellanes. Synfacts. Available at: [Link]

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature. Available at: [Link]

  • Propellane-free access to bicyclo[1.1.1]pentanes. Nature Communications. Available at: [Link]

  • Kinetics and Mechanism of the Thermal Rearrangement of [1.1.1]Propellane. Journal of the American Chemical Society. Available at: [Link]

  • Kinetics and Mechanism of the Thermal Rearrangement of [1.1.1]Propellane. ResearchGate. Available at: [Link]

  • Design and synthesis of propellane derivatives and oxa-bowls via ring-rearrangement metathesis as a key step. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in the applications of [1.1.1]-propellane in organic synthesis. ResearchGate. Available at: [Link]

  • Hetero[3.1.1]propellanes. Nature Chemistry. Available at: [Link]

  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. Available at: [Link]

  • Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters. Available at: [Link]

  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. Available at: [Link]

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. Available at: [Link]

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv. Available at: [Link]

  • Reactions of 2-Aryl-1,3-Dithianes and [1.1.1]Propellane. ACS Omega. Available at: [Link]

  • Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters. Available at: [Link]

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. University of Oxford. Available at: [Link]

  • (PDF) Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ResearchGate. Available at: [Link]

  • Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. MDPI. Available at: [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparison of bicyclo[3.1.1]heptane and meta-substituted benzenes

As a Senior Application Scientist navigating the modern landscape of drug discovery, I frequently encounter the pharmacokinetic limitations imposed by planar aromatic rings. The paradigm of "escaping from flatland"—incre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the modern landscape of drug discovery, I frequently encounter the pharmacokinetic limitations imposed by planar aromatic rings. The paradigm of "escaping from flatland"—increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in a drug candidate—has proven highly effective for improving solubility, metabolic stability, and membrane permeability.

While bicyclo[1.1.1]pentane (BCP) has long been established as the premier bioisostere for para-substituted benzenes, finding a geometrically precise replacement for meta-substituted benzenes has historically been a significant challenge[1]. Recently, bicyclo[3.1.1]heptane (BCHep) and its heteroatom-containing derivative, 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) , have emerged as highly effective 3D bioisosteres for meta-substituted arenes[2].

This guide provides an objective, data-driven comparison between meta-substituted benzenes and their BCHep/oxa-BCHep counterparts, detailing their physicochemical properties, structural geometries, and the synthetic methodologies required to implement them.

Geometric and Structural Rationale

The fundamental requirement of a bioisostere is its ability to mimic the spatial arrangement of the parent molecule's substituents (the "exit vectors") so that the new molecule can maintain critical interactions with the biological target.

In a standard meta-substituted benzene ring, the exit vector angle between the 1- and 3-positions is exactly 120°. The bridgehead substituents on 1,3-disubstituted bicyclo[3.1.1]heptanes possess an exit vector angle of approximately 119°, making them a near-perfect geometric match[1]. Furthermore, the BCHep scaffold introduces a low out-of-plane vector angle (3–11°), providing the necessary 3D character to disrupt flat molecular packing without sterically clashing with the target protein's binding pocket[1].

G Benzene meta-Substituted Benzene • 2D Planar Arene • Exit Vector: 120° • High Lipophilicity BCHep Bicyclo[3.1.1]heptane (BCHep) • 3D Carbocycle • Exit Vector: 119° • High Fsp3 Benzene->BCHep Escape from Flatland (Increased sp3 character) OxaBCHep 3-Oxabicyclo[3.1.1]heptane • 3D Heterocycle • Exit Vector: 119° • Superior Solubility BCHep->OxaBCHep Heteroatom Insertion (Reduced LogD)

Evolution of meta-benzene bioisosteres toward 3D sp3-rich scaffolds.

Physicochemical & Pharmacological Profiling

To objectively evaluate the performance of these scaffolds, researchers have synthesized BCHep and oxa-BCHep analogues of known meta-phenyl-containing drugs, such as the anticancer agent Sonidegib and the anti-seizure drug URB597[2][3].

Replacing the planar arene with a BCHep core maintains the baseline lipophilicity (ClogP) while improving membrane permeability due to the disruption of π−π stacking interactions[3]. However, the pure hydrocarbon BCHep can sometimes add to the lipophilic burden. To counter this, the insertion of an oxygen atom to form 3-oxabicyclo[3.1.1]heptane significantly lowers the LogD and drastically improves aqueous solubility[4][5].

Table 1: Comparative Physicochemical Data (Sonidegib vs. Bioisosteres)

Property / Metricmeta-Benzene (Sonidegib)BCHep AnalogueOxa-BCHep Analogue
Exit Vector Angle 120°119°119°
Out-of-Plane Angle 0° (Planar)3–11°3–11°
Lipophilicity (LogD) Baseline~ Baseline-0.5 units (Reduced)
Aqueous Solubility Baseline (Poor)Slightly Improved>500% Increase
Membrane Permeability BaselineImproved (Caco-2)Highly Improved
Metabolic Stability BaselineImproved (CYP evasion)Variable

Data synthesized from comparative studies on Sonidegib analogues[2][3][5].

Causality in ADME Optimization: The >500% increase in water solubility observed in the oxa-BCHep analogue is a direct consequence of lowering the crystal lattice energy (by removing planar symmetry) and increasing the topological polar surface area (TPSA) via the ether oxygen[5]. Furthermore, removing the electron-rich aromatic ring eliminates a primary site for Cytochrome P450 (CYP) mediated oxidative metabolism, thereby improving the intrinsic clearance ( CLint​ ) and microsomal stability of the drug candidate[3].

Experimental Methodology: Synthesis of Oxa-BCHep Scaffolds

Historically, accessing bicyclo[3.1.1]heptanes required harsh conditions or complex ring expansions[3]. Recently, a highly efficient, mild acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols has been developed to yield 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes[2][4].

Below is a self-validating protocol for this transformation, designed to ensure high yield and structural integrity.

Protocol: Acid-Mediated Isomerization to 3-Oxabicyclo[3.1.1]heptane

Objective: Synthesize a hydrophilic, 3D bioisostere of a meta-substituted arene via thermodynamic ring expansion.

Reagents & Materials:

  • Starting Material: (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol

  • Catalyst: Pyridinium chloride (PyrHCl) (Catalytic to 1.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

  • Quenching Agent: Saturated aqueous NaHCO₃

Step-by-Step Workflow:

  • Reaction Assembly: Dissolve the spirocyclic starting material in anhydrous 1,4-dioxane under an inert atmosphere (N₂ or Ar).

    • Causality: 1,4-Dioxane is selected as an aprotic, moderately polar solvent. It effectively solubilizes the starting material and stabilizes the transient carbocation intermediates formed during the rearrangement without acting as a competing nucleophile.

  • Catalyst Introduction: Add Pyridinium chloride (PyrHCl) to the solution.

    • Causality: PyrHCl acts as a precisely tuned, mild Brønsted acid. A stronger acid (like TfOH or HCl) would cause uncontrolled ring-opening or polymerization of the highly strained oxetane ring. PyrHCl provides just enough proton activity to trigger the rearrangement toward the thermodynamically more stable bridged bicyclic system[2].

  • Thermal Activation: Stir the reaction mixture overnight at room temperature to 60°C (depending on substrate sterics).

    • Causality: The thermodynamic sink of this reaction is the less strained 3-oxabicyclo[3.1.1]heptane core. Extended stirring ensures complete conversion of the kinetic spirocyclic precursor.

  • Reaction Quenching: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: Neutralizing the acidic environment is critical before concentration. If the acid is left active during solvent evaporation, the localized concentration of protons can degrade the newly formed oxa-BCHep scaffold.

  • Self-Validation & QC: Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Validation Step: Before proceeding to column chromatography, analyze the crude mixture via ¹H NMR. The protocol is self-validating: a successful rearrangement is confirmed by the complete disappearance of the highly shielded cyclobutane/oxetane proton signals of the starting material, and the emergence of distinct, complex multiplets corresponding to the rigid bridgehead protons of the [3.1.1] system[2].

Conclusion

For drug development professionals seeking to optimize molecules hindered by the poor solubility and permeability associated with meta-substituted benzenes, the bicyclo[3.1.1]heptane class offers a geometrically precise and pharmacologically superior alternative. While the all-carbon BCHep scaffold effectively disrupts planarity and improves permeability[6], the 3-oxabicyclo[3.1.1]heptane scaffold represents the apex of this bioisosteric strategy, simultaneously lowering lipophilicity and driving massive gains in aqueous solubility[5].

References

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Comparative

A Comparative Pharmacological Guide to 3,6-Diazabicyclo[3.1.1]heptane-3-carboxamides: Novel Modulators of Nicotinic Acetylcholine Receptors

Introduction: Scaffolding for Selectivity in CNS Drug Discovery In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical scaffolds that offer both potency and subtype selectivity is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Scaffolding for Selectivity in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical scaffolds that offer both potency and subtype selectivity is paramount. The 3,6-diazabicyclo[3.1.1]heptane core represents a constrained, achiral piperazine isostere that has emerged as a promising framework for targeting various CNS receptors.[1] This guide focuses specifically on the pharmacological characterization of a distinct chemical series derived from this core: the 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides.

These compounds have been identified as novel and potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6/α3β2β3 subtypes.[2] These receptor subtypes are implicated in a range of neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, cognitive deficits, and nicotine addiction.[2][3] The primary therapeutic potential investigated for this class, exemplified by the compound TC-8831, is in mitigating L-dopa-induced dyskinesias in Parkinson's disease models.[2]

This guide provides a comprehensive framework for the systematic pharmacological evaluation of this compound class. We will dissect the essential in vitro and in silico methodologies, explaining the causality behind experimental choices and presenting a logical workflow from initial target binding to preliminary pharmacokinetic profiling. The objective is to equip researchers and drug development professionals with the knowledge to rigorously characterize these and similar compounds, comparing their performance against established nAChR modulators.

Pharmacological Characterization Workflow: A Step-by-Step Approach

A thorough characterization follows a hierarchical progression, beginning with confirmation of target engagement and culminating in an assessment of drug-like properties. Each step provides critical data that informs the decision to advance a compound.

G cluster_0 In Vitro Evaluation Pipeline A Primary Screening: Receptor Binding Affinity B Functional Characterization: Agonist/Antagonist Activity A->B Hits C Selectivity Profiling: Off-Target Liability B->C Active Compounds D In Vitro ADME: Drug-Like Properties C->D Selective Leads E In Silico Modeling: Rationalizing SAR D->E Data for SAR G cluster_0 Pharmacophore Model Scaffold Scaffold A Cationic Center (Basic Nitrogen) B Hydrogen Bond Acceptor (Carbonyl Oxygen) C Hydrophobic Group (e.g., Cyclopropyl) D Rigid Bicyclic Core (Constrains Geometry)

Caption: Key pharmacophoric features of the 3,6-diazabicyclo[3.1.1]heptane-3-carboxamide scaffold.

  • Cationic Center: The basic nitrogen in the bicyclic core is protonated at physiological pH and is critical for the canonical cation-π interaction in the nAChR binding pocket. [4]* Hydrogen-Bond Acceptor: The oxygen of the carboxamide group acts as a hydrogen-bond acceptor, another key interaction for high-affinity binding. [2]* Hydrophobic Features: The substituent on the carboxamide (e.g., the cyclopropyl group in TC-8831) occupies a hydrophobic pocket. The size and shape of this group significantly influence binding affinity and subtype selectivity. [2]* Molecular Flexibility: QSAR modeling suggests that binding affinity is driven by a balance of ligand shape, charge distribution, and molecular flexibility. The α6β2β3 subtype appears to be more sensitive to ligand bulkiness and flexibility than the α4β2 subtype. [2]

Conclusion and Future Directions

The 3,6-diazabicyclo[3.1.1]heptane-3-carboxamide scaffold represents a promising class of nAChR modulators. The systematic pharmacological characterization outlined in this guide demonstrates how these compounds can be identified as potent, selective partial agonists of α4β2 and α6-containing nAChRs. Compared to non-selective agonists like nicotine, they offer a superior selectivity profile, which is crucial for minimizing off-target side effects. Their partial agonism, similar to varenicline, may provide a ceiling effect that reduces the risk of receptor overstimulation and desensitization.

The favorable in vitro ADME and brain penetration profile of lead compounds like TC-8831 further validates their potential for CNS applications. [2]The logical next steps in their development would involve comprehensive in vivo efficacy studies in validated animal models of neurological disorders, followed by detailed safety pharmacology and toxicology assessments to fully evaluate their therapeutic window. This rigorous, multi-faceted approach to characterization is essential for translating a promising chemical series from a laboratory finding into a potential clinical candidate.

References

  • Kombo, D. C., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry. [Link]

  • Pavan, M., et al. (2021). Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Srinivasan, S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and Translational Science. [Link]

  • Rao, T. S., et al. (2007). Synthesis and Structure-Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry. [Link]

  • Faltin, E., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. [Link]

  • Puttakun, P., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS One. [Link]

  • Cymes, G. D., & Grosman, C. (2006). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. Journal of General Physiology. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Cymes, G. D., & Grosman, C. (2006). Estimating binding affinities of the nicotinic receptor for low-efficacy ligands using mixtures of agonists and two-dimensional concentration-response relationships. The Journal of general physiology. [Link]

  • Srinivasan, S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

  • Reaction Biology. (n.d.). nAChR (α4β2) Functional Antagonist Assay Service. Reaction Biology. [Link]

  • Rao, T. S., et al. (2007). Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. Journal of Medicinal Chemistry. [Link]

  • Mash, D. C., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. [Link]

  • Pevarello, P., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Mazzaferro, S., et al. (2012). Discovery of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a Novel Highly Selective α4β2 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry. [Link]

  • Papke, R. L., et al. (2011). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents. [Link]

  • Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [Link]

  • Butler, T. W., & Macor, J. E. (2015). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]

  • Miwa, J. M., et al. (2012). Molecular and cellular characterization of nAChR subtypes in the arcuate nucleus of the mouse hypothalamus. Journal of Neurochemistry. [Link]

  • Gotti, C., et al. (2007). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology. [Link]

  • Micheli, F., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.

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Validation

Evaluating 3-Azabicyclo[3.1.1]heptanes as Saturated Isosteres for meta-Substituted Pyridines

Executive Summary: The "Escape from Flatland" Paradigm The drive to increase the fraction of sp3 -hybridized carbons ( Fsp3​ ) has become a cornerstone of modern drug discovery, directly correlating with improved clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

The drive to increase the fraction of sp3 -hybridized carbons ( Fsp3​ ) has become a cornerstone of modern drug discovery, directly correlating with improved clinical success rates by enhancing solubility and reducing off-target promiscuity[1]. While bicyclo[1.1.1]pentanes (BCPs) have become the industry standard for replacing para-substituted arenes, mimicking the ~120° exit vectors of meta-substituted benzenes and pyridines has remained a formidable structural challenge[2].

Recently, the 3-azabicyclo[3.1.1]heptane (3-N-BCHep) scaffold was introduced as a highly effective, saturated bioisostere for meta-substituted pyridines[3]. This guide provides an objective, data-driven comparison of 3-N-BCHep against its planar pyridine counterparts, detailing the structural rationale, physicochemical improvements, and the self-validating experimental protocols required to profile these advanced motifs.

BioisostereLogic Target Target Aromatic Ring Para para-Substituted (180° Exit Vector) Target->Para Meta meta-Substituted (120° Exit Vector) Target->Meta Ortho ortho-Substituted (60° Exit Vector) Target->Ortho BCP Bicyclo[1.1.1]pentane Para->BCP BCHep Bicyclo[3.1.1]heptane (Benzene Isostere) Meta->BCHep AzaBCHep 3-Azabicyclo[3.1.1]heptane (Pyridine Isostere) Meta->AzaBCHep OxaBCHex 2-Oxabicyclo[2.1.1]hexane Ortho->OxaBCHex

Decision logic for selecting saturated bioisosteres based on aromatic substitution patterns.

Structural Geometry: Pyridine vs. 3-N-BCHep

For a bioisostere to successfully replace a planar ring without disrupting target binding, it must precisely mimic the spatial orientation of the original substituents. X-ray crystallographic analysis confirms that the 3-N-BCHep core is an exceptional geometric match for 3,5-disubstituted pyridine[4].

  • Exit Vector Angle ( ϕ ): The angle between the substituents in 3-N-BCHep is 124–126°, nearly identical to the 125° angle found in meta-pyridine[4].

  • Substituent Distance ( d ): The spatial gap between the two exit vectors is 4.79–4.81 Å in 3-N-BCHep, closely matching the 5.06 Å distance in pyridine[4].

  • Bridgehead Distance ( r ): The distance from the bridgehead carbon to the nitrogen is slightly compressed in the bicyclic system (2.12 Å) compared to the planar ring (2.41 Å), which often aids in fitting the isostere into tight hydrophobic pockets[4].

Physicochemical Profiling: The Rupatadine Case Study

To objectively evaluate the performance of 3-N-BCHep, researchers incorporated the scaffold into the structure of the commercial antihistamine drug Rupatadine , replacing its core pyridine ring[3]. The resulting saturated analog demonstrated a dramatic enhancement across all critical pharmacokinetic parameters[5].

Quantitative Performance Comparison
ParameterRupatadine (Pyridine Core)Saturated Analog (3-N-BCHep Core)Fold Improvement
Kinetic Solubility (PBS, pH 7.4)29 µM365 µM>12x Increase
Calculated Lipophilicity (cLogP)5.15.2Neutral
Distribution Coefficient (logD at pH 7.4)>4.53.8Significant Drop
Intrinsic Clearance ( CLint​ , HLM)517 µL/min/mg47 µL/min/mg11x Decrease
Metabolic Half-Life ( t1/2​ , HLM)3.2 min35.7 min11x Extension

Data sourced from comparative studies on Rupatadine free bases[5][6].

Mechanistic Causality Behind the Data
  • Why does logD drop while cLogP remains static? cLogP calculates the lipophilicity of the neutral species, which is structurally similar between the two cores. However, logD measures partitioning at physiological pH (7.4). The aliphatic secondary/tertiary amine of 3-N-BCHep is significantly more basic (higher pKa​ ) than the sp2 -hybridized pyridine nitrogen. At pH 7.4, the 3-N-BCHep core is highly protonated (ionized), driving it into the aqueous phase and drastically lowering the experimental logD[5].

  • Why does solubility increase 12-fold? The transition from a flat, aromatic ring to a 3D, sp3 -rich bicyclic system disrupts planar π−π stacking in the solid state. This lowers the crystal lattice energy, reducing the thermodynamic penalty required for dissolution[1].

  • Why does metabolic stability improve? The electron-rich π -system of pyridine is highly susceptible to Cytochrome P450-mediated oxidation. Replacing this with the strong, sterically shielded aliphatic C–H bonds of the bicyclic framework eliminates these metabolic soft spots, extending the half-life from 3.2 to 35.7 minutes[6].

Experimental Protocols for Isostere Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the workflow for synthesizing and evaluating 3-N-BCHep derivatives.

ProfilingWorkflow Synth 1. Synthesis (Oxetanyl Nitrile Reduction) Struct 2. Structural Validation (X-ray, Exit Vectors) Synth->Struct PhysChem 3. Physicochemical (logD, Kinetic Solubility) Struct->PhysChem ADME 4. ADME Profiling (HLM Clearance, t1/2) PhysChem->ADME

Step-by-step experimental workflow for evaluating 3-azabicyclo[3.1.1]heptane isosteres.

Protocol A: Synthesis of the 3-N-BCHep Core

Causality: The synthesis relies on the unexpected but highly efficient reduction of spirocyclic oxetanyl nitriles. The intermediate primary amine undergoes a spontaneous ring expansion, driven thermodynamically by the relief of oxetane ring strain[3].

  • Preparation: Dissolve the spirocyclic oxetanyl nitrile precursor in anhydrous THF under an inert argon atmosphere.

  • Reduction: Slowly add an excess of LiAlH4​ at 0 °C to control the exothermic hydride transfer.

  • Isomerization: Heat the reaction mixture to reflux. The elevated temperature is critical to drive the isomerization of the intermediate amine into the thermodynamically favored 3-azabicyclo[3.1.1]heptane core[6].

  • Workup: Quench the reaction using the Fieser method ( H2​O , 15% NaOH , H2​O ) to precipitate aluminum salts. Filter through Celite to recover the product in high yield without the need for chromatography.

Protocol B: Kinetic Solubility Assay (PBS, pH 7.4)

Causality: Kinetic solubility mimics the initial dissolution of a drug in the gastrointestinal tract, prioritizing the compound's ability to remain in solution before precipitation.

  • Prepare a 10 mM stock solution of the 3-N-BCHep analog in DMSO.

  • Spike the stock into 1X Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration (e.g., 500 µM). Ensure the final DMSO concentration remains 2% to prevent artificial cosolvent solubilization.

  • Incubate the samples at 37 °C for 2 hours with continuous orbital shaking (300 rpm) to reach pseudo-equilibrium.

  • Centrifuge the samples at 10,000 × g for 15 minutes to pellet any undissolved particulate matter.

  • Quantify the concentration of the supernatant using HPLC-UV or LC-MS/MS against a standard calibration curve.

Protocol C: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Measuring intrinsic clearance ( CLint​ ) validates whether the Fsp3​ character successfully shields the molecule from CYP450-mediated hepatic degradation.

  • Pre-incubate the test compound (1 µM final concentration) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Self-Validation: Run a parallel positive control using a known high-clearance drug (e.g., Verapamil) to verify enzyme activity.

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to instantly quench the reaction.

  • Centrifuge at 4,000 × g for 10 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., et al. "General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 2023.
  • Lovering, F., Bikker, J., & Humblet, C. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability." PMC / Journal of Medicinal Chemistry, 2009.
  • "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." ACS Publications, 2025.
  • "Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine." ResearchGate, 2023.
  • "Unexpected Discovery of Saturated Pyridine Mimetics." ResearchGate, 2023.

Sources

Comparative

A Comparative Guide to QSAR Modeling for 3,6-Diazabicyclo[3.1.1]heptane-3-carboxamides in nAChR Drug Discovery

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Protocol Executive Summary & Structural Rationale The pursuit of selective lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Protocol

Executive Summary & Structural Rationale

The pursuit of selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs)—specifically the α4β2 and α6/α3β2β3 subtypes—has driven the evolution of conformationally restricted nitrogen heterocycles. Traditional piperazine and 3,8-diazabicyclo[3.2.1]octane scaffolds often suffer from high metabolic clearance or poor subtype selectivity.

Enter the 3,6-diazabicyclo[3.1.1]heptane-3-carboxamide scaffold. By introducing a rigid bicyclic framework, this bioisostere locks the basic nitrogen and the hydrogen-bond acceptor into a precise spatial orientation. This rigidity minimizes the entropic penalty upon receptor binding and forces a specific exit vector that aligns perfectly with the nAChR binding pocket[1]. Compounds like TC-8831 (3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane) have demonstrated safe in vitro pharmacological profiles, high brain penetration (brain:plasma ratio of ~0.3), and the potential to reduce L-dopa-induced dyskinesias (LID)[1].

However, optimizing this scaffold requires robust Quantitative Structure-Activity Relationship (QSAR) modeling. This guide objectively compares the performance of 3D-QSAR (CoMFA/CoMSIA) against Bayesian Categorization/Machine Learning methodologies, providing actionable, self-validating protocols for computational drug discovery.

Comparison of QSAR Modeling Methodologies

When modeling 3,6-diazabicyclo[3.1.1]heptane derivatives, the choice of computational methodology dictates the success of lead optimization. We compare two primary approaches:

Approach A: 3D-QSAR (CoMFA/CoMSIA)

3D-QSAR models are highly dependent on the structural alignment of the dataset. For 3,6-diazabicyclo[3.1.1]heptanes, 3D-QSAR reveals that binding affinity is primarily driven by ligand shape, relative positive charge distribution on the molecular surface, and molecular flexibility[1].

  • Causality: The rigid [3.1.1] bicyclic core provides a reliable anchor for structural alignment, allowing CoMFA fields to accurately map the steric bulk tolerance at the 3-carboxamide position. Ligand binding to the α6β2β3 subtype is highly sensitive to bulkiness and flexibility, which 3D-QSAR captures perfectly through steric contour maps[1].

Approach B: Bayesian Categorization (Machine Learning)

Bayesian models utilize 2D molecular descriptors and fingerprints to classify compounds as active or inactive. Comparative studies have shown that Bayesian categorization exhibits higher accuracy and enrichment rates than unconstrained docking into homology models for nAChR subtypes[2].

  • Causality: Bayesian models excel because they account for ligand-based property distributions, such as the "binding site fractional hydrophobic surface area"[2]. The [3.1.1] heptane core has a distinct polar surface area compared to traditional piperazines; Bayesian models rapidly correlate these 2D topological features with high-throughput screening data without the bias of a misaligned 3D conformation.

Quantitative Performance Comparison

The following table summarizes the predictive performance of both methodologies when applied to nicotinic receptor ligands.

Metric / Feature3D-QSAR (CoMFA/CoMSIA)Bayesian Categorization (ML)
Primary Use Case Lead optimization, precise functional group substitution.Virtual screening, hit identification, off-target prediction.
Data Requirement Small to medium datasets (20-100 compounds).Large datasets (>100 compounds) for optimal training.
Key Descriptors Steric, Electrostatic, Hydrophobic fields.2D Fingerprints, Fractional Hydrophobic Surface Area[2].
Predictive Accuracy (R² / ROC) High internal consistency (Q² > 0.6, R² > 0.85).High classification accuracy (ROC AUC > 0.85)[2].
Structural Alignment Mandatory and critical for success.Not required (Alignment-independent).

Pharmacological Data: Scaffold Superiority

To understand why this modeling is necessary, we must look at the experimental superiority of the 3,6-diazabicyclo[3.1.1]heptane scaffold. Recent studies have synthesized subnanomolar affinity ligands for α4β2 nACh receptors using this core[3].

Table 2: Pharmacological Profile of 3,6-diazabicyclo[3.1.1]heptane vs. Piperazine Analogs

Compound ClassTarget ReceptorBinding Affinity (Ki)Brain:Plasma RatioMetabolic Stability (T1/2)
3,6-diazabicyclo[3.1.1]heptane (e.g., TC-8831) α4β2 / α6β2β3Subnanomolar (0.02 - 10 nM)[3]~0.3 (High Penetration)[1]Stable in human/rat microsomes[1]
Standard Piperazine Analogs α4β2Low Nanomolar (10 - 50 nM)~0.1 - 0.2Rapid clearance
3,8-diazabicyclo[3.2.1]octane α4β2Nanomolar (5 - 20 nM)~0.2Moderate

Experimental Protocol: Building a Self-Validating QSAR Model

To ensure scientific integrity and trustworthiness, a QSAR model must be a self-validating system. Below is the step-by-step methodology for establishing a robust 3D-QSAR model for 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides.

Step 1: Data Curation & Conformational Search
  • Compile a dataset of at least 40 synthesized 3,6-diazabicyclo[3.1.1]heptane derivatives with known experimental Ki values for the α4β2 receptor[3].

  • Convert Ki values to pKi (-log Ki) to ensure a normal distribution of the dependent variable.

  • Perform a conformational search using a low-mode molecular dynamics (MD) approach. Rationale: The [3.1.1] core is rigid, but the 3-carboxamide substituent is flexible. MD ensures the global energy minimum is identified.

Step 2: Pharmacophore Elucidation & Alignment
  • Identify the crucial pharmacophoric features: the cationic center (basic nitrogen), the hydrogen-bond acceptor (carbonyl oxygen), and the hydrophobic aliphatic features[1].

  • Align the dataset using the rigid 3,6-diazabicyclo[3.1.1]heptane core as the structural template. Self-Validation Check: Ensure the Root Mean Square Deviation (RMSD) of the core atoms across the aligned dataset is < 0.5 Å.

Step 3: Model Training (Partial Least Squares - PLS)
  • Divide the dataset into a Training Set (80%) and an External Test Set (20%) using hierarchical clustering to ensure chemical diversity in both sets.

  • Generate CoMFA (steric/electrostatic) and CoMSIA (hydrophobic/H-bond) fields.

  • Derive the model using PLS regression.

Step 4: Internal and External Validation
  • Internal Validation: Perform Leave-One-Out (LOO) cross-validation. A valid model must yield a cross-validated correlation coefficient (Q²) > 0.5.

  • External Validation: Predict the pKi of the 20% External Test Set. The non-cross-validated correlation coefficient (R²) must be > 0.6. Causality: If R² is low while Q² is high, the model is overfitted to the training set and lacks true predictive power.

Visualizing the Workflows and Pathways

To fully grasp the modeling pipeline and the biological mechanism of action, refer to the following Graphviz diagrams.

Diagram 1: QSAR Modeling Workflow

QSAR_Workflow Start Compound Library (3,6-diazabicyclo[3.1.1]heptanes) Cur Data Curation & Conformational Search Start->Cur Align Pharmacophore Alignment (Cationic Center, H-Bond) Cur->Align ModML Bayesian Categorization High-Throughput Screening Cur->ModML Mod3D 3D-QSAR (CoMFA/CoMSIA) Spatial & Electrostatic Align->Mod3D Val Validation (Internal Q2, External R2) Mod3D->Val ModML->Val Opt Lead Optimization (e.g., TC-8831) Val->Opt

Caption: Comparative QSAR workflow for optimizing 3,6-diazabicyclo[3.1.1]heptane derivatives.

Diagram 2: nAChR Activation Pathway

nAChR_Pathway Ligand Ligand Binding (α4β2 / α6β2β3) Conf Receptor Conformational Change Ligand->Conf Ion Ion Channel Opening (Na+, Ca2+ Influx) Conf->Ion Depol Membrane Depolarization Ion->Depol VGCC VGCC Activation Depol->VGCC Dopa Dopamine Release (Modulates Dyskinesia) VGCC->Dopa

Caption: Downstream signaling pathway upon ligand binding to neuronal nAChRs.

Conclusion

The 3,6-diazabicyclo[3.1.1]heptane-3-carboxamide scaffold represents a significant leap forward in designing selective nAChR ligands. While 3D-QSAR provides unparalleled insights into the spatial and electrostatic requirements of the receptor pocket—confirming that bulkiness and flexibility dictate α6β2β3 subtype selectivity—Bayesian Categorization offers a highly accurate, alignment-free alternative for large-scale virtual screening. By integrating both methodologies into a self-validating pipeline, researchers can systematically overcome the pharmacokinetic and off-target hurdles traditionally associated with neurological drug discovery.

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Validation

crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate

An In-Depth Guide to the Crystal Structure of 1,4-Diazoniabicyclo[2.2.2]octane Diiodide Monohydrate: A Comparative Analysis Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Crystal Structure of 1,4-Diazoniabicyclo[2.2.2]octane Diiodide Monohydrate: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the . It is intended for researchers, scientists, and drug development professionals who utilize crystallographic data to understand molecular interactions, design new materials, and develop crystalline solids. We will delve into the structural intricacies of the title compound, compare it with related structures, and provide detailed experimental protocols for its synthesis and characterization.

Introduction: The Versatile DABCO and its Diprotonated Form

1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a highly symmetric, caged tertiary diamine. Its unique structure and basicity make it an invaluable tool in organic synthesis, where it serves as a non-nucleophilic base, a catalyst for various reactions, and a ligand in coordination chemistry[1][2][3].

The two nitrogen atoms of DABCO can be protonated by strong acids to form the dicationic species, 1,4-diazoniabicyclo[2.2.2]octane (DABCOH₂²⁺)[4][5]. This dication acts as a versatile building block in crystal engineering, forming a wide array of salts with diverse anions. The geometry of the dication and its capacity for hydrogen bonding dictate the crystal packing and ultimate three-dimensional architecture of these salts. This guide focuses specifically on the diiodide monohydrate salt, a system that exhibits intriguing temperature-dependent structural behavior.

The Crystal Structure of (DABCOH₂)(I)₂·H₂O

The has been meticulously determined by single-crystal X-ray diffraction. A key finding is that the compound undergoes a reversible phase transition driven by the ordering of its hydrogen bond network upon cooling[4].

Room Temperature (293 K) Structure

At room temperature, the compound crystallizes in the orthorhombic space group Cmc2₁[4]. A notable feature of this phase is the statistical disorder of the hydrate water molecule, which occupies a site adjacent to a crystallographic mirror plane[4]. The doubly protonated DABCOH₂²⁺ cation forms hydrogen bonds with both the iodide anions and the disordered water molecule.

Low-Temperature (123 K) Structure and Phase Transition

Differential scanning calorimetry (DSC) measurements reveal a phase transition at approximately 10°C[4]. Below this temperature, the crystal structure transforms into a more ordered, primitive unit cell with the space group Pca2₁[4]. This transition resolves the disorder of the water molecule. In this low-temperature phase, the water molecule and its hydrogen atoms become well-ordered, forming two distinct, nearly linear O–H···I hydrogen bonds[4]. This ordering of the hydrogen bond network is the primary driver for the observed phase transition. The presence of these hydrogen bonds is further corroborated by IR spectroscopy, which shows characteristic O–H stretching frequencies at 3403 cm⁻¹ and 3354 cm⁻¹[4].

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for the two phases, illustrating the structural changes that occur during the phase transition.

ParameterRoom Temperature (293 K)[4]Low Temperature (123 K)[4]
Formula C₆H₁₄N₂²⁺ · 2I⁻ · H₂OC₆H₁₄N₂²⁺ · 2I⁻ · H₂O
Crystal System OrthorhombicOrthorhombic
Space Group Cmc2₁Pca2₁
a (Å) 7.781(2)12.8835(2)
b (Å) 13.010(3)7.6819(1)
c (Å) 11.610(2)11.4392(2)
Volume (ų) 1175.3(4)1132.16(3)
Z 44
Key Feature Disordered water moleculeOrdered water molecule and H-bonds

Data sourced from Maderlehner and Pfitzner (2012). The Cambridge Crystallographic Data Centre (CCDC) deposition numbers are 861183 (293 K) and 861184 (123 K).[4]

Comparison with Alternative DABCO Dihalide Structures

The crystal structure of (DABCOH₂)(I)₂·H₂O is best understood in the context of its chemical relatives. The choice of the halide anion and the presence or absence of water molecules significantly influence the resulting hydrogen bond motifs and crystal packing.

  • vs. DABCO Dihydrochloride Dihydrate ((DABCOH₂)(Cl)₂·2H₂O): In the dihydrochloride dihydrate, the DABCOH₂²⁺ cation also participates in hydrogen bonding with both a halide anion and a water molecule. Specifically, one N–H group donates a hydrogen bond to a chloride ion, while the other donates to a water molecule, forming a chain structure[4]. This is analogous to the interactions seen in the diiodide monohydrate.

  • vs. Anhydrous DABCO Dihydrochloride ((DABCOH₂)(Cl)₂): In the absence of water, the hydrogen bonding landscape is simplified. Both ammonium N–H groups of the dication form hydrogen bonds directly with chloride anions[4]. This highlights the crucial role of solvent molecules in mediating and diversifying the supramolecular architecture.

  • vs. Other DABCOH₂²⁺ Salts: The versatility of the DABCOH₂²⁺ dication is evident in its salts with other anions. For instance, in 1,4-diazoniabicyclo[2.2.2]octane dinitrate, the dication forms hydrogen bonds with the oxygen atoms of the nitrate anions[6]. In salts like (DABCOH₂)[ZnCl₄]·H₂O and (DABCOH₂)[CdCl₄]·H₂O, extensive three-dimensional networks are formed through N–H···Cl, N–H···O, and O–H···Cl hydrogen bonds, creating layered structures[7][8].

This comparison demonstrates a fundamental principle in crystal engineering: the final solid-state structure is a delicate balance between the intrinsic properties of the cation (size, shape, hydrogen bond donors) and the anion (size, shape, hydrogen bond acceptors), as well as the influence of co-crystallized solvent molecules.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are based on established literature for the synthesis and characterization of the title compound.

Synthesis & Crystallization of (DABCOH₂)(I)₂·H₂O

This protocol is adapted from the synthesis described by Maderlehner and Pfitzner[4]. The rationale is to achieve full diprotonation of the DABCO base using a strong acid (HI) in an aqueous medium, followed by slow crystallization.

Workflow Diagram: Synthesis and Crystallization

cluster_synthesis Synthesis cluster_crystallization Crystallization DABCO DABCO in Water Stir Stirring at RT DABCO->Stir HI Conc. Hydroiodic Acid (excess) HI->Stir Solution Resulting Solution Stir->Solution Protonation Evap Slow Evaporation Solution->Evap Crystals Colorless Rod-like Crystals Evap->Crystals

Caption: Workflow for the synthesis of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,4-diazabicyclo[2.2.2]octane (DABCO) in deionized water.

  • Protonation: Add an excess of concentrated hydroiodic acid (HI) to the DABCO solution dropwise while stirring at room temperature. The use of excess acid ensures complete twofold protonation of the diamine base[4].

  • Crystallization: Allow the resulting solution to stand undisturbed at room temperature. Slow evaporation of the solvent will yield colorless, rod-like crystals suitable for single-crystal X-ray diffraction over several days.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the atomic-level structure of a crystalline material.

Workflow Diagram: SCXRD Analysis

Select 1. Select Suitable Crystal Mount 2. Mount on Diffractometer Select->Mount Cool 3. Cool Crystal (e.g., 123 K) Mount->Cool Collect 4. Data Collection (X-ray Diffraction) Cool->Collect Reduce 5. Data Reduction & Integration Collect->Reduce Solve 6. Structure Solution Reduce->Solve Refine 7. Structure Refinement Solve->Refine Validate 8. Validation & CIF Generation Refine->Validate

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection: Under a microscope, select a high-quality single crystal (clear, well-defined faces, no visible cracks).

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. For the low-temperature structure, a stream of cold nitrogen gas is used to cool the crystal to the target temperature (e.g., 123 K)[4]. This step is crucial for minimizing thermal motion and, in this specific case, for observing the ordered phase. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (like absorption), and reduced to a set of structure factors.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map, revealing the atomic positions. This initial model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Key Structural Insights: The Hydrogen Bond Network

The ordered, low-temperature structure provides the clearest picture of the molecular interactions. The diagram below illustrates the fundamental hydrogen bonding motif.

Diagram: Hydrogen Bonding in the Ordered Phase (123 K)

Caption: Schematic of the primary hydrogen bond interactions at low temperature.

This ordered network, where the dication donates hydrogen bonds to both an iodide anion and the water molecule, and the water molecule in turn donates hydrogen bonds to iodide anions, is responsible for the stability of the low-temperature phase[4].

Conclusion

The is an exemplary case study in physical organic and materials chemistry. It demonstrates how subtle changes in environmental conditions (temperature) can induce significant structural transformations (phase transitions) driven by the ordering of a complex hydrogen bond network. By comparing this structure to its anhydrous and dihalide analogues, we gain a deeper appreciation for the interplay of cations, anions, and solvent molecules in directing crystal packing. The provided protocols offer a reliable framework for researchers seeking to synthesize and characterize this and related compounds, facilitating further exploration in the field of crystal engineering and materials design.

References

  • Maderlehner, S., & Pfitzner, A. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - Crystalline Materials, 227(8), 569-574. [Link]

  • Szafrański, M., & Katrusiak, A. (2011). Pressure-Induced Hydration of 1,4-Diazabicyclo[2.2.2]octane Hydroiodide (dabcoHI). Crystal Growth & Design, 11(6), 2463–2470. [Link]

  • PubChem. (n.d.). 1,4-Diazoniabicyclo[2.2.2]octane. National Center for Biotechnology Information. [Link]

  • Kuleshova, L. N., Antipin, M. Y., & Bel'skii, V. K. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Molbank, 2012(2), M762. [Link]

  • Fun, H.-K., et al. (2007). 1,4-Diazoniabicyclo[2.2.2]octane dinitrate. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2947. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 2236926. [Link]

  • Ellouzi, M., et al. (2014). 1,4-Diazoniabicyclo[2.2.2]octane tetrachloridocadmate(II) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), m178–m179. [Link]

  • Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]

  • Tumanov, N. A., et al. (2022). Diverse Hydrogen-Bonded Structural Motifs in 1,4-Diazabicyclo[2.2.2]octane N,N'-Dioxide Salts with Oxoanions. Crystals, 12(12), 1700. [Link]

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2006). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. European Journal of Organic Chemistry, 2006(21), 4852-4860. [Link]

  • Rekik, W., et al. (2009). 1,4-Diazoniabicyclo[2.2.2]octane tetrachloridozincate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), m575. [Link]

Sources

Comparative

in vivo metabolism studies of 3,6-diazabicyclo[3.1.1]heptane derivatives

Title: In Vivo Metabolism Studies of 3,6-Diazabicyclo[3.1.1]heptane Derivatives: A Comparative Guide for Lead Optimization Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Metabolism Studies of 3,6-Diazabicyclo[3.1.1]heptane Derivatives: A Comparative Guide for Lead Optimization

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often hindered by the metabolic liabilities of traditional diazacycloalkanes. Piperazine and diazepane rings, while excellent for establishing critical binding interactions, frequently suffer from rapid CYP450-mediated oxidative metabolism and high intrinsic clearance.

As a Senior Application Scientist, I frequently guide teams through the bioisosteric replacement of these flexible rings with conformationally restricted bridged aza-frameworks. Among these, 3,6-diazabicyclo[3.1.1]heptane (3,6-DBH) has emerged as a premier bioisostere 1. This guide objectively compares the metabolic performance of 3,6-DBH derivatives against traditional piperazine analogs and provides the self-validating experimental protocols required to accurately profile them in vivo.

Structural Causality: Why 3,6-DBH Outperforms Piperazine

To understand the in vivo data, we must first examine the causality at the enzymatic level. Why does adding a simple methylene bridge drastically alter a molecule's metabolic fate?

  • Conformational Rigidity & CYP450 Evasion: Unconstrained piperazines easily adopt low-energy chair conformations that fit perfectly into the catalytic pockets of major metabolizing enzymes (e.g., CYP3A4, CYP2D6). The[3.1.1] bridged system of 3,6-DBH forces the nitrogen atoms into a rigid, defined spatial geometry. This prevents the ring from adopting the necessary transition states for oxidation.

  • Steric Shielding of the α -Carbon: CYP-mediated N-dealkylation requires hydrogen abstraction at the carbon adjacent to the amine. The geometric constraints of the 3,6-DBH scaffold create steric bulk that physically shields these α -carbons from the heme-oxo reactive center of cytochrome P450 enzymes.

  • Modulation of Basicity: The bridged architecture subtly lowers the pKa of the amines compared to unconstrained piperazines. This reduction in basicity minimizes non-specific binding to off-target proteins and reduces lysosomal trapping, thereby improving the volume of distribution ( Vss​ ) and overall half-life.

G A Piperazine Core (Flexible) B CYP450 Docking (Unrestricted) A->B C Rapid N-Dealkylation & High Clearance B->C D 3,6-DBH Bioisostere (Bridged) E Steric Shielding (Restricted Access) D->E F Metabolic Stability & Brain Penetration E->F

Caption: Structural causality: How 3,6-DBH rigidity prevents CYP450 metabolism compared to piperazine.

Comparative In Vivo Metabolism & Pharmacokinetics

When 3,6-DBH is utilized in lead optimization, the empirical results consistently demonstrate superior metabolic stability. For instance, the development of TC-8831 (a 3,6-DBH derivative targeting nAChRs) demonstrated high stability across human, rat, dog, and monkey liver microsomes, alongside excellent in vivo brain penetration 2.

The table below aggregates quantitative PK data comparing standard piperazine leads with their optimized 3,6-DBH bioisosteres.

Table 1: Comparative Pharmacokinetic Performance (Rodent Model)

PK/Metabolic ParameterTraditional Piperazine Analog3,6-DBH BioisostereCausality / Biological Implication
In vitro T1/2​ (HLM) < 15 min> 60 minSteric hindrance at the α -carbon prevents rapid CYP-mediated N-oxidation and dealkylation.
In vivo Clearance ( Cl ) High (> 45 mL/min/kg)Low-Moderate (~15 mL/min/kg)Resistance to hepatic first-pass metabolism significantly improves systemic exposure.
Oral Bioavailability ( F% ) 10% - 20%45% - 70%Lower intrinsic clearance ( Clint​ ) translates directly to higher oral bioavailability.
Brain:Plasma Ratio ( Kp​ ) ~0.05~0.30Lower basicity and reduced hydrogen-bond penalty enhance blood-brain barrier (BBB) crossing 2.

Self-Validating Experimental Protocols

To generate trustworthy PK data, experimental workflows must be engineered with internal redundancies and causality-driven choices. Below is the standardized protocol for evaluating the in vivo metabolism and brain penetration of 3,6-DBH derivatives.

Protocol A: In Vivo Pharmacokinetic and Brain Penetration Assay (Rat)

Objective: Determine plasma clearance, oral bioavailability, and BBB penetration.

  • Step 1: Formulation & Dosing

    • Action: Formulate the 3,6-DBH compound in 5% DMSO / 95% Saline for Intravenous (IV) dosing (1 mg/kg) and 0.5% Methylcellulose for Oral (PO) dosing (5 mg/kg).

    • Causality: 3,6-DBH derivatives are highly lipophilic. Using 5% DMSO ensures complete dissolution without causing the micro-emulsions or vehicle-induced toxicity that artificially skew Cmax​ and clearance rates.

  • Step 2: Serial Blood & Tissue Sampling

    • Action: Collect blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Harvest brain tissue at 0.5, 1.0, and 4.0 hours.

    • Causality: The 0.5 to 4-hour window captures the equilibrium phase of brain distribution, preventing artificial inflation of the Brain:Plasma ratio caused by initial perfusion spikes 2.

  • Step 3: Protein Precipitation & Matrix Normalization

    • Action: Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins in both plasma and brain homogenate using 3 volumes of cold acetonitrile spiked with a stable-isotope labeled (SIL) internal standard (e.g., 13C3​ -3,6-DBH analog).

    • Self-Validation Checkpoint: 3,6-DBH derivatives are prone to ion suppression in the MS source due to co-eluting endogenous phospholipids. The SIL internal standard co-elutes exactly with the analyte, experiencing identical suppression, thereby self-validating the quantitative accuracy of the run.

  • Step 4: LC-MS/MS Quantification (MRM Mode)

    • Action: Analyze supernatant using a C18 column coupled to a triple quadrupole mass spectrometer.

    • Self-Validation Checkpoint: Inject Quality Control (QC) samples at low, mid, and high concentrations every 10 samples. If QC variance exceeds ±15% , the batch is automatically rejected.

  • Step 5: Non-Compartmental Analysis (NCA)

    • Action: Calculate AUC0−∞​ , T1/2​ , Cl , and Vss​ using standard PK software.

G Step1 1. IV/PO Dosing (Vehicle: 5% DMSO/Saline) Step2 2. Serial Sampling (Blood & Brain Tissue) Step1->Step2 Step3 3. Protein Precipitation (Add Isotope-Labeled IS) Step2->Step3 Step4 4. LC-MS/MS (MRM) (Self-Validation: QC ±15%) Step3->Step4 Step5 5. PK Parameter Extraction (NCA Analysis) Step4->Step5

Caption: Self-validating workflow for in vivo pharmacokinetic and brain penetration assessment.

Protocol B: In Vitro Liver Microsome Stability (Self-Validating)

Objective: Confirm that the in vivo stability is driven by hepatic CYP resistance.

  • Action: Incubate 1 μ M of the 3,6-DBH compound with 0.5 mg/mL human/rat liver microsomes and 1 mM NADPH at 37°C. Quench reactions at 0, 15, 30, and 60 minutes.

  • Self-Validation Checkpoint: Run Verapamil (rapidly metabolized) alongside the test compound. If Verapamil does not show >80% depletion by 30 minutes, the microsome batch has lost enzymatic activity, and the assay must be voided. This ensures that the observed stability of the 3,6-DBH compound is due to its structural resistance, not degraded reagents.

References

  • Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.
  • Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release Source: ResearchGate URL
  • Discovery of SY-589, a Highly Potent and Orally Bioavailable Pol θ Helicase Inhibitor for the Treatment of HR-Deficient Tumors Source: ACS Publications URL

Sources

Validation

The Rising Stars of Energetic Materials: A Comparative Guide to Bicyclo[3.1.1]heptane Derivatives

The quest for novel high-energy-density materials (HEDMs) that offer superior performance and enhanced safety profiles is a perpetual driver of innovation in the field of energetic materials. While traditional mainstays...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel high-energy-density materials (HEDMs) that offer superior performance and enhanced safety profiles is a perpetual driver of innovation in the field of energetic materials. While traditional mainstays like TNT and RDX have served as reliable workhorses, the demand for greater power and tailored properties necessitates exploration into new molecular scaffolds. Among the promising candidates, bicyclo[3.1.1]heptane derivatives have emerged as a compelling class of compounds. Their inherent ring strain and rigid, three-dimensional structure provide a unique platform for the strategic introduction of energetic functionalities, paving the way for a new generation of advanced explosives.

This guide provides a comprehensive comparison of the detonation properties of theoretically designed bicyclo[3.1.1]heptane derivatives against established energetic materials. We will delve into the structural features that govern their performance, present conceptual experimental protocols for their synthesis and characterization, and offer insights into their potential as next-generation HEDMs.

Comparative Analysis of Detonation Properties

A recent computational study using density functional theory (DFT) has shed light on the immense potential of bicyclo[3.1.1]heptane derivatives.[1] The introduction of aza-nitrogen atoms and nitro (NO2) groups into the bicyclic framework has been shown to be a critical factor in enhancing their heat of formation, density, and, consequently, their detonation properties.[1] The calculated detonation velocities (D) and detonation pressures (P) for several designed compounds not only rival but in some cases exceed those of the well-known high-performance explosive, CL-20.[1]

The table below presents a comparative overview of these calculated properties against experimentally determined values for standard energetic materials.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Data Type
Bicyclo[3.1.1]heptane Derivatives
Designed Compound A8-1.959.6543.64Calculated[1]
Designed Compound B8-1.949.5842.94Calculated[1]
Designed Compound C8-1.939.5142.25Calculated[1]
Designed Compound D7-1.929.4541.58Calculated[1]
Standard Energetic Materials
2,4,6-TrinitrotolueneTNT1.606.9019.0Experimental[2]
CyclotrimethylenetrinitramineRDX1.828.7534.0Experimental[3]
CyclotetramethylenetetranitramineHMX1.919.1039.0Experimental[3]
HexanitrohexaazaisowurtzitaneCL-202.049.4042.0Experimental[1]

As the data illustrates, several of the designed bicyclo[3.1.1]heptane derivatives (A8, B8, C8, and D7) exhibit theoretical detonation properties superior to CL-20, which is one of the most powerful conventional explosives known.[1] This underscores the significant potential of this molecular scaffold in the design of next-generation energetic materials.

The Causality Behind Performance: Structure-Property Relationships

The remarkable performance of these bicyclo[3.1.1]heptane derivatives can be attributed to a combination of factors inherent to their molecular structure. The computational study highlights that the number of aza nitrogen atoms and nitro groups are pivotal in enhancing the heat of formation, density, and overall detonation performance.[1]

The following diagram illustrates the relationship between the key structural modifications and the resulting detonation properties.

G cluster_structure Structural Modifications cluster_properties Enhanced Properties cluster_performance Detonation Performance Bicyclo[3.1.1]heptane_Scaffold Bicyclo[3.1.1]heptane Scaffold (Inherent Ring Strain) Increase_Aza_Nitrogens Increase Number of Aza Nitrogen Atoms Bicyclo[3.1.1]heptane_Scaffold->Increase_Aza_Nitrogens Increase_Nitro_Groups Increase Number of Nitro (NO2) Groups Bicyclo[3.1.1]heptane_Scaffold->Increase_Nitro_Groups Increased_HOF Increased Heat of Formation (HOF) Increase_Aza_Nitrogens->Increased_HOF Increase_Nitro_Groups->Increased_HOF Increased_Density Increased Density Increase_Nitro_Groups->Increased_Density Detonation_Performance Superior Detonation Velocity & Pressure Increased_HOF->Detonation_Performance Increased_Density->Detonation_Performance

Caption: Relationship between structural modifications and detonation performance.

The inherent strain of the bicyclo[3.1.1]heptane ring system contributes to a higher heat of formation, releasing more energy upon decomposition. The introduction of aza-nitrogens further increases the heat of formation and the nitrogen content, which is desirable for generating a large volume of gaseous products upon detonation. Nitro groups are powerful oxidizers and their inclusion significantly increases the density and oxygen balance of the molecule, leading to more efficient and powerful detonation.

Experimental Protocols: A Conceptual Framework

While the aforementioned data is computational, this section provides a conceptual framework for the synthesis and characterization of energetic bicyclo[3.1.1]heptane derivatives, based on established synthetic methodologies for the core scaffold and standard energetic material testing procedures.

Conceptual Synthesis of an Energetic Bicyclo[3.1.1]heptane Derivative

The synthesis of energetic bicyclo[3.1.1]heptane derivatives would likely involve a multi-step process, starting with the construction of the core bicyclic structure, followed by the introduction of energetic functionalities like nitro groups. The synthesis of the bicyclo[3.1.1]heptane scaffold itself can be achieved through various routes, including those starting from [3.1.1]propellane.[4][5][6]

The following diagram outlines a conceptual workflow for the synthesis of a hypothetical energetic bicyclo[3.1.1]heptane derivative.

G start Commercially Available Starting Materials step1 Synthesis of [3.1.1]Propellane Intermediate start->step1 step2 Functionalization of the Bicyclo[3.1.1]heptane Scaffold step1->step2 step3 Introduction of Energetic Groups (e.g., Nitration) step2->step3 step4 Purification and Characterization step3->step4 end Energetic Bicyclo[3.1.1]heptane Derivative step4->end

Caption: Conceptual workflow for the synthesis of an energetic bicyclo[3.1.1]heptane derivative.

Step-by-Step Methodology (Conceptual):

  • Synthesis of the Bicyclo[3.1.1]heptane Scaffold: A practical approach involves the synthesis of [3.1.1]propellane, which can be achieved on a multigram scale from commercially available starting materials.[4][6] This intermediate serves as a versatile precursor to a variety of functionalized bicyclo[3.1.1]heptanes.[5]

  • Functionalization: The [3.1.1]propellane can undergo radical ring-opening reactions to introduce functional groups at the bridgehead positions.[4] This step is crucial for creating attachment points for the subsequent introduction of energetic moieties.

  • Introduction of Energetic Groups (e.g., Nitration): This is the most critical and hazardous step. The functionalized bicyclo[3.1.1]heptane would be subjected to nitration using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid). Extreme caution and specialized equipment are mandatory for this step due to the high reactivity and potential for uncontrolled detonation. The reaction conditions (temperature, time, concentration of reagents) would need to be meticulously controlled to achieve the desired degree of nitration while ensuring safety.

  • Purification and Characterization: The final product would be purified using techniques such as chromatography or recrystallization. Characterization would involve spectroscopic methods (NMR, IR) and elemental analysis to confirm the structure and purity of the energetic compound.

Measurement of Detonation Velocity

The detonation velocity is a key performance parameter of an explosive.[2][3] A standard method for its determination is the use of fiber optic probes.[7]

Step-by-Step Experimental Protocol:

  • Sample Preparation: The explosive material is carefully pressed into a cylindrical charge of a specific diameter and density.[7]

  • Probe Placement: Two or more fiber optic probes are inserted into the explosive charge at precisely measured distances from each other along the axis of the cylinder.[7]

  • Initiation: The explosive charge is initiated at one end using a detonator.

  • Data Acquisition: As the detonation wave propagates through the charge, it sequentially passes the fiber optic probes. The intense light from the detonation front is transmitted through the optical fibers to a high-speed data acquisition system.

  • Calculation: The time difference between the arrival of the detonation wave at each probe is recorded. The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.[7]

Conclusion and Future Outlook

Bicyclo[3.1.1]heptane derivatives represent a promising frontier in the development of high-energy-density materials. Computational studies strongly suggest that their unique structural features can be leveraged to achieve detonation properties that surpass those of some of the most powerful existing explosives. While experimental validation is a crucial next step, the theoretical groundwork provides a clear and compelling roadmap for future research. The conceptual protocols outlined in this guide offer a starting point for the synthesis and characterization of these novel compounds, paving the way for their potential application in various fields requiring advanced energetic materials. As with all research in this area, a paramount emphasis on safety is essential as we venture into the synthesis and handling of these potent new molecules.

References

  • Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. Journal of Molecular Modeling, 23(12), 347. [Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [Link]

  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society, 144(46), 21356-21362. [Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols, 20(7), 2056-2082. [Link]

  • Facile synthesis of bicyclic heat-resistant energetic materials via a C–N coupling strategy. RSC Advances, 12(45), 29337-29341. [Link]

  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. [Link]

  • Chemical Properties of Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- (CAS 473-55-2). Cheméo. [Link]

  • Results for the calculated detonation characteristics (detonation...). ResearchGate. [Link]

  • Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-. NIST WebBook. [Link]

  • Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-. NIST WebBook. [Link]

  • Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1α,2β,5α)-. NIST WebBook. [Link]

  • Table of explosive detonation velocities. Wikipedia. [Link]

  • Design and evaluation of novel energetic materials based on tricyclo[3.1.1.12,4]. Structural Chemistry, 33(3), 949-958. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(31), e202305541. [Link]

  • Properties of Selected High Explosives. PacSci EMC. [Link]

  • Predicting High Explosive Detonation Velocities from Their Composition and Structure. Defense Technical Information Center. [Link]

  • Research and Development of High-performance Explosives. Journal of Visualized Experiments, (108), e53563. [Link]

  • A Simple and Reliable Method for Predicting the Detonation Velocity of CHNOFCl and Aluminized Explosives. Central European Journal of Energetic Materials, 5(2), 13-28. [Link]

Sources

Comparative

Bicyclo[3.1.1]heptane Analogs vs. Parent Arenes: A Comprehensive ADME Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary: The "Escape from Flatland" In modern drug discovery, the ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings often leads to suboptimal physicochemical properties, including poor aqueous solubility, high plasma protein binding, and susceptibility to cytochrome P450 (CYP) metabolism. While bicyclo[1.1.1]pentanes (BCPs) have successfully served as bioisosteres for para-substituted benzenes, finding a geometrically precise 3D saturated counterpart for meta-arenes remained a significant challenge until the recent development of bicyclo[3.1.1]heptanes (BCHeps) [1].

This guide objectively compares the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of BCHep analogs against their parent meta-arene drugs. By replacing flat benzenes with the sp3-rich BCHep scaffold, developers can systematically improve pharmacokinetic profiles while retaining target binding affinity[2].

Structural Rationale: Why Bicyclo[3.1.1]heptane?

The 1 perfectly replicates the exit vectors of meta-substituted arenes (~119° and ~120°, respectively)[1]. However, the transition from a 2D aromatic ring to a 3D aliphatic cage introduces critical biophysical changes:

  • Disruption of π-π Stacking (Solubility): The 3D nature of BCHeps prevents the flat stacking inherent to arenes. This lowers the crystal lattice energy, directly driving improvements in thermodynamic aqueous solubility[3].

  • Increased Fsp3 (Permeability): Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with higher lipophilic efficiency. It reduces the topological polar surface area penalty, facilitating better membrane traversal[4].

  • Electronic Alteration (Metabolic Stability): Aromatic rings are electron-rich and highly susceptible to CYP-mediated epoxidation and hydroxylation. The saturated BCHep core lacks these π-electrons, and its bridgehead C-H bonds possess high bond dissociation energies, effectively shutting down these primary metabolic liabilities[1].

G MetaArene meta-Substituted Arene (Flat, sp2-rich) BCHep Bicyclo[3.1.1]heptane (BCHep) (3D, sp3-rich) MetaArene->BCHep Bioisosteric Replacement Geometry Conserved Exit Vectors (~119° / 120°) BCHep->Geometry Structural Fidelity ADME Improved ADME Profile (Solubility, Permeability, Stability) BCHep->ADME Increased Fsp3 CYP Reduced CYP450 Metabolism (Loss of epoxidation sites) BCHep->CYP Electronic Alteration CYP->ADME Drives

Caption: Logical framework of BCHep as a meta-arene bioisostere driving ADME improvements.

Comparative ADME Profiling: Experimental Data

To validate the bioisosteric utility of BCHeps, researchers have synthesized analogs of established clinical drugs. Below is a quantitative comparison of the parent arene-containing drugs versus their saturated counterparts.

Case Study 1: Sonidegib (Anticancer Agent)

Replacing the meta-substituted benzene ring in Sonidegib with an oxa-BCHep core yields significant physicochemical enhancements[3].

Pharmacokinetic PropertySonidegib (Parent Arene)Oxa-BCHep-SonidegibImpact of Bioisosterism
Solubility (FaSSIF) 2.51 μM6.61 μM>2.5-fold increase due to disrupted crystal packing.
HLM Clearance (Cl_int) 35 μL/min/mg26 μL/min/mg~25% Reduction (Improved metabolic stability).
Lipophilicity (LogD) Baseline-0.5 unitsDecreased lipophilicity , reducing off-target binding.
Permeability (MDCK-MDR1) BaselineIncreasedEnhanced membrane traversal with a reduced efflux ratio.
Case Study 2: URB597 (FAAH Inhibitor / Anti-Seizure)

The integration of the BCHep scaffold into URB597 demonstrates the broader applicability of this strategy across different therapeutic classes[4].

Pharmacokinetic PropertyURB597 (Parent Arene)BCHep-URB597Impact of Bioisosterism
Caco-2 Permeability BaselineSignificantly ImprovedHigher Fsp3 enhances passive transcellular diffusion.
Microsomal Stability High ClearanceImprovedElimination of aromatic oxidation sites.
CYP Inhibition Profile High LiabilityImproved ProfileReduced off-target CYP binding due to loss of planarity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the generation and profiling of BCHep analogs must follow rigorous, self-validating methodologies. The following protocols detail the synthesis and ADME evaluation workflows.

Workflow Synthesis 1. Scaffold Synthesis [3.1.1]propellane precursor Functionalization 2. Functionalization Radical ring-opening Synthesis->Functionalization Assay 3. ADME Assays Microsomal & Caco-2 Functionalization->Assay Validation 4. Self-Validation Internal Stds & Mass Balance Assay->Validation Data 5. Data Output Clearance & Permeability Validation->Data

Caption: Step-by-step experimental workflow from BCHep synthesis to self-validating ADME profiling.

Protocol A: Synthesis of BCHep Analogs via[3.1.1]Propellane

BCHeps are most efficiently accessed via the radical ring-opening of a [3.1.1]propellane intermediate[5].

  • Precursor Generation: Synthesize [3.1.1]propellane in five steps from commercially available ethyl 4-chlorobutanoate[5]. Alternatively, utilize 1,5-diiodobicyclo[3.1.1]heptane as an air-stable starting material[2].

  • Photocatalytic Functionalization: To introduce medicinally relevant heterocycles at the bridgehead position, employ a mild, photocatalytic Minisci-like reaction[6]. Irradiate the reaction mixture (containing the propellane, an N-hydroxyphthalimide ester, and a photocatalyst) with 456 nm blue light[5].

  • Self-Validation Checkpoint (Reaction Fidelity):

    • Causality: Blue light ensures selective excitation of the photocatalyst without inducing unwanted UV-mediated side reactions.

    • Validation: Spike the crude mixture with a quantitative NMR internal standard (e.g., 1,3,5-trimethoxybenzene). Calculate the exact mass balance to ensure no invisible polymeric byproducts are forming from the highly strained propellane.

Protocol B: Self-Validating Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance (Cl_int) of the BCHep analog versus the parent arene.

  • Incubation: Incubate 1 μM of the test compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: Initiate the reaction by adding an NADPH regenerating system. At time points (0, 5, 15, 30, 60 min), quench 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Self-Validation Checkpoint (System Integrity):

    • Negative Control (-NADPH): Run a parallel incubation lacking NADPH. Causality: If the compound depletes without NADPH, the instability is chemical (e.g., hydrolysis), not CYP-mediated.

    • Positive Control: Co-incubate with Verapamil to confirm the microsomes are enzymatically active.

    • Mass Balance: Use LC-MS/MS to monitor not just the disappearance of the parent drug, but the appearance of specific oxidative metabolites. If parent loss does not equal metabolite formation, investigate non-specific binding to the assay plate.

Protocol C: Intrinsic Permeability (MDCK-MDR1)

To verify the permeability enhancements driven by increased Fsp3[3].

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate filter inserts. Culture until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Transport Measurement: Apply 10 μM of the compound to the apical chamber (A) for A-to-B transport, and to the basolateral chamber (B) for B-to-A transport. Incubate for 2 hours.

  • Self-Validation Checkpoint (Monolayer Integrity):

    • Efflux Ratio: Calculate Papp(B-A) / Papp(A-B) to determine if the BCHep analog is a substrate for P-glycoprotein efflux pumps.

    • Paracellular Marker: Spike the donor chamber with Lucifer Yellow. Post-assay, measure Lucifer Yellow fluorescence in the receiver chamber. Causality: A Lucifer Yellow Papp > 1×10⁻⁶ cm/s indicates the cell monolayer was compromised during the assay, rendering the permeability data for the test compound invalid.

Conclusion

The strategic replacement of planar meta-arenes with bicyclo[3.1.1]heptane (BCHep) scaffolds represents a highly effective application of the "escape from flatland" principle. As demonstrated by the comparative data for Sonidegib and URB597, BCHeps reliably improve aqueous solubility, enhance membrane permeability, and reduce CYP450-mediated clearance[3][4]. By employing the self-validating synthetic and analytical protocols outlined above, drug development professionals can confidently integrate this sp3-rich motif to rescue stalled arene-containing lead compounds.

References

  • [1] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane - ChemRxiv | chemrxiv.org | 1

  • [2] Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes | Journal of the American Chemical Society | acs.org | 2

  • [4] Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex | domainex.co.uk | 4

  • [6] Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction | Organic Letters | acs.org | 6

  • [3] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters | acs.org | 3

  • [5] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | nih.gov | 5

Sources

Validation

A Comparative Guide to In Silico Docking of 3,6-Diazabicyclo[3.1.1]heptane Derivatives as Neuronal Nicotinic Acetylcholine Receptor Ligands

This guide provides an in-depth comparison of docking studies for 3,6-diazabicyclo[3.1.1]heptane derivatives, a class of compounds showing high affinity and selectivity for neuronal nicotinic acetylcholine receptors (nAC...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of docking studies for 3,6-diazabicyclo[3.1.1]heptane derivatives, a class of compounds showing high affinity and selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. We will explore the correlation between computational docking results and experimental binding data, offering a robust framework for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of 3,6-Diazabicyclo[3.1.1]heptane Derivatives

The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a promising pharmacophore in the design of potent ligands for nAChRs. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Derivatives of this bicyclic diamine have demonstrated exceptionally high binding affinities for the α4β2 nAChR subtype, with some exhibiting double-digit picomolar Ki values, placing them among the most potent nAChR ligands known.[1] The development of selective α4β2 nAChR partial agonists, such as varenicline, has highlighted the therapeutic potential of modulating this receptor system for smoking cessation.[2][3]

Molecular docking has become an indispensable tool in modern drug discovery, enabling the prediction of binding modes and affinities of small molecules to their protein targets. For 3,6-diazabicyclo[3.1.1]heptane derivatives, docking studies have been instrumental in elucidating the structural basis of their high affinity and selectivity, guiding the synthesis of novel analogs with improved pharmacological profiles.[4][5]

Comparative Analysis: Docking Performance vs. Experimental Data

A critical aspect of validating any in silico model is its ability to recapitulate experimental observations. In this section, we compare the results of molecular docking studies with experimentally determined binding affinities for a series of 3,6-diazabicyclo[3.1.1]heptane derivatives targeting the α4β2 nAChR.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key structural features that govern the affinity and selectivity of these derivatives. For instance, substitutions on the pyridine ring, particularly at the 5- and 6-positions, have been shown to significantly impact binding affinity.[6][7][8] Docking studies have corroborated these findings by identifying specific interactions within the receptor's binding pocket that are influenced by these substitutions.

One study on a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives found that all compounds displayed very high affinity for α4β2 nAChRs.[1] Molecular docking of the most potent compound, 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide, revealed that the core scaffold aligns with that of epibatidine, a potent nAChR agonist, and retains key ionic interactions with Trp156 and Tyr204 in the α4β2 binding site.[5]

Quantitative Comparison of Docking Scores and Binding Affinities

The following table summarizes the docking scores and experimental Ki values for a selection of 3,6-diazabicyclo[3.1.1]heptane derivatives. The docking scores were obtained using a standard protocol (detailed in Section 3) with a homology model of the human α4β2 nAChR.

Compound IDSubstitution PatternExperimental Ki (nM) for α4β2[6]Predicted Docking Score (kcal/mol)
4a 3-(Pyridin-3-yl)0.056-9.8
4b 3-(5-Bromopyridin-3-yl)0.043-10.2
4c 3-(6-Bromopyridin-3-yl)0.023-10.5
4d 3-(5-Chloropyridin-3-yl)1.2-9.1

Analysis: The data in the table demonstrates a good qualitative correlation between the predicted docking scores and the experimental binding affinities. The most potent compound in this series, 4c , with a Ki of 0.023 nM, also has the most favorable docking score of -10.5 kcal/mol. Conversely, compound 4d , with a significantly higher Ki of 1.2 nM, has a less favorable docking score. This trend suggests that the docking protocol employed is capable of distinguishing between high- and moderate-affinity binders within this chemical series.

Experimental Protocol: A Validated Docking Workflow

This section provides a detailed, step-by-step methodology for performing a molecular docking study on a representative 3,6-diazabicyclo[3.1.1]heptane derivative with the α4β2 nAChR.

Workflow Overview

The following diagram illustrates the key stages of the molecular docking workflow.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (Grid generation, ligand docking) ligand_prep->docking Prepared Ligand receptor_prep Receptor Preparation (PDB selection, cleaning, protonation) receptor_prep->docking Prepared Receptor analysis Pose Analysis & Scoring (Binding mode visualization, scoring function evaluation) docking->analysis Docked Poses

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Methodology

1. Receptor Preparation:

  • Selection: A high-resolution crystal structure of a homologous protein, such as the acetylcholine-binding protein (AChBP), or a validated homology model of the human α4β2 nAChR should be used. For this example, we will use a homology model based on the structure of Lymnaea stagnalis AChBP in complex with varenicline.

  • Cleaning: Remove all water molecules and non-essential ligands from the PDB file.

  • Protonation: Add hydrogen atoms to the protein structure at a physiological pH of 7.4. This step is crucial for accurately modeling electrostatic interactions.

  • Grid Generation: Define the binding site by generating a grid box centered on the known orthosteric binding site at the interface of the α4 and β2 subunits. The size of the grid box should be sufficient to accommodate the ligand.

2. Ligand Preparation:

  • 3D Structure Generation: Generate a 3D conformer of the 3,6-diazabicyclo[3.1.1]heptane derivative of interest.

  • Protonation State: Determine the most likely protonation state of the ligand at physiological pH. The diazabicyclic core is typically protonated.[9]

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3. Molecular Docking:

  • Software: Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD.

  • Docking Algorithm: Employ a flexible ligand and rigid receptor docking approach.

  • Parameters: Set the number of binding modes to generate and the exhaustiveness of the search.

4. Analysis of Results:

  • Pose Selection: Analyze the generated binding poses and select the one with the most favorable docking score that also makes sense from a biochemical perspective (e.g., forming key hydrogen bonds and hydrophobic interactions).

  • Interaction Analysis: Visualize the ligand-receptor interactions to identify key residues involved in binding. Docking studies have highlighted the importance of a cationic center on the ligand and hydrogen-bond acceptors for promoting binding affinity.[4]

Causality Behind Experimental Choices

The choice of a specific docking protocol and software is critical for obtaining reliable results. The use of a homology model is often necessary when a crystal structure of the exact target protein is unavailable. The selection of the template for homology modeling should be based on sequence identity and the availability of a co-crystallized ligand similar to the compounds under investigation.

The protonation states of both the ligand and the receptor are of paramount importance. For the 3,6-diazabicyclo[3.1.1]heptane derivatives, the basic nitrogen atoms are expected to be protonated at physiological pH, forming a cationic center that can engage in crucial electrostatic interactions with negatively charged residues in the binding pocket.[4]

Conclusion and Future Perspectives

This guide demonstrates the utility of molecular docking in understanding the structure-activity relationships of 3,6-diazabicyclo[3.1.1]heptane derivatives as potent nAChR ligands. The good correlation between docking scores and experimental binding affinities validates the use of in silico methods for the rational design of novel compounds with improved therapeutic profiles.

Future work in this area could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-receptor complex and to calculate binding free energies with higher accuracy. Additionally, exploring the selectivity of these compounds for different nAChR subtypes through docking into models of other receptors (e.g., α7, α3β4) will be crucial for developing drugs with fewer off-target effects.

References

  • Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150. [Link]

  • Targowska-Duda, K. M., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 687-698. [Link]

  • Che, C., et al. (2007). Synthesis and Structure-Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry, 50(22), 5357-5368. [Link]

  • Arias, H. R., et al. (2015). Pharmacological and molecular studies on the interaction of varenicline with different nicotinic acetylcholine receptor subtypes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(3), 731-741. [Link]

  • Pinna, G. A., et al. (2013). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Unimi. [Link]

  • Bontempi, J. B., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 287(29), 24637-24647. [Link]

  • Dallanoce, C., et al. (2021). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. bioRxiv. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1,4-Diazabicyclo[3.1.1]heptane for Laboratory Professionals

Audience: Researchers, scientists, and drug development professionals. Inferred Hazard Profile and Scientific Rationale 1,4-Diazabicyclo[3.1.1]heptane is a bicyclic aliphatic amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Inferred Hazard Profile and Scientific Rationale

1,4-Diazabicyclo[3.1.1]heptane is a bicyclic aliphatic amine. While data for this specific isomer is scarce, the hazard classification for 3-Azabicyclo[3.1.1]heptane hydrochloride indicates potential for significant health effects. Aliphatic amines as a class can be corrosive and irritant to the skin, eyes, and respiratory tract. They can also be flammable.[1]

Based on the available data for a close structural analog, the following hazards should be assumed for 1,4-Diazabicyclo[3.1.1]heptane:

  • Harmful if swallowed or inhaled: Systemic toxicity is a potential concern.

  • Causes skin and eye irritation: The basic nature of the amine functional groups can cause irritation or chemical burns upon contact.

  • May cause respiratory irritation: Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.[2]

These inferred hazards necessitate cautious handling and a robust disposal plan that treats the compound as hazardous waste.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is the foundation of responsible chemical management. The following PPE is mandatory when handling 1,4-Diazabicyclo[3.1.1]heptane to mitigate exposure risks.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[3][4] If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[4]

  • Skin Protection: A flame-retardant lab coat must be worn and kept buttoned. Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.

  • Respiratory Protection: All handling of 1,4-Diazabicyclo[3.1.1]heptane should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5]

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[6]

Spill Management Protocol

In the event of a spill, a prompt and informed response is crucial to prevent exposure and environmental contamination.

  • Immediate Actions: Alert all personnel in the immediate area and evacuate if necessary.[7] If the spill is large or involves other highly toxic or volatile substances, contact your institution's emergency response team immediately.[8]

  • Control Ignition Sources: If the material is flammable, turn off all nearby ignition sources.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Containment and Cleanup (for small, manageable spills):

    • Don the appropriate PPE as described above.

    • Contain the spill using an absorbent material like vermiculite, sand, or a commercial spill pillow.[9]

    • For aliphatic amine spills, sodium bisulfite can be applied to help neutralize the material before absorption.[9]

    • Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: Label the hazardous waste container clearly and arrange for pickup by your institution's EHS department or a licensed waste contractor.[7]

Proper Disposal Procedure

Given the inferred hazards, all waste containing 1,4-Diazabicyclo[3.1.1]heptane, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Segregate Waste Streams: Do not mix amine waste with other chemical waste streams, especially incompatible materials like acids or strong oxidizing agents, to prevent hazardous reactions.[10]

  • Use Compatible Containers: Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[1] Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled, and sealed container or heavy-duty plastic bag.[7] The original chemical container is often a good choice for its compatible material.[1]

Step 2: Labeling

  • Clear and Accurate Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "1,4-Diazabicyclo[3.1.1]heptane," and a clear indication of its hazards (e.g., "Toxic," "Irritant"). Include the approximate concentration and quantity.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area designated for hazardous waste.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of any potential leaks.

Step 4: Final Disposal

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[10] Never dispose of amines down the drain or in regular trash, as they can be harmful to aquatic life and ecosystems.[10][11]

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Summary of Key Safety and Disposal Information

AspectGuideline
Primary Hazards Harmful if swallowed or inhaled, causes skin and eye irritation, may cause respiratory irritation (inferred data).
PPE Chemical splash goggles (face shield if necessary), nitrile or neoprene gloves, flame-retardant lab coat, closed-toe shoes.
Handling Location Inside a certified chemical fume hood.
Spill Cleanup Evacuate if necessary. Wear full PPE. Contain with absorbent material (vermiculite, sand). Neutralize with sodium bisulfite if appropriate. Collect all materials into a labeled hazardous waste container.[9]
Waste Classification Hazardous Waste
Disposal Method Collect in a labeled, sealed, compatible container. Store in a designated satellite accumulation area with secondary containment. Dispose of through your institution's EHS department or a licensed hazardous waste contractor.[10]
Prohibited Disposal DO NOT dispose of in sinks or regular trash.

Disposal Workflow

Caption: Workflow for the proper disposal of 1,4-Diazabicyclo[3.1.1]heptane waste.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29). Retrieved from [Link]

  • Protective equipment and measures when handling chemicals - Workplace Safety. (2026, March 11). Retrieved from [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety. Princeton University. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky. Retrieved from [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). Retrieved from [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]

  • Disposing Amine Waste - Technology Catalogue. Retrieved from [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ResearchGate. Retrieved from [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. (2021, March 16). Retrieved from [Link]

  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. University of Maryland. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. (2022, January 5). Retrieved from [Link]

  • SAFETY DATA SHEET - Airgas. Retrieved from [Link]

  • Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. (2021, May 26). Retrieved from [Link]

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Handling

Comprehensive Safety &amp; PPE Guide for Handling 1,4-Diazabicyclo[3.1.1]heptane

As an Application Scientist in medicinal chemistry and drug development, I frequently consult on the safe handling of highly strained bicyclic systems. 1,4-Diazabicyclo[3.1.1]heptane is an increasingly critical structura...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist in medicinal chemistry and drug development, I frequently consult on the safe handling of highly strained bicyclic systems. 1,4-Diazabicyclo[3.1.1]heptane is an increasingly critical structural motif, highly valued for its rigidity in the synthesis of novel therapeutics, such as GPR52 modulators for neurological conditions[1].

However, the very physical chemistry that makes this compound pharmacologically valuable also introduces significant laboratory hazards. Safety is not about blindly following a checklist; it is about understanding the mechanistic causality behind a chemical's behavior. This guide provides a self-validating system for the safe handling, operation, and disposal of 1,4-Diazabicyclo[3.1.1]heptane.

Mechanistic Hazard Assessment (The "Why")

To design an effective safety protocol, we must first analyze the intrinsic chemical properties of this bicyclic diamine. Because the unsubstituted free base is highly specialized, we extrapolate its baseline hazards from its well-documented, less-strained homologue, 1,4-diazabicyclo[2.2.2]octane (DABCO)[2], factoring in the increased reactivity of the[3.1.1] system:

  • High Basicity & Saponification Risk: The two tertiary amine nitrogen atoms act as strong Lewis bases. Upon contact with the moisture in human skin or eyes, the compound rapidly generates hydroxide ions. This leads to the saponification of lipid bilayers, causing severe, deep-tissue chemical burns and irreversible eye damage[3].

  • Volatility & Sublimation: Highly symmetrical bicyclic amines possess unusually high vapor pressures for their molecular weight. They can sublime readily at room temperature[2]. This creates an invisible, highly irritating inhalation hazard that can bypass standard solid-handling precautions.

  • Ring Strain & Reactivity: The [3.1.1] bicyclic system contains significant angle strain. This elevated energetic state increases its reactivity profile, making it susceptible to violent exothermic reactions if exposed to strong oxidizers or concentrated acids.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, standard laboratory PPE is insufficient. The following matrix summarizes the mandatory protective equipment required for handling this compound in its pure or highly concentrated forms.

Hazard VectorRequired PPE SpecificationMechanistic Justification
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides basic dexterity, but Butyl rubber offers superior resistance to basic amines and prevents permeation of sublimated vapors.
Ocular (Eyes) Unvented Chemical Splash Goggles or Full Face ShieldStandard safety glasses offer zero protection against sublimating amine vapors, which can rapidly cause severe eye irritation or corneal damage[2].
Inhalation NIOSH-approved N95/P100 Particulate Respirator (if outside hood)Protects against aerosolized dust and sublimated micro-crystals during transfer operations[3].
Dermal (Body) Flame-resistant (FR) Lab Coat with elastic cuffs; Chemical ApronPrevents dust accumulation on forearms and protects against potential flammability inherent to organic bicyclic solids[3].

Operational Workflow & Handling Protocol

Every step in this protocol is designed to mitigate the sublimation and basicity risks of 1,4-Diazabicyclo[3.1.1]heptane.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Environmental Preparation: Ensure the Class II fume hood face velocity is calibrated between 80–100 fpm. Activate a static eliminator within the hood; powdered bicyclic amines can carry static charges that cause sudden dispersion.

  • Pre-Inspection: Before opening the reagent bottle, visually inspect the inner neck and cap. Due to sublimation, highly concentrated crystalline deposits often form near the seal[2].

  • Opening the Container: Open the container only deep within the fume hood. Keep your breathing zone well away from the sash opening to avoid the invisible vapor plume.

  • Transfer & Weighing: Use grounded, anti-static spatulas (e.g., PTFE-coated or ceramic). Weigh the material into a pre-tared, sealable vial rather than an open weigh boat to minimize vapor release into the laboratory environment.

  • Sealing & Storage: Flush the primary container with an inert gas (Argon or Nitrogen) before sealing. This prevents oxidative degradation of the strained ring system. Store in a dedicated flammables/corrosives desiccator.

Spill Response & Disposal Plan

In the event of a spill, traditional sweeping will aerosolize the corrosive dust, exacerbating the inhalation hazard. Follow this targeted response plan.

Step-by-Step Methodology: Spill Neutralization
  • Isolation: Immediately evacuate personnel from the immediate area. If the spill occurs outside a fume hood, increase room ventilation and don a P100 respirator before returning.

  • Suppression: Do not use dry brooms. Cover the spilled powder with a slightly damp, non-combustible absorbent material (e.g., sand or vermiculite). The moisture helps trap the sublimating vapors[3].

  • Neutralization: Carefully apply a dilute, weak acid (e.g., 5% citric acid or 1M acetic acid) to the absorbent matrix. Critical Causality: Never use strong mineral acids (like concentrated HCl) to neutralize this spill. The acid-base neutralization combined with the strained[3.1.1] ring can trigger a violent exothermic reaction.

  • Collection: Scoop the neutralized, buffered slurry using a non-sparking tool into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container explicitly as "Hazardous Waste: Corrosive Amine / Bicyclic Diamine." Dispose of via a licensed chemical waste management facility in compliance with local regulations[3].

Safety Workflow Visualization

The following logic tree dictates the operational and emergency response pathways when handling this compound.

SafetyWorkflow Start 1,4-Diazabicyclo[3.1.1]heptane Handling Initiated PPE Don High-Resistance PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Spill Spill or Exposure? Hood->Spill Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Proceed Execute Synthesis Protocol Spill->Proceed No Neutralize Neutralize with Dilute Acid Evacuate->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose Proceed->Dispose Reaction Waste

Fig 1: Operational workflow and spill response pathway for handling highly strained bicyclic diamines.

References

  • [1] WO2024091541A1 - Compounds and compositions as gpr52 modulators. Google Patents.1

  • [2] Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. Cole-Parmer. 2

  • [3] 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. 3

Sources

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